Product packaging for 3-Fluoropyrrolidine(Cat. No.:CAS No. 116574-74-4)

3-Fluoropyrrolidine

Cat. No.: B048656
CAS No.: 116574-74-4
M. Wt: 89.11 g/mol
InChI Key: CDDGNGVFPQRJJM-UHFFFAOYSA-N
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Description

3-Fluoropyrrolidine is a strategically fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its primary research value lies in the incorporation of a fluorine atom onto the saturated pyrrolidine scaffold, a common pharmacophore found in numerous bioactive molecules. This modification is employed to fine-tune the properties of potential drug candidates, including influencing their metabolic stability, lipophilicity, and conformational preferences through stereoelectronic effects. The fluorine atom can engage in dipole interactions and serve as a bioisostere for other functional groups, making this compound a critical synthon for the design and synthesis of targeted molecular probes and therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8FN B048656 3-Fluoropyrrolidine CAS No. 116574-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoropyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FN/c5-4-1-2-6-3-4/h4,6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDGNGVFPQRJJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116574-74-4
Record name 3-Fluoropyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116574-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Guide: (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136725-55-8

This technical guide provides a comprehensive overview of (R)-3-Fluoropyrrolidine hydrochloride, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, synthesis applications, and its role in the development of targeted therapeutics.

Chemical and Physical Properties

(R)-3-Fluoropyrrolidine hydrochloride is a chiral fluorinated pyrrolidine derivative. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules that incorporate this moiety, often leading to improved metabolic stability, binding affinity, and bioavailability.

PropertyValueReference(s)
CAS Number 136725-55-8
Molecular Formula C₄H₉ClFN
Molecular Weight 125.57 g/mol
Appearance White to off-white or pale pink solid (crystals or powder)[1]
Melting Point 179-186 °C
Optical Rotation [α]20/D -8.0°, c = 4 in methanol
Purity ≥97%[2]
Solubility Soluble in DMSO (100 mg/mL)[3]
InChI Key LENYOXXELREKGZ-PGMHMLKASA-N
SMILES Cl.F[C@@H]1CCNC1

Spectroscopic Data

  • ¹H NMR Spectrum: The proton NMR spectrum is consistent with the chemical structure of (R)-3-Fluoropyrrolidine hydrochloride.[4]

  • FT-IR Spectrum: Infrared spectroscopy data is available and can be used for structural confirmation.[5]

  • Mass Spectrum: Mass spectrometry data is available for the confirmation of the molecular weight and fragmentation pattern.

Applications in Drug Discovery and Materials Science

(R)-3-Fluoropyrrolidine hydrochloride is a versatile intermediate primarily used in the synthesis of small molecule inhibitors targeting key enzymes in various disease pathways. Its chiral nature and fluorine substitution make it a valuable component in designing selective and potent drug candidates.

Aurora Kinase Inhibitors

This compound is a crucial building block in the synthesis of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis and are frequently overexpressed in various cancers.[6] Inhibitors of these kinases are being actively investigated as anti-cancer therapeutics.

Phosphodiesterase 10A (PDE10A) Inhibitors

(R)-3-Fluoropyrrolidine hydrochloride is utilized in the preparation of pyrazolopyrimidine derivatives as potent and selective PDE10A inhibitors. PDE10A is highly expressed in the striatum of the brain and is involved in the regulation of cyclic nucleotide signaling.[7] Consequently, PDE10A inhibitors are being explored for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease.[1]

Dipeptidyl Peptidase IV (DPP-4) Inhibitors

This fluorinated pyrrolidine is also a precursor for the synthesis of DPP-4 inhibitors.[3] DPP-4 is a therapeutic target for type 2 diabetes as it is the enzyme responsible for the degradation of incretin hormones like GLP-1, which play a key role in glucose homeostasis.[8]

Advanced Materials

Beyond pharmaceuticals, (R)-3-Fluoropyrrolidine hydrochloride serves as a precursor in the synthesis of ionic liquids and enantiomorphic perovskite ferroelectrics, highlighting its utility in materials science research.[1]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of an imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, illustrating the use of (R)-3-Fluoropyrrolidine hydrochloride. This protocol is based on synthetic strategies reported in the literature.[6]

Synthesis of an Imidazo[1,2-a]pyrazine Intermediate

Caption: A generalized workflow for the multi-step synthesis of an Aurora kinase inhibitor.

Detailed Methodology:

  • Step 1: Synthesis of the monosubstituted pyrazine. To a solution of 2,6-dichloropyrazine in a suitable solvent such as N-methyl-2-pyrrolidone (NMP), an amino-alcohol and a non-nucleophilic base like diisopropylethylamine (DIPEA) are added. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, yielding the monosubstituted pyrazine intermediate.

  • Step 2: Formation of the imidazo[1,2-a]pyrazine core. The intermediate from Step 1 is then reacted with a reagent like chloroacetone in the presence of a base such as sodium bicarbonate in a solvent like ethanol. The mixture is heated to induce cyclization, forming the core imidazo[1,2-a]pyrazine structure.

  • Step 3: Coupling with (R)-3-Fluoropyrrolidine hydrochloride. The chlorinated imidazo[1,2-a]pyrazine core is dissolved in a high-boiling point solvent like NMP. (R)-3-Fluoropyrrolidine hydrochloride and a base such as DIPEA are added to the mixture. The reaction is heated to drive the final nucleophilic aromatic substitution, affording the desired Aurora kinase inhibitor.

  • Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the highly pure compound.

Signaling Pathways

Aurora Kinase Signaling Pathway

Aurora kinases are essential for cell cycle progression, particularly during mitosis. They are involved in centrosome maturation, spindle assembly, and chromosome segregation. Overexpression of Aurora kinases can lead to genomic instability, a hallmark of cancer.

Aurora_Kinase_Pathway Simplified Aurora Kinase Signaling in Mitosis Prophase Prophase AuroraA Aurora A Kinase Prophase->AuroraA activates Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome promotes Metaphase Metaphase AuroraB Aurora B Kinase (as part of CPC) Metaphase->AuroraB is active in Kinetochore Kinetochore-Microtubule Attachment Correction AuroraB->Kinetochore ensures SAC Spindle Assembly Checkpoint (SAC) AuroraB->SAC maintains Anaphase Anaphase Kinetochore->Anaphase allows progression to SAC->Anaphase regulates progression to Cytokinesis Cytokinesis Anaphase->Cytokinesis Inhibitor (R)-3-Fluoropyrrolidine-based Aurora Kinase Inhibitor Inhibitor->AuroraA inhibits Inhibitor->AuroraB inhibits

Caption: Role of Aurora kinases in mitosis and the point of intervention for inhibitors.

PDE10A Signaling Pathway

PDE10A regulates the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in medium spiny neurons of the striatum. By hydrolyzing these second messengers, PDE10A modulates downstream signaling cascades, including the protein kinase A (PKA) pathway, which is crucial for neuronal function.

PDE10A_Pathway PDE10A-mediated cAMP/PKA Signaling ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PDE10A PDE10A PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE10A->AMP hydrolyzes cAMP to Downstream Downstream Targets (e.g., DARPP-32) PKA->Downstream phosphorylates Neuronal Modulation of Neuronal Activity Downstream->Neuronal leads to Inhibitor (R)-3-Fluoropyrrolidine-based PDE10A Inhibitor Inhibitor->PDE10A inhibits

Caption: PDE10A's role in cAMP degradation and the mechanism of its inhibitors.

DPP-4 Signaling Pathway in Glucose Homeostasis

DPP-4 is a key regulator of incretin hormones, GLP-1 and GIP. These hormones are released after a meal and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. DPP-4 rapidly inactivates incretins, thus terminating their insulinotropic effects.

DPP4_Pathway DPP-4 in Incretin Signaling and Glucose Control Meal Food Intake Incretins Active Incretins (GLP-1, GIP) Meal->Incretins stimulates release of Pancreas Pancreatic β-cells Incretins->Pancreas act on DPP4 DPP-4 Enzyme Insulin Insulin Secretion Pancreas->Insulin stimulates Glucose ↓ Blood Glucose Insulin->Glucose Inactive Inactive Incretins DPP4->Inactive inactivates Inhibitor (R)-3-Fluoropyrrolidine-based DPP-4 Inhibitor Inhibitor->DPP4 inhibits

Caption: The role of DPP-4 in inactivating incretins and how its inhibition promotes glucose control.

Safety and Handling

(R)-3-Fluoropyrrolidine hydrochloride is classified as an irritant and is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. Use a dust mask or work in a well-ventilated area to avoid inhalation.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(R)-3-Fluoropyrrolidine hydrochloride is a high-value chiral building block with significant applications in the development of targeted therapies for a range of diseases, including cancer, neurological disorders, and type 2 diabetes. Its unique structural features continue to make it an attractive component for medicinal chemists aiming to optimize the potency, selectivity, and pharmacokinetic properties of novel drug candidates. This guide provides a foundational understanding of its properties and applications to aid researchers in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Synthesis of (S)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing (S)-3-Fluoropyrrolidine hydrochloride, a valuable chiral building block in medicinal chemistry and drug development. The document details the key starting materials, experimental protocols, and quantitative data to support the practical application of these synthetic methods.

Introduction

(S)-3-Fluoropyrrolidine hydrochloride is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The introduction of a fluorine atom into the pyrrolidine ring can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This guide focuses on the most common and efficient synthetic pathways to obtain this compound with high enantiomeric purity.

Synthetic Pathways and Starting Materials

The most prevalent and well-documented method for the synthesis of (S)-3-Fluoropyrrolidine hydrochloride commences with the readily available chiral precursor, (S)-1-Boc-3-hydroxypyrrolidine. An alternative, though less detailed in the literature, route begins with the natural amino acid, L-hydroxyproline.

Route 1: From (S)-1-Boc-3-hydroxypyrrolidine

This two-step synthesis is the most direct and widely employed method. It involves the fluorination of the hydroxyl group of (S)-1-Boc-3-hydroxypyrrolidine, followed by the deprotection of the Boc (tert-butoxycarbonyl) group and subsequent salt formation.

Logical Workflow for Synthesis from (S)-1-Boc-3-hydroxypyrrolidine

G A (S)-1-Boc-3-hydroxypyrrolidine B Fluorination A->B DAST or Deoxo-Fluor C (S)-tert-Butyl 3-fluoropyrrolidine-1-carboxylate B->C D Deprotection & Salt Formation C->D HCl in Dioxane E (S)-3-Fluoropyrrolidine hydrochloride D->E

Caption: Synthetic workflow from (S)-1-Boc-3-hydroxypyrrolidine.

Route 2: From L-Hydroxyproline

This pathway utilizes a chiral pool starting material and involves a multi-step sequence, including decarboxylation, N-protection, activation of the hydroxyl group, and nucleophilic substitution with a fluoride source, followed by deprotection. While starting from a cheaper raw material, this route is more complex.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthetic route starting from (S)-1-Boc-3-hydroxypyrrolidine.

StepStarting MaterialProductReagentsTypical YieldPurityOptical Purity
1. Fluorination(S)-1-Boc-3-hydroxypyrrolidine(S)-tert-Butyl this compound-1-carboxylateDiethylaminosulfur trifluoride (DAST)~78% (representative)[1]>95%>99% ee
2. Deprotection(S)-tert-Butyl this compound-1-carboxylate(S)-3-Fluoropyrrolidine hydrochloride4M HCl in Dioxane>95%[2][3]>99.5%[4]>99.95% a/a[4]

Experimental Protocols

Route 1: Synthesis from (S)-1-Boc-3-hydroxypyrrolidine

Step 1: Fluorination of (S)-1-Boc-3-hydroxypyrrolidine

This procedure is a representative method for the fluorination of an alcohol using diethylaminosulfur trifluoride (DAST).

Materials:

  • (S)-1-Boc-3-hydroxypyrrolidine

  • Diethylaminosulfur trifluoride (DAST)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (EtOAc) for chromatography

Procedure:

  • Dissolve (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.5-2.0 eq) to the stirred solution.

  • Allow the reaction mixture to stir at -78 °C for 1 hour and then let it warm to room temperature, stirring for an additional 12-16 hours.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of methanol.[1]

  • Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield (S)-tert-butyl this compound-1-carboxylate. A representative yield for this type of reaction is approximately 78%.[1]

Step 2: Deprotection of (S)-tert-Butyl this compound-1-carboxylate

This protocol describes the removal of the Boc protecting group using hydrochloric acid in dioxane.

Materials:

  • (S)-tert-Butyl this compound-1-carboxylate

  • 4M Hydrochloric acid (HCl) in 1,4-dioxane

  • 1,4-Dioxane, anhydrous

Procedure:

  • Dissolve (S)-tert-butyl this compound-1-carboxylate (1.0 eq) in anhydrous 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (2.5-3.0 eq) to the mixture at room temperature.[5]

  • Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate is often observed.[5]

  • Monitor the deprotection by TLC until the starting material is consumed.

  • Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the crude (S)-3-Fluoropyrrolidine hydrochloride as a solid.

  • The product can be further purified by trituration with diethyl ether or recrystallization if necessary. This deprotection typically proceeds in high yield (>95%).[2][3]

Safety Considerations

  • Diethylaminosulfur trifluoride (DAST) is a hazardous reagent that is sensitive to moisture and can decompose violently at elevated temperatures. It should be handled with extreme care in a well-ventilated fume hood by trained personnel.

  • Hydrochloric acid is corrosive. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • All reactions should be performed under an inert atmosphere where specified.

This guide provides a foundational understanding of the synthesis of (S)-3-Fluoropyrrolidine hydrochloride. Researchers are encouraged to consult the cited literature for further details and to adapt these protocols to their specific laboratory conditions and scale.

References

Navigating the Nuances of 3-Fluoropyrrolidine Free Base: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability and proper storage of reactive chemical intermediates is paramount to ensuring experimental reproducibility and the integrity of synthesized molecules. This in-depth technical guide addresses the stability and storage of 3-Fluoropyrrolidine free base, a key building block in the development of novel therapeutics.

While specific quantitative stability data for this compound free base is not extensively documented in publicly available literature, this guide synthesizes information from safety data sheets (SDS) of the compound and its hydrochloride salt, alongside general principles of organic chemistry, to provide a comprehensive overview of its handling and storage.

Core Stability Profile

This compound, in its free base form, is a cyclic amine. The presence of the basic nitrogen atom makes the compound susceptible to certain degradation pathways, particularly oxidation and reactions with acids. The fluorine substituent on the pyrrolidine ring can influence the molecule's electronic properties and conformational stability.

The product is generally considered chemically stable under standard ambient conditions (room temperature) when stored appropriately. However, several factors can compromise its integrity over time.

Inferred Instability Factors:

  • Oxidation: Like many amines, the free base is susceptible to air oxidation. This can lead to the formation of various oxidation products, potentially including N-oxides and other degradation impurities.

  • Hygroscopicity: The compound is likely to be hygroscopic, readily absorbing moisture from the atmosphere. The presence of water can facilitate degradation pathways and may impact its physical state and ease of handling.

  • Reaction with Acids: As a base, it will react exothermically with acids to form salts. While this is an intended reaction in many synthetic procedures, unintended contact with acidic materials during storage can lead to product degradation or contamination.

  • Heat and Light: Elevated temperatures can accelerate the rate of degradation. While specific photostability data is unavailable, it is prudent to protect the compound from light to prevent potential photolytic degradation.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound free base, the following storage and handling procedures are recommended based on information for the hydrochloride salt and general chemical safety guidelines.

ParameterRecommendationRationale
Temperature Store in a cool place. Refrigeration (2-8 °C) is advisable.To minimize the rate of potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Container Keep container tightly closed.To prevent ingress of air and moisture.
Location Store in a dry and well-ventilated place.To mitigate issues with hygroscopicity and ensure a safe storage environment.
Incompatibilities Avoid strong oxidizing agents and strong acids.To prevent vigorous and potentially hazardous reactions that would degrade the compound.
Handling Handle in a well-ventilated area or in a fume hood. Use personal protective equipment (gloves, safety glasses).To avoid inhalation of vapors and skin contact.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the safe handling and storage of this compound free base to maintain its stability.

G A Receipt of this compound Free Base B Inspect Container Integrity A->B C Transfer to Inert Atmosphere Glovebox/Glovebag B->C If seal is intact J Discard if Degradation is Suspected B->J If seal is compromised D Aliquot for Immediate Use C->D E Store Bulk in Tightly Sealed Container C->E I Use in Synthesis D->I F Backfill with Inert Gas (Ar/N2) E->F G Store in Cool, Dry, Well-Ventilated Area (2-8 °C) F->G H Periodic Re-evaluation of Purity G->H H->G If pure H->J If impure

Caption: Recommended workflow for handling and storage of this compound free base.

Potential Degradation Pathways

While specific degradation pathways for this compound free base have not been detailed in the literature, based on the chemistry of cyclic amines, potential degradation could involve:

  • Oxidative C-N bond cleavage: Leading to ring-opening and the formation of various smaller, oxidized fragments.

  • Dehydrogenation: Formation of the corresponding enamine or other unsaturated derivatives.

  • N-Oxidation: Formation of the N-oxide, a common metabolic and degradation product of tertiary amines.

Identifying and characterizing these potential degradants would require specific stability studies employing techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

Experimental Protocols for Stability Assessment

For researchers wishing to conduct their own stability assessment of this compound free base, a forced degradation study would be an appropriate starting point. A general outline for such a study is provided below.

Objective: To identify potential degradation products and sensitive conditions for this compound free base.

Methodology:

  • Sample Preparation: Prepare solutions of this compound free base in appropriate solvents (e.g., acetonitrile, water).

  • Stress Conditions: Expose the solutions to a range of stress conditions in parallel:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 60 °C in the dark for 48 hours.

    • Photolytic: Exposure to UV light (e.g., 254 nm) at room temperature for 24 hours.

  • Time Points: Sample at initial, intermediate, and final time points.

  • Analysis: Analyze the stressed samples against a control sample (stored at 2-8 °C in the dark) using a stability-indicating HPLC method.

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate) to ensure good peak shape.

    • Detection: UV detection (if the molecule or its degradants have a chromophore) and, ideally, mass spectrometry (LC-MS) for peak identification and structural elucidation of any degradation products.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks would indicate degradation. The mass-to-charge ratio of the new peaks from the MS data can be used to propose structures for the degradation products.

This in-depth guide provides a framework for the safe handling, storage, and stability assessment of this compound free base. By adhering to these principles, researchers can ensure the quality and reliability of this important chemical building block in their drug discovery and development endeavors.

An In-depth Technical Guide to the NMR Spectra Interpretation of 3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of fluorinated heterocyclic compounds, a thorough understanding of their spectroscopic properties is paramount. 3-Fluoropyrrolidine, a key building block in medicinal chemistry, presents a unique set of challenges and insights in its Nuclear Magnetic Resonance (NMR) spectra due to the presence of the highly sensitive ¹⁹F nucleus. This guide provides a detailed interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, complete with data tables, experimental protocols, and visualizations to aid in structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by complex splitting patterns arising from both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings. The chemical shifts are influenced by the electronegativity of the fluorine and nitrogen atoms. The data presented below is based on typical values for fluorinated alkanes and data reported for the hydrochloride salt of (S)-3-fluoropyrrolidine.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-34.8 - 5.3dtmJH-F ≈ 50-55 Hz (geminal), JH3-H2 ≈ 4-8 Hz, JH3-H4 ≈ 4-8 Hz
H-2, H-52.8 - 3.5m-
H-41.9 - 2.4m-
N-H1.5 - 2.5br s-

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and whether the compound is in its free base or salt form. The multiplicity of H-3 is described as a doublet of triplets of multiplets (dtm) due to the large geminal coupling with fluorine and smaller vicinal couplings with the protons on C-2 and C-4. The signals for H-2, H-4, and H-5 are complex multiplets due to overlapping signals and second-order effects.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is significantly influenced by the C-F bond, leading to large one-bond and smaller multi-bond coupling constants. The carbon directly attached to the fluorine atom (C-3) will exhibit a large splitting, which is a characteristic feature.

CarbonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C-388 - 94d¹JC-F ≈ 170-200 Hz
C-2, C-548 - 55d²JC-F ≈ 15-25 Hz
C-430 - 36d²JC-F ≈ 15-25 Hz

Note: The chemical shifts are referenced to a standard (e.g., TMS). The one-bond carbon-fluorine coupling constant (¹JC-F) is typically very large. The two-bond couplings (²JC-F) to the adjacent carbons are also significant and observable.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum provides direct information about the chemical environment of the fluorine atom. Due to its high sensitivity and 100% natural abundance, ¹⁹F NMR is a powerful tool for the analysis of fluorinated compounds.

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
¹⁹F-170 to -180mJF-H3 ≈ 50-55 Hz, JF-H2 ≈ 15-25 Hz, JF-H4 ≈ 15-25 Hz

Note: ¹⁹F chemical shifts are typically referenced to CFCl₃ (δ = 0 ppm). The fluorine signal will be a complex multiplet due to couplings with the geminal proton (H-3) and the vicinal protons (H-2 and H-4).

Signaling Pathways and Experimental Workflows

To visualize the relationships between the nuclei and the experimental process, the following diagrams are provided.

G cluster_mol This compound Structure and Key Couplings F F C3 C-3 F->C3 ¹JCF H3 H-3 F->H3 ²JHF (geminal) H2 H-2 F->H2 ³JHF (vicinal) H4 H-4 F->H4 ³JHF (vicinal) C3->H3 ¹JCH C2 C-2 C3->C2 C4 C-4 C3->C4 C2->H2 N N C2->N C4->H4 C5 C-5 C4->C5 H5 H-5 C5->H5 C5->N H_N N-H N->H_N

Key NMR coupling interactions in this compound.

G start Start sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) start->sample_prep instrument_setup Instrument Setup (Tune & Lock, Shim) sample_prep->instrument_setup H1_acq ¹H NMR Acquisition (zg30, 16-64 scans) instrument_setup->H1_acq C13_acq ¹³C{¹H} NMR Acquisition (zgpg30, 1024-4096 scans) instrument_setup->C13_acq F19_acq ¹⁹F{¹H} NMR Acquisition (zgig, 64-256 scans) instrument_setup->F19_acq processing Data Processing (FT, Phasing, Baseline Correction) H1_acq->processing C13_acq->processing F19_acq->processing analysis Spectral Analysis (Integration, Peak Picking, J-coupling analysis) processing->analysis end End analysis->end

A typical workflow for NMR analysis of this compound.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound (or its salt).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent will affect the chemical shifts, particularly of the N-H proton.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

NMR Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width: ~12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): ~3-4 seconds.

  • Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is commonly used as an internal reference.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled one-pulse sequence (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: ~200-220 ppm.

  • Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): ~1-2 seconds.

  • Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for referencing.

¹⁹F NMR Spectroscopy:

  • Pulse Program: A proton-decoupled one-pulse sequence with inverse-gated decoupling (e.g., zgig on Bruker instruments) can be used to obtain quantitative spectra without the nuclear Overhauser effect (NOE). For routine spectra, a standard proton-decoupled sequence is sufficient.

  • Spectral Width: A wider spectral width of ~250-300 ppm is necessary to encompass the broad range of ¹⁹F chemical shifts.

  • Number of Scans: 64-256 scans.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): ~1 second.

  • Referencing: An external reference of CFCl₃ (δ = 0 ppm) or an internal reference of a known fluorinated compound can be used.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C and ¹⁹F spectra before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectra and apply an automatic baseline correction.

  • Calibration: Calibrate the chemical shift axis using the appropriate reference signal.

  • Analysis: Integrate the signals in the ¹H spectrum and identify the chemical shifts and coupling constants for all spectra.

By following this comprehensive guide, researchers can confidently acquire and interpret the NMR spectra of this compound and its derivatives, facilitating the unambiguous characterization of these important synthetic intermediates.

3-Fluoropyrrolidine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoropyrrolidine is a fluorinated heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug development. The introduction of a fluorine atom into the pyrrolidine ring imparts unique physicochemical properties, such as altered basicity, lipophilicity, and metabolic stability, which can profoundly influence the pharmacokinetic and pharmacodynamic profile of drug candidates. This guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis and purification, and its applications, particularly as a key building block in the development of therapeutic agents. The compound is frequently used in its hydrochloride salt form to improve handling and solubility.

Physical and Chemical Properties

The physical and chemical properties of this compound and its hydrochloride salt are summarized in the tables below. These properties are crucial for its application in chemical synthesis and drug design.

Physical Properties of this compound and its Hydrochloride Salt
PropertyThis compound (Free Base)This compound HydrochlorideCitations
Molecular Formula C₄H₈FNC₄H₉ClFN[1][2]
Molecular Weight 89.11 g/mol 125.57 g/mol [1][2]
Appearance Not specified (likely a liquid)White to brown or pale pink crystalline powder[3]
Boiling Point 91.0 ± 33.0 °C at 760 mmHgNot applicable
Melting Point Not applicable178.0 - 187.0 °C[3]
Density 1.0 ± 0.1 g/cm³Not available
Solubility Not specified≥ 2.5 mg/mL in water[4]
Vapour Pressure 54.9 ± 0.2 mmHg at 25°CNot applicable
Refractive Index 1.413Not applicable
Chemical Properties and Reactivity of this compound and its Hydrochloride Salt
PropertyValue/DescriptionCitations
pKa Not experimentally determined for this compound. For the related compound 3,3-difluoropyrrolidine, the basic pKa is 7.5.[4]
LogP (Octanol-Water Partition Coefficient) 0.09 (for free base)
Stability The hydrochloride salt is air sensitive and hygroscopic.[3]
Reactivity The secondary amine is a nucleophile and can undergo reactions such as alkylation, acylation, and arylation. It serves as a key building block for the synthesis of more complex molecules.[3]
Hazardous Decomposition Products Under fire conditions, may produce carbon oxides, nitrogen oxides, hydrogen chloride gas, and hydrogen fluoride.

Experimental Protocols

General Synthesis of (R)-3-Fluoropyrrolidine from (S)-N-Boc-3-hydroxypyrrolidine

A common route for the synthesis of enantiomerically pure this compound involves the fluorination of a protected 3-hydroxypyrrolidine precursor, followed by deprotection. The following is a generalized protocol based on established chemical transformations.

Step 1: Fluorination of (S)-N-Boc-3-hydroxypyrrolidine

  • Dissolve (S)-N-Boc-3-hydroxypyrrolidine in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to a low temperature, typically between -78 °C and 0 °C.

  • Slowly add a fluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®, to the stirred solution. The choice of fluorinating agent and reaction conditions may need to be optimized.

  • Allow the reaction to stir at low temperature for a specified time, then gradually warm to room temperature.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over an anhydrous salt like sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude N-Boc-(R)-3-fluoropyrrolidine.

Step 2: Deprotection of N-Boc-(R)-3-fluoropyrrolidine

  • Dissolve the crude N-Boc-(R)-3-fluoropyrrolidine in a suitable solvent, such as dioxane, methanol, or ethyl acetate.

  • Add a strong acid, such as hydrochloric acid (often as a solution in dioxane or isopropanol) or trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • If using HCl, the (R)-3-fluoropyrrolidine hydrochloride salt may precipitate out of the solution and can be collected by filtration.

  • If TFA was used, the solvent is typically removed under reduced pressure, and the resulting residue can be treated with HCl to form the hydrochloride salt or purified as the free base.

General Purification Protocol: Acid-Base Extraction

For the purification of this compound from non-basic impurities, an acid-base extraction is an effective method.

  • Dissolve the crude product (either as the free base or after neutralization of the hydrochloride salt) in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move into the aqueous layer.

  • Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and basify it by the slow addition of a base such as sodium hydroxide or potassium carbonate until the pH is above 10.

  • Extract the liberated this compound free base back into an organic solvent (e.g., dichloromethane) multiple times.

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Analytical Methods for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric excess (e.e.) of chiral isomers.

Applications in Drug Development and Signaling Pathways

This compound is a valuable building block for the synthesis of various pharmaceutical compounds, particularly inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) and Aurora kinases.[2][5]

  • DPP-IV Inhibitors: DPP-IV is a therapeutic target for type 2 diabetes. Inhibitors of this enzyme prolong the action of incretin hormones, leading to improved glucose control. The this compound moiety can be incorporated into the structure of DPP-IV inhibitors to enhance their potency and pharmacokinetic properties.

  • Aurora Kinase Inhibitors: Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is linked to various cancers, making them attractive targets for anticancer drug development. This compound derivatives have been investigated as potential Aurora kinase inhibitors.[2]

Below are diagrams illustrating a conceptual signaling pathway and a general experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 N-Boc-3-hydroxypyrrolidine s2 Fluorination (e.g., DAST) s1->s2 s3 N-Boc-3-fluoropyrrolidine s2->s3 s4 Deprotection (e.g., HCl) s3->s4 s5 Crude this compound HCl s4->s5 p1 Acid-Base Extraction s5->p1 p2 Purified this compound p1->p2 a1 NMR, MS, Chiral HPLC p2->a1 a2 Final Product (>97% Purity) a1->a2

General Experimental Workflow for this compound Synthesis.

signaling_pathway cluster_pathway Kinase Signaling Pathway Upstream Upstream Signal Kinase Target Kinase (e.g., Aurora Kinase) Upstream->Kinase Substrate Substrate Kinase->Substrate ATP pSubstrate Phosphorylated Substrate Substrate->pSubstrate ADP Downstream Downstream Cellular Response (e.g., Cell Proliferation) pSubstrate->Downstream Inhibitor This compound -based Inhibitor Inhibitor->Kinase Inhibition

Conceptual Diagram of Kinase Inhibition by a this compound-based Drug.

Conclusion

This compound is a fundamentally important building block in modern medicinal chemistry. Its unique properties, conferred by the fluorine atom, allow for the fine-tuning of the biological activity and pharmacokinetic profiles of drug candidates. This technical guide has provided a summary of its core physical and chemical properties, outlined general protocols for its synthesis and purification, and highlighted its role in the development of enzyme inhibitors for significant therapeutic targets. As the demand for more sophisticated and effective pharmaceuticals grows, the utility of versatile fluorinated scaffolds like this compound is expected to increase.

References

Introduction: The Critical Role of Chirality in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chiral Purity Analysis of (S)-(+)-3-Fluoropyrrolidine Hydrochloride

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. The five-membered pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to explore pharmacophore space three-dimensionally due to the sp³-hybridized, non-planar nature of its atoms[1]. When functionalized, as in the case of (S)-(+)-3-Fluoropyrrolidine hydrochloride, the introduction of a chiral center necessitates rigorous control and analysis of its enantiomeric purity. This single enantiomer is a crucial building block for a variety of potent and selective therapeutic agents, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes and novel antitrypanosomal agents[2].

The incorporation of fluorine into drug candidates is a strategic decision made by medicinal chemists to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity[3][4]. However, the presence of a stereocenter means that its mirror image, the (R)-enantiomer, may exhibit a different, reduced, or even deleterious biological effect. Therefore, for researchers, scientists, and drug development professionals, the ability to accurately determine and validate the chiral purity of (S)-(+)-3-Fluoropyrrolidine hydrochloride is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive overview of the principles and methodologies for the chiral analysis of (S)-(+)-3-Fluoropyrrolidine hydrochloride, grounded in established analytical techniques and field-proven insights.

Understanding the Analyte: Physicochemical Properties

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₄H₉ClFN[5][6]
Molecular Weight 125.57 g/mol [5][6][7]
Melting Point 183-187 °C (lit.)[2][7]
Appearance White to light brown or pale pink solid[4][8]
Optical Activity [α]20/D +8°, c = 1% in methanol[7]
SMILES F[C@@]1([H])CCNC1.Cl[6]

Core Methodologies for Chiral Purity Determination

The determination of enantiomeric excess (e.e.) for (S)-(+)-3-Fluoropyrrolidine hydrochloride relies on creating a chiral environment that allows for the differentiation of the S- and R-enantiomers. The two primary techniques for this are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G cluster_start Analytical Starting Point cluster_methods Chiral Purity Analysis Workflow cluster_end Final Report start (S)-(+)-3-Fluoropyrrolidine HCl Sample method_dev Method Development & Selection start->method_dev Initial Assessment hplc Chiral HPLC Analysis method_dev->hplc Primary Method nmr Chiral NMR Analysis method_dev->nmr Orthogonal Method/ Confirmation data_analysis Data Interpretation & e.e. Calculation hplc->data_analysis nmr->data_analysis report Certificate of Analysis (CoA) - Chiral Purity >97%* data_analysis->report Validation caption *Purity specification as per typical commercial suppliers. G cluster_workflow Chiral NMR Analysis using a CDA Analyte Racemic or Enantioenriched 3-Fluoropyrrolidine Reaction In-situ Reaction (in NMR tube) Analyte->Reaction CDA Chiral Derivatizing Agent (CDA) (e.g., Mosher's Acid Chloride) CDA->Reaction Diastereomers Formation of Diastereomeric Amides (S-Analyte)-(R-CDA) (R-Analyte)-(R-CDA) Reaction->Diastereomers NMR ¹⁹F NMR Spectroscopy Diastereomers->NMR Spectrum Distinct Signals for each Diastereomer in Spectrum NMR->Spectrum Quant Integration & e.e. Calculation Spectrum->Quant caption Mechanism of Chiral Derivatization for NMR.

References

A Guide to Commercial Sourcing of Enantiomerically Pure 3-Fluoropyrrolidine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the commercial availability of enantiomerically pure (R)- and (S)-3-Fluoropyrrolidine. This document outlines key suppliers, available product specifications, and insights into the synthesis and quality control of these critical chiral building blocks.

Enantiomerically pure 3-Fluoropyrrolidine and its derivatives are of significant interest in medicinal chemistry. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds valuable scaffolds in the design of novel therapeutics. Access to high-quality, enantiomerically pure starting materials is therefore crucial for successful research and development endeavors.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer (R)-3-Fluoropyrrolidine hydrochloride (CAS: 136725-55-8) and (S)-3-Fluoropyrrolidine hydrochloride (CAS: 136725-53-6). The hydrochloride salt form is the most common commercially available product. Below is a summary of offerings from various suppliers. Please note that availability and specifications are subject to change, and it is recommended to contact the suppliers directly for the most current information.

(R)-(-)-3-Fluoropyrrolidine Hydrochloride (CAS: 136725-55-8)
SupplierPurityAvailable QuantitiesAdditional Notes
Sigma-Aldrich (Merck)97%1 gOptical activity: [α]20/D -8.0°, c = 4 in methanol
Santa Cruz Biotechnology--Molecular Formula: C4H9ClFN[1]
Pure Chemistry Scientific Inc.98%[2]1 g-
NovoChemy Ltd.95+%[2]5 gIn Stock[2]
Accela ChemBio Inc.97%[2]5 g, and larger quantities (0.25g to 500g)[2]-
Chem-Impex≥ 98% (NMR)[3]-Optical Rotation: [a]D24 = -8.5 ± 3.5º (C=0.1 in MeOH)[3]
Biosynth-Available on a large scale[4]Melting Point: 179 °C[4]
Clearsynth Labs Limited--Remarks: CS-M-05713[2]
(S)-(+)-3-Fluoropyrrolidine Hydrochloride (CAS: 136725-53-6)
SupplierPurityAvailable QuantitiesAdditional Notes
Sigma-Aldrich (Merck)97%-Optical activity: [α]20/D +8°, c = 1% in methanol
Fisher Scientific97%[5]250 mg, 5 g[5]Melting Point: 183°C to 186°C[5]
Santa Cruz Biotechnology--Molecular Formula: C4H8FN ⋅ HCl[6]
United States BiologicalHighly Purified[7]-Storage Temp: 4°C[7]
JW & Y Pharmlab Co., Ltd.96%[8]1g; 5g; 25g; 100g; 250g-
BTC Pharmaceutical CO. Ltd.98% HPLC[8]1KG; 10KG; 100KG; 1000KG-
Wuhan Chemwish Technology Co.98%ee1g; 5g; 25g; 50g; 100g; 500g-
Ossila>97%-Used as a building block for APIs and ferroelectrics[9]
Amerigo Scientific95%[10]-For Research Use Only[10]

Synthesis and Chiral Separation Methodologies

The synthesis of enantiomerically pure 3-fluoropyrrolidines is a challenging task. Several synthetic strategies have been developed, often involving the introduction of the fluorine atom onto a chiral precursor or the resolution of a racemic mixture.

A recently disclosed patent application outlines a novel process for the preparation of (3R)-3-fluoropyrrolidine hydrochloride with high optical purity (not less than 99.95%-a/a) and chemical purity (not less than 99.5%-a/a).[11] This process utilizes N-Boc-(3S)-3-hydroxypyrrolidine as a key intermediate, which is synthesized at a technical scale with high purity.[11]

Another synthetic approach involves the 5-exo-trig iodocyclisation of allylic fluorides that have a pending nitrogen nucleophile.[12] This method allows for the preparation of various 3-fluoropyrrolidines and demonstrates good diastereomeric control.[12]

The separation of enantiomers is a critical step in providing optically pure compounds. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a widely used technique for this purpose.[13][14] The choice of the chiral column and the mobile phase composition are crucial for achieving effective separation.[14][15] Capillary electrophoresis (CE) has also emerged as a powerful alternative for chiral separations.[16]

Experimental Protocols

While specific, detailed proprietary synthesis protocols from commercial suppliers are not publicly available, the scientific literature provides valuable insights into the methodologies employed.

General Workflow for Procurement and Quality Verification

The following diagram illustrates a typical workflow for sourcing and verifying the quality of enantiomerically pure this compound.

Procurement_Workflow cluster_procurement Procurement cluster_qc Quality Control start Identify Requirement (R)- or (S)-3-Fluoropyrrolidine supplier_id Identify Potential Suppliers start->supplier_id quote_req Request Quotations (Specify Purity, Quantity) supplier_id->quote_req supplier_select Select Supplier (Based on Cost, Availability, Reputation) quote_req->supplier_select po_issue Issue Purchase Order supplier_select->po_issue receive Receive Material & CoA po_issue->receive id_test Identity Confirmation (NMR, MS) receive->id_test purity_test Purity Analysis (HPLC, GC) id_test->purity_test chiral_purity Enantiomeric Purity (Chiral HPLC, CE) purity_test->chiral_purity release Release for Use chiral_purity->release

Procurement and Quality Control Workflow
Illustrative Synthetic Pathway

The following diagram depicts a generalized synthetic pathway for the preparation of (R)-3-Fluoropyrrolidine Hydrochloride starting from a chiral precursor, as suggested by the literature.

Synthesis_Pathway start N-Boc-(3S)-3-hydroxypyrrolidine fluorination Fluorination (e.g., DAST, Deoxo-Fluor®) start->fluorination Inversion of Stereochemistry deprotection Boc Deprotection (e.g., HCl in Dioxane) fluorination->deprotection purification Purification (Crystallization/Chromatography) deprotection->purification product (R)-3-Fluoropyrrolidine HCl purification->product

Generalized Synthesis of (R)-3-Fluoropyrrolidine HCl

Conclusion

The commercial availability of enantiomerically pure (R)- and (S)-3-Fluoropyrrolidine from a variety of suppliers facilitates their use in drug discovery and development. Researchers should carefully consider the purity and analytical data provided by suppliers. The synthesis of these chiral building blocks is non-trivial, and an understanding of the potential synthetic routes and purification challenges is beneficial for the end-user. For critical applications, independent analytical verification of the material's identity, purity, and enantiomeric excess is strongly recommended.

References

Conformational Landscape of 3-Fluoropyrrolidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into the pyrrolidine ring profoundly influences its conformational preferences, a phenomenon of significant interest in medicinal chemistry and drug design. The high electronegativity and steric demand of fluorine modulate the puckering of the five-membered ring, thereby impacting the three-dimensional structure of the molecule and its interactions with biological targets. This guide provides a comprehensive overview of the conformational analysis of 3-fluoropyrrolidine derivatives, detailing the experimental and computational methodologies used for their characterization and presenting key quantitative data to aid in the rational design of novel therapeutics.

The pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the Cγ-exo and Cγ-endo forms. In these conformations, the Cγ (C3) and Cδ (C4) atoms are displaced on opposite (exo) or the same (endo) side of the plane defined by the other three ring atoms. The stereoelectronic interactions involving the fluorine substituent play a crucial role in determining the favored conformation.

Key Factors Influencing Conformation

The conformational equilibrium of this compound derivatives is primarily governed by a delicate balance of several factors:

  • Gauche Effect: A significant stabilizing interaction occurs when the electronegative fluorine atom and the nitrogen atom of the pyrrolidine ring adopt a gauche relationship. This effect often favors the Cγ-exo conformation.[1]

  • Steric Hindrance: The presence of other substituents on the pyrrolidine ring can introduce steric strain, which may counteract the gauche effect and shift the equilibrium towards the Cγ-endo conformation. This effect is particularly noticeable at lower temperatures.[1]

  • Protonation State: Protonation of the pyrrolidine nitrogen enhances the electrostatic interactions within the molecule. This can lead to a more pronounced conformational preference, often favoring a pseudo-axial orientation of the C-F bond.

  • Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by stabilizing or destabilizing certain conformers through dipole-dipole interactions.

Quantitative Conformational Analysis

The conformational preferences of this compound derivatives can be quantified through experimental and computational methods. The relative energies of different conformers determine their population at equilibrium.

Table 1: Thermodynamic Parameters for Conformers of an N-Acyl-3-fluoropyrrolidine Derivative

ConformerΔG (kcal/mol)ΔH (kcal/mol)Population (%)
Cγ-exo 0.00.076
Cγ-endo 0.7-0.223

Data adapted from computational studies at the WB97XD/6-311++g(d,p) level in an implicit acetonitrile solvent.

The relationship between the dihedral angles of the pyrrolidine ring and the vicinal coupling constants (³J) observed in NMR spectroscopy is described by the Karplus equation. This relationship is a powerful tool for deducing the three-dimensional structure of molecules in solution.

Table 2: Typical Vicinal Coupling Constants in Fluorinated Organic Molecules

Coupling TypeDihedral Angle (θ)Typical ³J Value (Hz)
³J(H,H)0° (syn-periplanar)~10-14
90° (syn-clinal)~0-2
180° (anti-periplanar)~12-18
³J(F,H)0° (syn-periplanar)~10-30
90° (syn-clinal)~0-5
180° (anti-periplanar)~30-50

Experimental and Computational Protocols

A combination of experimental and computational techniques is employed to provide a comprehensive understanding of the conformational landscape of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for studying the conformation of molecules in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide information on through-bond and through-space interactions.

1D ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This experiment is particularly useful for identifying through-space interactions between fluorine and proton nuclei.

  • Sample Preparation: The this compound derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.

  • Data Acquisition: The experiment is performed on a high-field NMR spectrometer equipped with a fluorine probe. A selective 1D HOESY pulse sequence is used, where a specific ¹⁹F resonance is irradiated, and the resulting enhancement of ¹H signals is observed.

  • Data Analysis: The presence of a HOESY correlation indicates that the irradiated fluorine atom is in close spatial proximity (typically < 5 Å) to the observed proton. The intensity of the HOESY signal is inversely proportional to the sixth power of the distance between the nuclei.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.

  • Crystallization: High-quality single crystals of the this compound derivative are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and bond angles.

Computational Chemistry

Theoretical calculations are used to model the conformational landscape and predict the relative energies and geometries of different conformers.

  • Methodology: Density Functional Theory (DFT) and high-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are commonly employed.

  • Procedure: The starting geometry of the this compound derivative is built and optimized using a chosen level of theory and basis set (e.g., B3LYP/6-31G*). A conformational search is then performed to identify all low-energy conformers. The geometries of these conformers are then re-optimized at a higher level of theory, and their relative energies are calculated.

Visualizing Conformational Relationships

The following diagrams, generated using the DOT language, illustrate key concepts in the conformational analysis of this compound derivatives.

Pyrrolidine_Puckering cluster_endo Cγ-endo Pucker cluster_exo Cγ-exo Pucker endo Cγ and Cβ on the same side of the N-Cα-Cδ plane exo Cγ and Cβ on opposite sides of the N-Cα-Cδ plane Equilibrium Conformational Equilibrium Equilibrium->endo Steric Hindrance Equilibrium->exo Gauche Effect

Pyrrolidine Ring Puckering Equilibrium.

Conformational_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Derivative NMR NMR Spectroscopy (¹H, ¹⁹F, HOESY) Synthesis->NMR Xray X-ray Crystallography Synthesis->Xray CompChem Computational Chemistry (DFT) Synthesis->CompChem Structure Determination of 3D Structure NMR->Structure Xray->Structure Energy Relative Conformational Energies CompChem->Energy Structure->Energy

Experimental Workflow for Conformational Analysis.

Signaling_Pathways cluster_influences Influencing Factors Gauche Gauche Effect (F, N) Conformation Preferred Conformation (Cγ-exo vs. Cγ-endo) Gauche->Conformation Sterics Steric Hindrance Sterics->Conformation Protonation Nitrogen Protonation Protonation->Conformation Solvent Solvent Polarity Solvent->Conformation BiologicalActivity Biological Activity Conformation->BiologicalActivity Structure-Activity Relationship

Factors Influencing the Conformation of this compound Derivatives.

References

Unveiling the Structural Nuances of 3-Fluoropyrrolidine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties and synthetic pathways of 3-Fluoropyrrolidine hydrochloride, a key building block in modern drug discovery. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, highlighting the current state of knowledge on its crystalline structure and offering insights into its experimental characterization.

While a definitive, publicly available single-crystal X-ray diffraction study detailing the precise crystal structure of this compound hydrochloride remains elusive, a wealth of information regarding its chemical and physical properties, as well as its synthesis, has been established. This technical guide consolidates the available data to provide a thorough understanding of this important fluorinated chiral pyrrolidine salt, which serves as a crucial intermediate in the development of novel therapeutics, including enzyme inhibitors and ferroelectric materials.[1][2]

Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1] It is commercially available in both racemic and chiral forms, specifically the (R)- and (S)-enantiomers. The introduction of a fluorine atom into the pyrrolidine ring significantly influences its conformational preferences and biological activity.

A summary of the key physicochemical properties for the racemic and chiral forms of this compound hydrochloride is presented in the table below.

Property(RS)-3-Fluoropyrrolidine hydrochloride(R)-(-)-3-Fluoropyrrolidine hydrochloride(S)-(+)-3-Fluoropyrrolidine hydrochloride
Molecular Formula C₄H₉ClFN[1]C₄H₉ClFN[3]C₄H₉ClFN
Molecular Weight 125.57 g/mol [1]125.57 g/mol [3]125.57 g/mol
Melting Point 178.0-187.0 °C[1]179-186 °C[4]183-187 °C[5][6]
Appearance White to brown or pale pink crystals or powder[1]Off-white solid[4]Pale pink or pale cream crystals or powder[5]
Solubility Information not availableSoluble in methanol[4]Soluble in methanol[5]
CAS Number 169750-17-8[1]136725-55-8[3]136725-53-6

Insights from the Crystal Structure of Pyrrolidinium Chloride

In the absence of a determined crystal structure for this compound hydrochloride, an examination of the crystal structure of the parent compound, pyrrolidinium chloride (C₄H₁₀N⁺·Cl⁻), provides valuable comparative insights. The crystal structure of pyrrolidinium chloride has been determined by single-crystal X-ray diffraction.[1][7][8]

The key crystallographic parameters for pyrrolidinium chloride are summarized below.

ParameterValue
Crystal System Orthorhombic[7][8]
Space Group Pnma[7][8]
Unit Cell Dimensions a = 7.4429(4) Å, b = 9.4104(5) Å, c = 8.9021(4) Å[8]
Volume 623.51(5) ų[8]
Z 4[8]

In the crystal lattice of pyrrolidinium chloride, the pyrrolidinium cations and chloride anions are linked by N-H···Cl⁻ hydrogen bonds, forming chains along the direction. The pyrrolidinium cation adopts a puckered envelope conformation.[7][8] It is plausible that this compound hydrochloride would exhibit a similar hydrogen bonding network, with the fluorine substituent potentially influencing the fine details of the crystal packing and the conformation of the pyrrolidine ring.

Experimental Protocols

The synthesis and characterization of this compound hydrochloride involve established chemical methodologies. Below are generalized protocols for its synthesis and crystallization, as well as the standard method for crystal structure determination.

Synthesis of this compound Hydrochloride

A common route for the synthesis of this compound hydrochloride involves the fluorination of a suitable precursor, such as N-protected 3-hydroxypyrrolidine, followed by deprotection and salt formation.

Synthesis_Workflow Start N-Boc-3-hydroxypyrrolidine Fluorination Fluorination (e.g., DAST) Start->Fluorination Intermediate N-Boc-3-fluoropyrrolidine Fluorination->Intermediate Deprotection Boc Deprotection (e.g., HCl in Dioxane) Intermediate->Deprotection Product This compound hydrochloride Deprotection->Product Crystallization Crystallization Product->Crystallization Crystals Single Crystals Crystallization->Crystals

A generalized workflow for the synthesis and crystallization of this compound hydrochloride.

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

  • Hydrochloric acid (e.g., 4M in 1,4-dioxane)

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DCM and cool the solution to -78 °C.

  • Slowly add a solution of DAST in DCM to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield N-Boc-3-fluoropyrrolidine.

  • Dissolve the crude N-Boc-3-fluoropyrrolidine in a suitable solvent (e.g., methanol).

  • Add a solution of hydrochloric acid (e.g., 4M in 1,4-dioxane) and stir at room temperature.

  • Remove the solvent under reduced pressure.

  • Induce crystallization by trituration with a solvent in which the product is poorly soluble, such as diethyl ether, to afford this compound hydrochloride as a crystalline solid.

Single-Crystal X-ray Diffraction

To definitively determine the crystal structure of this compound hydrochloride, single-crystal X-ray diffraction analysis is the gold standard.

XRay_Diffraction_Workflow Crystal_Selection Single Crystal Selection Mounting Crystal Mounting Crystal_Selection->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation (e.g., CIF check) Structure_Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

A typical workflow for single-crystal X-ray diffraction analysis.

Procedure:

  • Crystal Growth: Grow suitable single crystals of this compound hydrochloride by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Crystal Selection and Mounting: Select a high-quality, single crystal of appropriate size and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).

  • Data Reduction: Process the collected diffraction data to obtain a set of unique reflection intensities.

  • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell.

  • Structure Refinement: Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods.

  • Validation: Validate the final crystal structure using crystallographic software to ensure its chemical and geometric soundness. The final data is typically deposited in a crystallographic database as a Crystallographic Information File (CIF).

Applications in Drug Discovery and Materials Science

This compound hydrochloride is a valuable building block in the synthesis of a wide range of biologically active molecules. Its incorporation can lead to improved metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. It has been utilized in the development of inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV) and in the synthesis of ligands for G-protein coupled receptors.[1][2]

Furthermore, chiral fluorinated pyrrolidinium salts are being explored in materials science for the development of novel ferroelectric and ionic liquid materials.[2][4]

Conclusion

While the precise crystal structure of this compound hydrochloride awaits elucidation through single-crystal X-ray diffraction studies, a comprehensive understanding of its physicochemical properties and synthetic methodologies is well-established. The available data, in conjunction with comparative analysis of the crystal structure of pyrrolidinium chloride, provides a strong foundation for its application in drug discovery and materials science. The determination of its crystal structure would provide deeper insights into its solid-state properties and intermolecular interactions, further aiding in the rational design of new molecules with tailored functionalities.

References

Introduction: The Strategic Role of 3-Fluoropyrrolidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3-Fluoropyrrolidine and its Salts for Research and Development Professionals

This compound, and its commonly used hydrochloride salts (e.g., (S)-(+)- and (R)-(-)-enantiomers), are pivotal building blocks in medicinal chemistry and pharmaceutical development. The strategic incorporation of a fluorine atom onto the pyrrolidine scaffold significantly influences the molecule's physicochemical and biological properties, including pKa, lipophilicity, metabolic stability, and conformational preference.[1][2] These modifications are leveraged by scientists to fine-tune the potency, selectivity, and pharmacokinetic profiles of drug candidates.[2]

Derivatives of this compound are integral to the synthesis of potential inhibitors for critical enzyme targets, such as dipeptidyl peptidase IV (DPP-IV) and various protein kinases.[3][4] Its application extends to the development of agents for central nervous system disorders and antitrypanosomal drugs.[4][5] However, the same electronic properties that make this compound a valuable synthetic tool also necessitate a thorough understanding of its reactivity and potential hazards. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an understanding of its chemical nature, to ensure the safety of researchers and the integrity of their work.

Section 1: Physicochemical Properties and Hazard Identification

A foundational element of safe laboratory practice is a complete understanding of a chemical's identity and intrinsic properties. This compound is most commonly supplied and used as its hydrochloride salt, which improves stability and handling characteristics compared to the free base.

Key Chemical Data

The properties of the free base and its hydrochloride salts are summarized below. Researchers should always confirm the exact identity of the material from the supplier's label and Safety Data Sheet (SDS).

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number 116574-74-4 (racemic)169750-17-8 (racemic)[3]
679431-51-7 ((R)-enantiomer)[6]136725-55-8 ((R)-enantiomer)
136725-53-6 ((S)-enantiomer)[7][8]
Molecular Formula C₄H₈FN[6][9]C₄H₉ClFN[3]
Molecular Weight 89.11 g/mol [6][9]125.57 g/mol [3]
Physical State Liquid (Boiling Point ~91°C)[9]White to off-white or pale pink crystalline powder/solid.[3][10]
Melting Point Not Applicable179-187°C[3][8][10]
Key Characteristics Flammable Liquid[11]Solid, Hygroscopic, Air Sensitive.[3]
Hazard Analysis and GHS Classification

This compound hydrochloride is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3] The primary risks are associated with direct contact and inhalation.

Hazard PictogramSignal WordHazard Statements
alt text
Warning [4][10]H302: Harmful if swallowed.[4][7][10]
H315: Causes skin irritation.[4][7][10][12]
H319: Causes serious eye irritation.[4][7][10][12]
H335: May cause respiratory irritation.[4][7][10][12]

Causality of Hazards:

  • Irritation: As a substituted amine salt, the compound can disrupt cell membranes upon contact with skin and mucous membranes, leading to irritation.

  • Respiratory Effects: Fine powders can be easily aerosolized and inhaled, causing irritation to the respiratory tract.[7]

  • Metabolic Activation: Beyond immediate contact hazards, researchers should be aware that the fluoropyrrolidine ring may be susceptible to metabolic activation by liver microsomes. This can generate reactive intermediates that could potentially alkylate biological targets, a mechanism associated with certain types of toxicity.[13]

Section 2: Comprehensive Safety and Handling Protocols

A systematic approach to handling, from preparation to cleanup, is essential for mitigating the risks identified above.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of the hierarchy of controls dictates that engineering controls should be the primary means of protection, supplemented by appropriate PPE.

  • Primary Engineering Control: All manipulations of solid this compound hydrochloride that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a ventilated balance enclosure.[7][10] This is critical for preventing inhalation of the powder.

  • Personal Protective Equipment (PPE): A site-specific risk assessment should guide PPE selection, but the following are mandatory minimums:

    • Eye Protection: Safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards are required. When there is a risk of splashing, chemical safety goggles should be worn.[10]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before use and changed immediately if contamination occurs. Use proper glove removal technique to avoid skin contact.[10]

    • Skin and Body Protection: A lab coat must be worn and kept buttoned. Long pants and closed-toe shoes are required.[14]

Experimental Workflow: Step-by-Step Protocols

Protocol 1: Weighing and Transferring the Solid Compound

  • Preparation: Ensure the chemical fume hood or ventilated enclosure is operational. Place a weigh boat or appropriate glassware on the analytical balance.

  • Don PPE: Wear all required PPE, including gloves, lab coat, and eye protection.

  • Inert Atmosphere Handling: Since the compound is hygroscopic and air-sensitive, minimize its exposure to the atmosphere.[3] For sensitive reactions, consider handling within a glovebox under an inert atmosphere (e.g., nitrogen or argon).

  • Transfer: Carefully use a clean spatula to transfer the desired amount of this compound hydrochloride from the reagent bottle to the weigh boat. Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures in Section 3.

  • Closure: Securely close the main reagent bottle immediately after dispensing.[10][12]

  • Addition: Carefully add the weighed solid to the reaction vessel or solvent within the fume hood.

Protocol 2: Preparing a Solution

  • Setup: Place a suitable flask or beaker containing a magnetic stir bar on a stir plate inside a chemical fume hood.

  • Solvent Addition: Add the desired solvent to the flask.

  • Solute Addition: While the solvent is stirring, slowly add the pre-weighed this compound hydrochloride to prevent clumping and aid dissolution.

  • Completion: Rinse the weigh boat with a small amount of solvent to ensure a quantitative transfer. Cover the flask to prevent vapor release.

Diagram: Safe Handling Workflow

The following diagram illustrates the critical decision points and actions for safely handling this compound hydrochloride.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_start 1. Review SDS & SOP ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe eng_control 3. Verify Engineering Controls (Fume Hood On) ppe->eng_control weigh 4. Weigh Hygroscopic Solid (Minimize Air Exposure) eng_control->weigh transfer 5. Transfer to Vessel weigh->transfer dissolve 6. Add to Solvent/Reaction transfer->dissolve seal 7. Securely Seal Reagent Bottle dissolve->seal decon 8. Decontaminate Work Area seal->decon waste 9. Dispose of Waste Properly decon->waste doff_ppe 10. Doff PPE waste->doff_ppe wash 11. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for the safe handling of this compound HCl.

Section 3: Emergency Response Procedures

Immediate and correct response to an exposure or spill is critical. All laboratory personnel must be familiar with the location of safety showers and eyewash stations.

Exposure Response
  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[7][10]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7][10][12]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.[7][10]

Spill and Leak Management
  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel from the immediate area. Avoid breathing dust. Wear full PPE, including respiratory protection (e.g., N95 dust mask) if necessary.[4][10]

  • Containment and Cleanup: For a small solid spill, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10] A vacuum cleaner equipped with a HEPA filter can also be used where practicable.[10] Do not let the chemical enter drains.[15]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Avoid release to the environment.[10][15]

Section 4: Storage and Waste Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle to ensure long-term safety and environmental protection.

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10][12]

  • The product is hygroscopic and air-sensitive; therefore, it should be handled and stored under an inert gas (e.g., nitrogen or argon).[3][10]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[7][12][16]

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Unused material and contaminated disposable items (e.g., gloves, weigh boats) should be collected in a designated, properly labeled hazardous waste container.

  • Disposal Method: The primary recommended method of disposal is via a licensed professional waste disposal service, typically through incineration by an accredited contractor.[10] This ensures the complete destruction of the compound. Do not dispose of it down the drain or with regular trash.[17]

References

An In-Depth Technical Guide to 3-Fluoropyrrolidine Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 3-Fluoropyrrolidine hydrochloride is a versatile fluorinated heterocyclic building block of significant interest in medicinal chemistry and materials science. Its incorporation into molecular scaffolds can profoundly influence physicochemical and biological properties, including metabolic stability, binding affinity, and basicity. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound HCl, its applications in drug discovery, and detailed experimental protocols for its use in the synthesis of bioactive compounds.

Core Molecular and Physical Properties

This compound hydrochloride is a chiral compound available as a racemic mixture or as individual (R) and (S) enantiomers. The presence of the fluorine atom at the 3-position of the pyrrolidine ring is key to its utility, offering a strategic location for modulating molecular interactions.

PropertyValueCAS Number
Chemical Formula C₄H₉ClFNRacemate: 169750-17-8[1]
Molecular Weight 125.57 g/mol [1](S)-enantiomer: 136725-53-6[2]
Appearance White to off-white crystalline powder(R)-enantiomer: 136725-55-8[3][4]
Melting Point 178-187 °C
Solubility Soluble in water

Applications in Drug Discovery and Materials Science

This compound HCl serves as a crucial intermediate in the synthesis of a variety of pharmacologically active agents and functional materials.

1. Enzyme Inhibitors:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: The (S)-enantiomer is a key component in the synthesis of potent and selective DPP-IV inhibitors for the treatment of type 2 diabetes.[1] The fluorine substitution can enhance the binding affinity and pharmacokinetic profile of these inhibitors.

  • Aurora Kinase Inhibitors: This building block is utilized in the development of inhibitors of Aurora kinases, which are critical targets in oncology.

  • Phosphodiesterase 10A (PDE10A) Inhibitors: this compound derivatives are being investigated as potential therapeutic agents for neurological and psychiatric disorders by targeting PDE10A.

2. Advanced Materials:

  • Ionic Liquids: The chiral fluorinated pyrrolidinium core is used to synthesize novel ionic liquids with applications in electrochemistry and as specialized solvents.

  • Perovskite Complexes: It is also employed in the formation of chiral perovskite materials with interesting ferroelectric and optical properties.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a dipeptidyl peptidase IV (DPP-IV) inhibitor using (S)-3-Fluoropyrrolidine hydrochloride.

Synthesis of a (S)-3-Fluoropyrrolidinyl-Cyclohexylglycine Amide DPP-IV Inhibitor

This synthesis involves a two-step process: the coupling of a Boc-protected amino acid with (S)-3-Fluoropyrrolidine, followed by the deprotection of the Boc group.

Step 1: Amide Coupling Reaction

G cluster_reactants Reactants cluster_reagents_solvents Reagents & Solvents cluster_process Process cluster_workup Work-up cluster_product Product Boc_Cyclohexylglycine Boc-Cyclohexylglycine Mixing Mix Reactants, Reagents, & Solvent Boc_Cyclohexylglycine->Mixing S_3_Fluoropyrrolidine_HCl (S)-3-Fluoropyrrolidine HCl S_3_Fluoropyrrolidine_HCl->Mixing Coupling_Agent EDC/HOBt Coupling_Agent->Mixing Base DIEA Base->Mixing Solvent DMF Solvent->Mixing Reaction Stir at Room Temperature Mixing->Reaction Overnight Extraction Aqueous Work-up Reaction->Extraction Purification Chromatography Extraction->Purification Boc_Protected_Intermediate Boc-Protected Intermediate Purification->Boc_Protected_Intermediate

Diagram 1: Amide Coupling Workflow

Methodology:

  • To a solution of Boc-cyclohexylglycine (1.0 eq) in dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add (S)-3-Fluoropyrrolidine hydrochloride (1.1 eq) and diisopropylethylamine (DIEA, 2.5 eq).

  • Continue stirring the reaction mixture at room temperature overnight.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 2: Boc Deprotection

G cluster_reactant Reactant cluster_reagents_solvents Reagents & Solvents cluster_process Process cluster_workup Work-up cluster_product Product Boc_Protected_Intermediate Boc-Protected Intermediate Mixing Dissolve Intermediate in DCM and TFA Boc_Protected_Intermediate->Mixing Deprotecting_Agent Trifluoroacetic Acid (TFA) Deprotecting_Agent->Mixing Solvent Dichloromethane (DCM) Solvent->Mixing Reaction Stir at Room Temperature Mixing->Reaction 1-2 hours Evaporation Solvent Evaporation Reaction->Evaporation Trituration Trituration with Ether Evaporation->Trituration Final_Product Final DPP-IV Inhibitor (TFA Salt) Trituration->Final_Product

Diagram 2: Boc Deprotection Workflow

Methodology:

  • Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10-20 eq) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the final product as the TFA salt.

  • Collect the solid by filtration and dry under vacuum.

Safety and Handling

This compound hydrochloride is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted in a properly equipped laboratory by trained personnel.

References

A Comprehensive Technical Guide to the Spectroscopic Data of (R)- and (S)-3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the chiral enantiomers (R)-3-Fluoropyrrolidine and (S)-3-Fluoropyrrolidine. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom. This document compiles available spectroscopic data, outlines relevant experimental protocols, and presents visualizations to aid in the understanding of their structural characterization.

Spectroscopic Data

The following tables summarize the available spectroscopic data for the hydrochloride salts of (R)- and (S)-3-Fluoropyrrolidine, which are the common commercial forms.

Table 1: Physical and Spectroscopic Properties of (R)- and (S)-3-Fluoropyrrolidine Hydrochloride

Property(R)-(-)-3-Fluoropyrrolidine Hydrochloride(S)-(+)-3-Fluoropyrrolidine Hydrochloride
CAS Number 136725-55-8[1][2][3][4]136725-53-6[5][6]
Molecular Formula C₄H₉ClFN[1][2][3][7]C₄H₉ClFN[5][6][8]
Molecular Weight 125.57 g/mol [1][2][3][7]125.57 g/mol [5][6][8]
Melting Point 179-186 °C[2]183-187 °C (lit.)[6]
Optical Activity [α]20/D -8.0°, c = 4 in methanol[α]20/D +8°, c = 1% in methanol[6]

Table 2: NMR Spectroscopic Data for (R)- and (S)-3-Fluoropyrrolidine and their Hydrochloride Salts

NucleusCompoundChemical Shift (ppm) and Coupling Constants (Hz)Reference
¹H NMR (R)-(-)-3-Fluoropyrrolidine HydrochlorideSpectrum available, consistent with structure.[1][9]ChemicalBook[9], MedChemExpress[1]
(S)-3-FluoropyrrolidineSpectrum available.[10]ChemicalBook[10]
¹³C NMR (R)-(-)-3-Fluoropyrrolidine HydrochlorideData mentioned to be available.ChemicalBook[9]
¹⁹F NMR Not explicitly found

Table 3: Mass Spectrometry Data for (R)- and (S)-3-Fluoropyrrolidine Hydrochloride

Ionization ModeCompoundKey Fragments (m/z)Reference
Computed (3R)-3-fluoropyrrolidine hydrochlorideExact Mass: 125.0407551 Da[11]PubChem[11]

Table 4: Infrared (IR) Spectroscopy Data for (R)-3-Fluoropyrrolidine Hydrochloride

TechniqueKey Absorptions (cm⁻¹)Reference
FT-IR Spectrum mentioned to be available.[12]ChemicalBook[12]

Experimental Protocols

2.1. Synthesis

The synthesis of chiral 3-fluoropyrrolidines often involves the introduction of fluorine to a chiral precursor. A common strategy is the fluorination of the corresponding 3-hydroxypyrrolidine enantiomer.

dot

Synthesis_Workflow cluster_synthesis General Synthetic Pathway for 3-Fluoropyrrolidines Start (R)- or (S)-3-Hydroxypyrrolidine Precursor Fluorination Fluorination Reaction (e.g., with DAST or Deoxofluor) Start->Fluorination Fluorinating Agent Purification Purification (e.g., Chromatography) Fluorination->Purification Crude Product Final_Product (R)- or (S)-3-Fluoropyrrolidine Purification->Final_Product Purified Product

Caption: General synthetic workflow for 3-fluoropyrrolidines.

A representative, though not specific, procedure for the synthesis of fluorinated pyrrolidines involves a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes.[13]

General Procedure for the Synthesis of Fluoropyrrolidines (by Analogy): [13]

  • In a nitrogen atmosphere, dissolve the copper catalyst and chiral ligand in a suitable solvent (e.g., toluene) and stir at room temperature.

  • Add the base, imino ester, and fluorinated alkene sequentially.

  • Heat the reaction mixture and monitor for completion by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the desired fluorinated pyrrolidine.

2.2. Spectroscopic Analysis

The following are general protocols for acquiring the spectroscopic data.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H, ¹³C, and ¹⁹F NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Samples are dissolved in a deuterated solvent, commonly CDCl₃, D₂O, or DMSO-d₆.

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR). For ¹⁹F NMR, CFCl₃ is often used as a reference.

  • Coupling constants (J) are reported in Hertz (Hz).

2.2.2. Mass Spectrometry (MS)

  • Electrospray ionization (ESI) is a common technique for these compounds, often yielding the protonated molecular ion [M+H]⁺.

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

  • The instrument is typically a time-of-flight (TOF) or Orbitrap mass analyzer.

2.2.3. Infrared (IR) Spectroscopy

  • IR spectra are often recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film, in a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

dot

Spectroscopic_Analysis_Workflow cluster_analysis Spectroscopic Characterization Workflow Sample Purified (R)- or (S)-3-Fluoropyrrolidine NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (e.g., ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR Data Spectroscopic Data NMR->Data MS->Data IR->Data

Caption: Workflow for spectroscopic analysis of 3-fluoropyrrolidines.

Data Interpretation and Structural Elucidation

The combination of these spectroscopic techniques provides a comprehensive structural confirmation of (R)- and (S)-3-Fluoropyrrolidine.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrrolidine ring. The presence of fluorine will cause splitting of the signals of adjacent protons, providing information about the position of the fluorine atom. The integration of the signals corresponds to the number of protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal for the fluorine atom, and its coupling with adjacent protons will provide further structural confirmation.

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound. The fragmentation pattern can provide insights into the structure and stability of the molecule.

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, N-H, and C-F bonds, confirming the presence of these functional groups.

This guide serves as a foundational resource for researchers working with (R)- and (S)-3-Fluoropyrrolidine. For definitive analysis, it is recommended to acquire and interpret the full spectroscopic data for the specific batch of the compound being used.

References

An In-Depth Technical Guide to the Synthesis of N-Boc-(3S)-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Boc-(3S)-3-hydroxypyrrolidine is a crucial chiral building block in medicinal chemistry and drug development. Its stereochemically defined structure is integral to the synthesis of a wide range of pharmacologically active compounds, including enzyme inhibitors and neuroactive drugs, where the specific stereoisomer is critical for biological activity. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for precise chemical modifications at the hydroxyl group while preventing unwanted reactions at the amine. This guide provides a comprehensive overview of prominent synthetic strategies, detailed experimental protocols, and comparative data to assist researchers and drug development professionals in selecting the most suitable method for their needs.

Core Synthetic Strategies

The synthesis of enantiomerically pure N-Boc-(3S)-3-hydroxypyrrolidine can be achieved through several distinct pathways. The primary strategies include the asymmetric reduction of a prochiral ketone, synthesis from a chiral pool of starting materials, and stereochemical inversion of the opposite enantiomer.

  • Asymmetric Reduction of N-Boc-3-pyrrolidinone : This is one of the most common approaches, starting from the achiral N-Boc-3-pyrrolidinone. The desired (S)-enantiomer is obtained through stereoselective reduction of the ketone. This can be accomplished using either chemical catalysts or biocatalysts.

    • Chemical Reduction : Chiral catalysts, such as the (S)-Corey-Bakshi-Shibata (CBS) catalyst, are used to achieve high enantioselectivity.[1]

    • Biocatalytic Reduction : Enzymes like keto reductases (KREDs) offer high stereoselectivity under mild reaction conditions, presenting an environmentally friendlier alternative.[2]

  • Synthesis from Chiral Precursors : This strategy leverages naturally occurring or readily available chiral molecules as starting materials.

    • From L-Malic Acid : This route involves the cyclization of L-malic acid with an amine (like benzylamine), followed by reduction.[3] However, this method can involve multiple steps.

    • From (S)-4-amino-2-hydroxybutyric acid : This starting material can be cyclized to form a lactam, which is then reduced to yield the desired product.[4][5]

    • From Epichlorohydrin : A novel process uses epichlorohydrin and sodium cyanide to construct the pyrrolidine ring in a multi-step, one-pot sequence involving reduction and cyclization.[6]

  • Stereochemical Inversion via Mitsunobu Reaction : This method starts with the more readily available or less expensive (R)-enantiomer, (R)-N-Boc-3-hydroxypyrrolidine. A Mitsunobu reaction is employed to invert the stereocenter at the C3 position, followed by hydrolysis to yield the (S)-product.[5]

The following diagram illustrates the primary synthetic pathways.

G cluster_start Starting Materials cluster_methods Synthetic Methods N-Boc-3-pyrrolidinone N-Boc-3-pyrrolidinone L-Malic_Acid L-Malic Acid Cyclization_Reduction Multi-step Cyclization & Reduction L-Malic_Acid->Cyclization_Reduction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Cyclization_Reduction R_Enantiomer (R)-N-Boc-3- hydroxypyrrolidine Mitsunobu_Inversion Mitsunobu Inversion & Hydrolysis R_Enantiomer->Mitsunobu_Inversion Asymmetric_Reduction Asymmetric Reduction (Chemical or Biocatalytic) Final_Product N-Boc-(3S)-3-hydroxypyrrolidine Asymmetric_Reduction->Final_Product Cyclization_Reduction->Final_Product Mitsunobu_Inversion->Final_Product

Caption: Overview of major synthetic routes to N-Boc-(3S)-3-hydroxypyrrolidine.

Data Presentation: Comparison of Synthetic Routes

The following tables summarize quantitative data for the different synthetic approaches, allowing for easy comparison of yields, purity, and reaction conditions.

Table 1: Asymmetric Reduction of N-Boc-3-pyrrolidinone

MethodKey Reagents/CatalystSolventTemperature (°C)YieldPurity / e.e.Reference
Chemical (S)-CBS Catalyst, Borane sourceTHF-78 to RTHigh>95% e.e.[1]
Biocatalytic Keto reductase (KRED)Aq. BufferAmbientup to 90% conv.>99% e.e.[2]

Table 2: Synthesis from Chiral Precursors & Stereochemical Inversion

Starting MaterialKey Steps / ReactionsOverall YieldPurityKey AdvantagesKey DisadvantagesReference
Epichlorohydrin Ring opening, Reduction, Cyclization, Boc-protection>85%>95%Cost-effective, High yieldMulti-step one-pot process[6]
(R)-N-Boc-3-hydroxypyrrolidine Mitsunobu reaction (inversion), HydrolysisGoodHighUtilizes cheaper enantiomerRequires stoichiometric reagents[5]
L-Malic Acid Cyclization, Reduction, Deprotection/ProtectionModerateVariableReadily available chiral sourceMultiple steps, harsh reagents[3]
(S)-4-amino-2-hydroxybutyric acid Silylation, Cyclization, ReductionModerateHighShort routeExpensive starting material[5]

Experimental Protocols

Detailed methodologies for key synthetic transformations are provided below.

Protocol 1: Asymmetric Reduction via (S)-CBS Catalyst

This protocol describes the synthesis of (S)-N-Boc-3-hydroxypyrrolidine from N-Boc-3-pyrrolidinone using the (S)-Corey-Bakshi-Shibata (CBS) reduction method.[1]

  • Reaction Setup : Under an inert atmosphere (argon or nitrogen), cool a solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) to -78 °C.

  • Catalyst Addition : Add a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF dropwise to the cooled solution.

  • Reducing Agent Addition : Slowly add a solution of a borane complex (e.g., borane-dimethyl sulfide complex, 1.0-1.5 eq) while maintaining the temperature at -78 °C.

  • Reaction : Stir the mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Quenching : Carefully quench the reaction at 0 °C by the slow addition of methanol.

  • Work-up : Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final product.

Protocol 2: Stereochemical Inversion via Mitsunobu Reaction

This protocol details the synthesis of (S)-N-Boc-3-hydroxypyrrolidine starting from the (R)-enantiomer.[5]

  • Step 1: Esterification with Inversion

    • Reaction Setup : Dissolve (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (1.0 eq), benzoic acid (1.3 eq), and triphenylphosphine (1.3 eq) in dry THF under a nitrogen atmosphere.

    • Reagent Addition : Cool the solution to -10 °C and slowly add diisopropyl azodicarboxylate (DIAD) (1.3 eq) dropwise, ensuring the internal temperature does not exceed -5 °C.

    • Reaction : After addition, allow the mixture to warm to room temperature and react for 12-14 hours.

    • Work-up : Concentrate the reaction mixture and proceed to the next step, typically without purification of the intermediate ester.

  • Step 2: Hydrolysis of the Ester

    • Reaction : Dissolve the crude ester from the previous step in a suitable solvent mixture (e.g., methanol/water) and add a base such as sodium hydroxide.

    • Hydrolysis : Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Work-up : Neutralize the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

    • Purification : Wash the combined organic layers, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography or crystallization to obtain (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine.

The following diagram illustrates the experimental workflow for the Mitsunobu inversion protocol.

G A 1. Dissolve (R)-Enantiomer, Benzoic Acid, PPh3 in THF B 2. Cool to -10°C under N2 A->B C 3. Add DIAD dropwise (T < -5°C) B->C D 4. Warm to RT, Stir 12h (Inversion to Ester) C->D E 5. Dissolve Crude Ester in MeOH/H2O D->E Step 1 Complete F 6. Add NaOH, Stir until Hydrolysis is Complete E->F G 7. Neutralize & Extract with Ethyl Acetate F->G H 8. Wash, Dry, Concentrate Organic Layers G->H I 9. Purify via Chromatography or Crystallization H->I J Final Product: (S)-N-Boc-3-hydroxypyrrolidine I->J Step 2 Complete

Caption: Experimental workflow for the Mitsunobu inversion of the title compound.

Conclusion

The synthesis of N-Boc-(3S)-3-hydroxypyrrolidine can be accomplished through several effective strategies. The choice of method depends on factors such as cost, scale, available equipment, and desired enantiomeric purity. Asymmetric reduction of N-Boc-3-pyrrolidinone, particularly using biocatalysts, offers an elegant and environmentally benign route with high enantioselectivity. For large-scale production where cost is a primary driver, the novel route from epichlorohydrin or the stereochemical inversion of the less expensive (R)-enantiomer via a Mitsunobu reaction present compelling alternatives. This guide provides the foundational data and protocols necessary for researchers to make an informed decision based on the specific requirements of their drug discovery and development programs.

References

Thermodynamic Properties of Fluorinated Pyrrolidines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The pyrrolidine scaffold, a prevalent motif in numerous natural products and pharmaceuticals, is a prime candidate for fluorination to modulate its physicochemical and pharmacological properties.[3] Understanding the thermodynamic properties of fluorinated pyrrolidines is paramount for predicting their behavior in biological systems and for the rational design of novel therapeutics.[4] This technical guide provides a comprehensive overview of the thermodynamic properties of fluorinated pyrrolidines, details the experimental and computational methodologies used to determine these properties, and contextualizes their relevance in drug discovery and development.

Core Thermodynamic Properties

The key thermodynamic properties that govern the behavior of fluorinated pyrrolidines are Gibbs free energy (G), enthalpy (H), and entropy (S). These properties determine the spontaneity of processes such as conformational changes, binding events, and chemical reactions.

Quantitative Data Summary

Experimental thermodynamic data for specific fluorinated pyrrolidines are scarce in the literature. Consequently, much of our current understanding is derived from computational studies, which provide valuable insights into the relative stabilities of different isomers and conformers.

Table 1: Calculated Conformational and Reaction Thermodynamics of Fluorinated Pyrrolidines and Pyrrolidinium Cations

Compound/ReactionThermodynamic ParameterValueMethodReference
3-FluoropyrrolidineConformational Energy (ΔG⁰)See original paper for multiple conformersB3LYP-D3BJ/6-311++G [5]
Difluorinated PyrrolidinesRelative Gibbs Free Energy (ΔG)See original paper for various isomersB3LYP-D3BJ/6-311++G[5]
Fluorination of N-ethyl-N-methylpyrrolidiniumReaction Enthalpy (ΔH)Varies by position (-22.9 to -43.3 kJ/mol for C-F)Coupled-Cluster Theory[6]
Fluorination of N-ethyl-N-methylpyrrolidiniumReaction Entropy (ΔS)Varies by position (-14.7 to -19.7 J/mol·K for C-F)Coupled-Cluster Theory[6]
Fluorination of N-ethyl-N-methylpyrrolidiniumGibbs Free Energy of Reaction (ΔG)Varies by position (-17.5 to -38.9 kJ/mol for C-F)Coupled-Cluster Theory[6]

Note: The values presented are illustrative and depend on the specific isomer, conformer, and reaction site. For detailed quantitative data, readers are urged to consult the cited literature.

Experimental Protocols for Thermodynamic Characterization

While specific experimental data for fluorinated pyrrolidines is limited, established methodologies for organofluorine compounds are applicable.

Determination of Enthalpy of Formation: Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organofluorine compounds, it is typically determined by combustion calorimetry.[7]

1. Rotating-Bomb Calorimetry:

  • Principle: A precisely weighed sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is measured.

  • Apparatus:

    • Calorimeter: A well-insulated vessel containing a known mass of water and a stirrer.

    • Combustion Bomb: A robust, pressure-resistant vessel, often lined with platinum to withstand the corrosive effects of hydrofluoric acid (HF) produced during the combustion of fluorinated compounds.[6]

    • Ignition System: An electrical circuit to initiate combustion.

    • Temperature Measurement: A high-precision thermometer (e.g., a platinum resistance thermometer).

  • Procedure:

    • A pellet of the fluorinated pyrrolidine is placed in a crucible inside the bomb.

    • A small amount of water is added to the bomb to ensure that the HF formed dissolves to create an aqueous solution.

    • The bomb is sealed, purged of air, and filled with pure oxygen to a high pressure (typically around 3 MPa).[7]

    • The bomb is submerged in the calorimeter's water bath, and the initial temperature is recorded once thermal equilibrium is reached.

    • The sample is ignited, and the temperature of the water is recorded until it reaches a maximum and begins to cool.

    • The final bomb contents are analyzed to determine the completeness of combustion and to quantify the amounts of products like CO₂, HF, and potentially CF₄ (in the case of highly fluorinated compounds).[6][7]

  • Data Analysis: The heat of combustion is calculated from the temperature rise of the calorimeter system, after correcting for the heat of ignition and other factors. The standard enthalpy of formation is then derived from the heat of combustion using Hess's law, requiring accurate standard enthalpies of formation for the combustion products (CO₂, H₂O, and HF(aq)).[7]

2. Constant-Pressure Flame Calorimetry:

  • Principle: This method is suitable for gaseous or volatile liquid samples. The substance is burned in a continuous flame with an excess of an oxidizing agent (e.g., fluorine or oxygen), and the heat produced is measured by the temperature rise of a flowing fluid (e.g., water) through a heat exchanger.

  • Application: While less common for complex organic solids, it is a primary method for determining the heats of reaction for gases.

The following diagram illustrates a generalized workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Analysis Sample Fluorinated Pyrrolidine Sample Weighing Precise Weighing Sample->Weighing Pelletizing Pellet Formation Weighing->Pelletizing Bomb_Prep Bomb Preparation (add water, seal, pressurize with O2) Pelletizing->Bomb_Prep Combustion Combustion Ignition Bomb_Prep->Combustion Temp_Measurement Temperature Monitoring Combustion->Temp_Measurement Product_Analysis Analysis of Combustion Products (CO2, HF, CF4) Temp_Measurement->Product_Analysis Heat_Calculation Calculation of Heat of Combustion Product_Analysis->Heat_Calculation Enthalpy_Derivation Derivation of Enthalpy of Formation Heat_Calculation->Enthalpy_Derivation computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_output Output Structure Molecular Structure of Fluorinated Pyrrolidine Method_Selection Select Method (e.g., DFT, Ab Initio) Structure->Method_Selection Geometry_Optimization Geometry Optimization Method_Selection->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Energies Electronic and Thermal Energies Frequency_Calculation->Energies Thermodynamic_Properties Thermodynamic Properties (Enthalpy, Entropy, Gibbs Free Energy) Energies->Thermodynamic_Properties drug_development_pathway cluster_design Design & Synthesis cluster_thermo Thermodynamic Characterization cluster_evaluation Preclinical Evaluation cluster_development Development Target_ID Target Identification Lead_Compound Lead Pyrrolidine Target_ID->Lead_Compound Fluorination_Strategy Fluorination Strategy Lead_Compound->Fluorination_Strategy Synthesis Synthesis of Analogs Fluorination_Strategy->Synthesis Computational_Screening Computational Screening (ΔG of conformation) Synthesis->Computational_Screening Experimental_Validation Experimental Validation (Calorimetry) Computational_Screening->Experimental_Validation Binding_Affinity Binding Affinity Assays (ΔG_binding) Experimental_Validation->Binding_Affinity Metabolic_Stability Metabolic Stability Studies Experimental_Validation->Metabolic_Stability ADMET_Properties ADMET Profiling Binding_Affinity->ADMET_Properties Metabolic_Stability->ADMET_Properties Candidate_Selection Candidate Selection ADMET_Properties->Candidate_Selection

References

Methodological & Application

Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions with 3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorinated Pyrrolidines

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Judicious placement of fluorine can enhance metabolic stability, membrane permeability, binding affinity, and pKa.[1][2] The pyrrolidine scaffold is a privileged N-heterocycle, forming the core of numerous natural products and pharmaceuticals.[3][4] Consequently, the synthesis of fluorinated pyrrolidines is of significant interest in drug discovery.[5]

1,3-Dipolar cycloaddition of azomethine ylides stands out as one of the most efficient and stereoselective methods for constructing the pyrrolidine ring.[6][7] This reaction allows for the rapid assembly of complex, poly-substituted five-membered heterocycles.[6][8] While many approaches focus on using fluorinated dipolarophiles, this guide explores a novel strategy: the use of 3-fluoropyrrolidine as a precursor to a key azomethine ylide intermediate. This approach offers the potential to directly install a fluorine atom at a strategic position on the pyrrolidine ring, providing a unique building block for further chemical exploration.

This document provides a detailed examination of the proposed mechanism, a comprehensive experimental protocol, and practical insights for researchers looking to leverage this innovative synthetic route.

Part 1: The Core Reaction - Mechanism and Rationale

The central hypothesis of this application note is the in situ generation of a cyclic azomethine ylide from an N-substituted this compound derivative via base-induced dehydrofluorination. This reactive 1,3-dipole is then trapped by a suitable dipolarophile to yield the desired cycloadduct.

Generation of the Azomethine Ylide

Azomethine ylides are typically generated via several established methods, including the condensation of α-amino acids with aldehydes (often with decarboxylation) or the deprotonation of iminium salts.[6][9] We propose an analogous approach utilizing an elimination reaction.

  • N-Substitution: The secondary amine of this compound must first be functionalized, for example, by attaching an activating group such as a benzyl (Bn) group. This serves two purposes: it prevents unwanted side reactions at the nitrogen atom and the benzylic protons provide a site for initial deprotonation.

  • Base-Induced Elimination: Treatment of the N-substituted this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu), is proposed to initiate a cascade. The base abstracts a proton from the carbon alpha to the nitrogen, forming a carbanion.

  • Ylide Formation: This intermediate can then undergo a subsequent E2 elimination of hydrogen fluoride (HF) to generate the desired cyclic azomethine ylide. The fluorine atom at the 3-position acts as a leaving group. This ylide is a transient species and is immediately trapped in the subsequent cycloaddition step.

The [3+2] Cycloaddition

The generated azomethine ylide is a nitrogen-based 1,3-dipole, poised to react with an electron-deficient alkene (dipolarophile).[6]

  • Concerted Mechanism: The reaction proceeds via a concerted, pericyclic mechanism, where the two new carbon-carbon bonds are formed simultaneously, albeit potentially asynchronously.[6][7]

  • Stereoselectivity: This reaction is known to be highly stereoselective. The stereochemistry of the final product is influenced by the geometry of the azomethine ylide and the approach of the dipolarophile (endo vs. exo).[6][10] The use of chiral ligands or auxiliaries can induce enantioselectivity.

The overall proposed mechanistic pathway is depicted below:

Caption: Proposed reaction mechanism for the 1,3-dipolar cycloaddition.

Part 2: Experimental Protocol - A Representative Procedure

This section details a representative protocol for the synthesis of a fluorinated pyrrolizidine derivative via the 1,3-dipolar cycloaddition of an azomethine ylide generated from N-benzyl-3-fluoropyrrolidine with N-phenylmaleimide.

Materials and Equipment
  • Reagents: N-benzyl-3-fluoropyrrolidine, N-phenylmaleimide, Lithium diisopropylamide (LDA, 2.0 M solution in THF/heptane/ethylbenzene), Anhydrous tetrahydrofuran (THF), Diethyl ether (Et₂O), Saturated aqueous sodium bicarbonate (NaHCO₃), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄), Deuterated chloroform (CDCl₃) for NMR analysis.

  • Equipment: Schlenk line or argon/nitrogen manifold, oven-dried round-bottom flasks, magnetic stirrer and stir bars, syringes and needles, low-temperature thermometer, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup (silica gel).

Step-by-Step Methodology

References

3-Fluoropyrrolidine: A Versatile Building Block for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery. Fluorine-containing molecules are of particular interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered basicity. 3-Fluoropyrrolidine has emerged as a valuable chiral building block for the synthesis of a new generation of kinase inhibitors, offering a strategic tool to fine-tune the pharmacological properties of these targeted therapies. This document provides an overview of the application of this compound in the design of kinase inhibitors, focusing on Aurora and tyrosine kinases, and includes detailed protocols for their synthesis and evaluation.

Key Applications of this compound in Kinase Inhibitor Synthesis

The incorporation of a this compound moiety can significantly impact the potency, selectivity, and pharmacokinetic profile of kinase inhibitors. The fluorine atom can engage in favorable interactions within the kinase ATP-binding pocket and modulate the pKa of the pyrrolidine nitrogen, influencing its role as a hydrogen bond acceptor or its involvement in salt bridge formation.

Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors

Aurora kinases are key regulators of cell division, and their inhibition is a validated strategy in oncology. Researchers have successfully incorporated (R)-3-fluoropyrrolidine into the imidazo[1,2-a]pyrazine scaffold to develop potent Aurora kinase inhibitors. The fluorinated analog has demonstrated improved oral absorption and exposure compared to its non-fluorinated counterparts.

Pyrimidine-Based Kinase Inhibitors

The pyrimidine core is a common scaffold in many approved kinase inhibitors. The introduction of a (S)-3-fluoropyrrolidine-containing side chain has been explored to enhance the anti-proliferative activity of these compounds. The pyrrolidine ring system can be strategically functionalized to interact with specific residues in the kinase domain.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative kinase inhibitors incorporating a pyrrolidine or this compound moiety.

Table 1: In Vitro Inhibitory Activity of Imidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)[1]
Analog 25 ((R)-3-fluoropyrrolidine derivative)Aurora A1.3
Analog 25 ((R)-3-fluoropyrrolidine derivative)Aurora B2.4

Table 2: In Vitro Anti-proliferative Activity of Pyrimidine-Based Kinase Inhibitors

CompoundCell LineIC50 (µM)
Compound 13 ((S)-pyrrolidine derivative)NCI-H446 (SCLC)< 0.2
Compound 13 ((S)-pyrrolidine derivative)NCI-H526 (SCLC)< 0.2
Compound 13 ((S)-pyrrolidine derivative)NCI-H82 (SCLC)< 0.2
Compound 13 ((S)-pyrrolidine derivative)SK-N-BE(2) (Neuroblastoma)< 0.2

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of Aurora and Receptor Tyrosine Kinases, key targets for inhibitors derived from this compound.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor This compound-based Inhibitor Inhibitor->Aurora_A Inhibition Inhibitor->Aurora_B Inhibition

Caption: Aurora Kinase Signaling Pathway in Cell Cycle Progression.

RTK_Signaling_Pathway Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Dimerization->Downstream Inhibitor This compound-based Inhibitor Inhibitor->RTK Inhibition Response Cellular Response (Proliferation, Survival, Angiogenesis) Downstream->Response

Caption: Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Experimental Protocols

Synthesis of an (R)-3-Fluoropyrrolidine-Containing Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitor (Analog 25)

This protocol is adapted from the work of Kerekes et al.[1] and outlines the key synthetic steps.

Workflow Diagram:

Synthesis_Workflow Start Starting Materials: - Imidazo[1,2-a]pyrazine core - (R)-(-)-3-Fluoropyrrolidine HCl Step1 Coupling Reaction Start->Step1 Step2 Purification Step1->Step2 Final Final Product: Analog 25 Step2->Final

Caption: Synthetic Workflow for an Aurora Kinase Inhibitor.

Materials:

  • Substituted imidazo[1,2-a]pyrazine intermediate

  • (R)-(-)-3-Fluoropyrrolidine hydrochloride

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Coupling Reaction: To a solution of the substituted imidazo[1,2-a]pyrazine intermediate in DMF, add (R)-(-)-3-fluoropyrrolidine hydrochloride and DIPEA.

  • The reaction mixture is stirred at room temperature or heated as necessary to drive the reaction to completion. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired (R)-3-fluoropyrrolidine-containing imidazo[1,2-a]pyrazine inhibitor.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general method for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay.

Workflow Diagram:

Kinase_Assay_Workflow Start Prepare Reagents: - Kinase, Substrate, ATP - Test Compound Dilutions Step1 Kinase Reaction: Incubate kinase, substrate, ATP, and inhibitor Start->Step1 Step2 Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Step1->Step2 Step3 Generate Luminescent Signal: Add Kinase Detection Reagent Step2->Step3 Step4 Measure Luminescence Step3->Step4 Final Calculate IC50 Step4->Final

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Materials:

  • Recombinant target kinase (e.g., Aurora A)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound-containing inhibitor)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO). Prepare a kinase reaction buffer containing the target kinase, its substrate, and ATP at optimized concentrations.

  • Kinase Reaction: In a 384-well plate, add a small volume of the diluted test compound or vehicle control.

  • Initiate the kinase reaction by adding the kinase reaction buffer master mix to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Signal Generation:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its incorporation can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic properties. The provided protocols offer a starting point for researchers to synthesize and evaluate their own this compound-containing kinase inhibitors, contributing to the development of next-generation targeted therapies.

References

Application Notes and Protocols: 3-Fluoropyrrolidine in the Synthesis of PET Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-fluoropyrrolidine as a key building block in the synthesis of Positron Emission Tomography (PET) imaging agents. The unique properties of the this compound moiety can influence the pharmacokinetic and pharmacodynamic profiles of PET tracers, making it a valuable component in the design of novel imaging agents for various biological targets.

Introduction to this compound in PET Tracer Design

The incorporation of fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a convenient half-life of 109.8 minutes, is a cornerstone of modern PET radiopharmaceutical development. The this compound scaffold offers several potential advantages for PET tracer design:

  • Modulation of Physicochemical Properties: The fluorine atom can alter the lipophilicity, basicity, and metabolic stability of the parent molecule, which are critical parameters for optimizing brain penetration, target binding, and clearance kinetics.

  • Conformational Restriction: The cyclic nature of the pyrrolidine ring restricts the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for the target protein.

  • Site for Radiolabeling: The 3-position of the pyrrolidine ring provides a potential site for the introduction of [¹⁸F] via nucleophilic substitution, allowing for the direct radiolabeling of the tracer.

Application Example 1: Synthesis of a Novel [¹⁸F]FDDNP Analog for Imaging Tau Aggregates

A novel analog of 2-(1-{6-[(2-[¹⁸F]fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile ([¹⁸F]FDDNP), a known imaging agent for amyloid-β plaques and neurofibrillary tangles, has been developed by replacing the (2-fluoroethyl)(methyl)amino group with a this compound moiety. This modification aims to investigate the impact of steric and electronic effects on the labeling of protein aggregates.

Quantitative Data Summary
ParameterValueReference
Precursor1-[6-(2,2-dicyano-1-methylvinyl)-2-naphthyl]pyrrolidin-3-yl 4-methylbenzenesulfonate[1]
Radiolabeling MethodNucleophilic substitution with [¹⁸F]fluoride[1]
Binding Affinity (Ki) of non-fluorinated pyrrolidinyl analog0.19 nM[1]
Binding Affinity (Ki) of non-fluorinated diethylamino analog0.46 nM[1]
Experimental Protocols

Protocol 1: Synthesis of the Tosylate Precursor

This protocol outlines the synthesis of the precursor required for the [¹⁸F]-radiolabeling of the novel FDDNP analog.[1]

Materials:

  • {1-[6-(3-hydroxypyrrolidin-1-yl)-2-naphthyl]ethylidene}malononitrile

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl) or p-Toluenesulfonic anhydride (Ts₂O)

  • Dichloromethane

  • Water

Procedure:

  • Dissolve {1-[6-(3-hydroxypyrrolidin-1-yl)-2-naphthyl]ethylidene}malononitrile in pyridine.

  • Add p-toluenesulfonic anhydride to the solution in one portion.

  • Stir the solution at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Suspend the residue in water and extract with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude tosylate precursor.

  • Purify the crude product by column chromatography.

Protocol 2: Radiolabeling with [¹⁸F]Fluoride

This protocol describes the proposed method for the radiosynthesis of the 3-[¹⁸F]fluoropyrrolidine-containing FDDNP analog.[1]

Materials:

  • 1-[6-(2,2-dicyano-1-methylvinyl)-2-naphthyl]pyrrolidin-3-yl 4-methylbenzenesulfonate (precursor)

  • Aqueous [¹⁸F]fluoride solution

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • HPLC purification system

Procedure:

  • Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Add the tosylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 10-20 minutes).

  • Cool the reaction mixture and purify the crude product using semi-preparative HPLC to isolate the [¹⁸F]-labeled FDDNP analog.

  • Formulate the final product in a suitable solvent for injection (e.g., saline with a small percentage of ethanol).

Diagrams

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling Workflow Hydroxy_analog Hydroxy Analog Tosylation Tosylation (Ts₂O, Pyridine) Hydroxy_analog->Tosylation Precursor Tosylate Precursor Tosylation->Precursor F18_trapping [¹⁸F]Fluoride Trapping F18_elution Elution & Drying (K₂₂₂, K₂CO₃) F18_trapping->F18_elution Radiosynthesis Nucleophilic Substitution (Precursor, Heat) F18_elution->Radiosynthesis HPLC_purification HPLC Purification Radiosynthesis->HPLC_purification Final_Product [¹⁸F]FDDNP Analog HPLC_purification->Final_Product

Caption: Synthetic and radiolabeling workflow for the 3-[¹⁸F]fluoropyrrolidine FDDNP analog.

Application Example 2: Incorporation of (R)-3-Fluoropyrrolidine in Tauopathy PET Tracers

In the development of novel PET tracers for tauopathies, such as Alzheimer's disease, Progressive Supranuclear Palsy (PSP), and Corticobasal Degeneration (CBD), (R)-3-fluoropyrrolidine has been incorporated into the molecular structure of potential imaging agents.

Quantitative Data Summary
CompoundTargetBinding Affinity (K D )Brain Uptake (Peak SUV)Reference
[³H]75Tau Aggregates (AD, PSP, CBD)1-1.5 nM-[2][3]
[¹⁸F]75--~4.5 (cortex)[2][3]

Note: In this specific example, the [¹⁸F] label was not on the this compound moiety itself, but this work demonstrates the successful incorporation of the this compound scaffold into a high-affinity PET tracer candidate.

Experimental Protocols

Protocol 3: Synthesis of a this compound-Containing Intermediate

This protocol describes a key step in the synthesis of a precursor for a tau PET imaging agent, involving the coupling of (R)-3-fluoropyrrolidine.[2][3]

Materials:

  • 5-Bromo-2-chloropyrimidine

  • (R)-3-fluoropyrrolidine hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

Procedure:

  • Combine 5-bromo-2-chloropyrimidine, (R)-3-fluoropyrrolidine hydrochloride, and potassium carbonate in acetonitrile.

  • Stir the mixture at reflux under a nitrogen atmosphere for 90 minutes.

  • Cool the reaction to ambient temperature.

  • Filter the mixture and rinse the precipitate with ethyl acetate (3x).

  • Concentrate the filtrate to obtain the crude product.

  • Purify the product as needed for subsequent synthetic steps.

Diagrams

G cluster_synthesis Synthesis of Intermediate for Tau Tracer Reactants 5-Bromo-2-chloropyrimidine + (R)-3-Fluoropyrrolidine HCl Reaction_Conditions K₂CO₃, CH₃CN, Reflux Reactants->Reaction_Conditions Intermediate Coupled Intermediate Reaction_Conditions->Intermediate

Caption: Key synthetic step for incorporating this compound into a tau PET tracer scaffold.

General Considerations for Radiolabeling

The successful radiosynthesis of PET tracers containing a this compound moiety via nucleophilic substitution with [¹⁸F]fluoride depends on several factors:

  • Precursor Design: The leaving group on the 3-position of the pyrrolidine ring of the precursor is critical. Tosylates, mesylates, and triflates are commonly used.

  • Reaction Conditions: Anhydrous conditions, the choice of solvent (e.g., acetonitrile, DMSO), temperature, and reaction time must be optimized to achieve high radiochemical yields.

  • Purification: Semi-preparative HPLC is typically required to separate the desired [¹⁸F]-labeled product from unreacted precursor and other impurities.

Conclusion

This compound is a promising structural motif for the development of novel PET imaging agents. Its incorporation can favorably modulate the properties of a tracer, and the 3-position offers a site for direct [¹⁸F]-radiolabeling. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in their own PET tracer development programs. Further research is warranted to fully elucidate the potential of this versatile building block in molecular imaging.

References

Application Note and Protocol for the Synthesis of N-Boc-3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the tert-butoxycarbonyl (Boc) protection of 3-fluoropyrrolidine, a critical step in the synthesis of various pharmaceutical compounds and research chemicals. The protocol herein details a standard and efficient method for obtaining N-Boc-3-fluoropyrrolidine with a high degree of purity.

Introduction

This compound is a valuable building block in medicinal chemistry. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability and binding affinity. The protection of the secondary amine with a Boc group is a common strategy to enable selective modification at other positions of the molecule. The Boc group is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses.[1][2][3] This protocol describes the reaction of this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the desired N-protected product.

Reaction Scheme

The synthesis of N-Boc-3-fluoropyrrolidine proceeds via the nucleophilic attack of the this compound nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is used to neutralize the resulting acidic proton.

Reaction_Scheme cluster_products Product r1 This compound p1 N-Boc-3-fluoropyrrolidine r1->p1 plus1 + r2 Di-tert-butyl dicarbonate (Boc₂O) r2->p1 c1 Base (e.g., Triethylamine) c2 Solvent (e.g., Dichloromethane)

Caption: General reaction scheme for the Boc protection of this compound.

Experimental Protocol

This protocol is adapted from standard procedures for the Boc protection of secondary amines.[4][5]

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend this compound hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10-15 mL per gram of starting material).

  • Base Addition: Cool the suspension to 0 °C using an ice bath. To the stirred suspension, add triethylamine (2.2 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes to liberate the free base.

  • Reagent Addition: To the cold reaction mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM dropwise over 20-30 minutes. Ensure the internal temperature is maintained at or below 5 °C during the addition.

  • Reaction: After the complete addition of the Boc₂O solution, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-Boc-3-fluoropyrrolidine can be purified by flash column chromatography on silica gel if necessary, although in many cases the crude product is of sufficient purity for subsequent steps.

Data Presentation

ParameterCondition/Value
Stoichiometry
This compound HCl1.0 equivalent
Di-tert-butyl dicarbonate1.1 equivalents
Triethylamine2.2 equivalents
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2 - 4 hours
Workup
Quenching AgentSaturated aqueous NaHCO₃
Extraction SolventDichloromethane (DCM)
Drying AgentAnhydrous MgSO₄ or Na₂SO₄
Expected Yield High (typically >90% after purification)

Experimental Workflow

G start Start: Suspend this compound HCl in DCM cool Cool to 0 °C start->cool add_base Add Triethylamine (2.2 eq) cool->add_base stir1 Stir for 15-20 min at 0 °C add_base->stir1 add_boc Add Boc₂O (1.1 eq) in DCM stir1->add_boc react Warm to RT and stir for 2-4 hours add_boc->react monitor Monitor reaction by TLC react->monitor quench Quench with sat. NaHCO₃ monitor->quench Reaction Complete extract Extract with DCM quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (if needed) concentrate->purify end End: Obtain N-Boc-3-fluoropyrrolidine purify->end

Caption: Workflow for the Boc protection of this compound.

References

Application Notes and Protocols for Copper-Catalyzed Synthesis of Fluoropyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into pyrrolidine rings offers a powerful strategy for modulating the physicochemical and biological properties of organic molecules, making the development of efficient synthetic routes to fluoropyrrolidines a key area of research in medicinal chemistry and drug discovery. Copper catalysis has emerged as a versatile and cost-effective approach to constructing these valuable fluorinated N-heterocycles. This document provides detailed application notes and protocols for three prominent copper-catalyzed methodologies for the synthesis of fluoropyrrolidines and related compounds.

Methodology 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

This method provides an efficient route to enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives through the [3+2] cycloaddition of azomethine ylides with fluorinated styrenes. The reaction proceeds with high yields and excellent stereoselectivities.[1][2]

Experimental Protocol: General Procedure for the Synthesis of 3,3-Difluoropyrrolidines

In a nitrogen-purged glovebox or under a strictly inert atmosphere, Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol, 5 mol%) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol, 6 mol%) are dissolved in 2.0 mL of anhydrous toluene in a sealed reaction vessel. The mixture is stirred at room temperature for 1 hour. Subsequently, KOtBu (4.5 mg, 0.04 mmol, 20 mol%), the imino ester (0.4 mmol, 2.0 equiv.), and the 1,1-gem-difluorostyrene (0.2 mmol, 1.0 equiv.) are added successively. The reaction vessel is sealed and the mixture is stirred at 80 °C for 48 hours. After cooling to room temperature, the reaction mixture is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica gel to afford the desired chiral 3,3-difluoropyrrolidine.[2]

Data Presentation: Substrate Scope for the Synthesis of 3,3-Difluoropyrrolidines

Table 1: Synthesis of 3,3-Difluoropyrrolidines via [3+2] Cycloaddition [2]

EntryAr¹ (from Imino Ester)Ar² (from Styrene)ProductYield (%)dree (%)
1C₆H₅C₆H₅3a 91>20:195
22-MeC₆H₄C₆H₅3b 85>20:197
34-MeC₆H₄C₆H₅3c 92>20:194
44-FC₆H₄C₆H₅3f 88>20:196
54-ClC₆H₄C₆H₅3g 81>20:196
64-BrC₆H₄C₆H₅3h 79>20:197
74-CF₃C₆H₄C₆H₅3j 96>20:197
84-CNC₆H₄C₆H₅3k 85>20:185
94-MeOC₆H₄C₆H₅3m 89>20:195
10C₆H₅4-BrC₆H₄4a 85>20:190
11C₆H₅4-CF₃C₆H₄4b 94>20:195
12C₆H₅4-MeOC₆H₄4j 75>20:194

Reaction conditions: See experimental protocol. dr (diastereomeric ratio) determined by ¹H NMR. ee (enantiomeric excess) determined by chiral HPLC analysis.

Visualization: Proposed Catalytic Cycle

G Cu_L Cu(I)-L* Intermediate_A Cu(I)-Ylide Complex Cu_L->Intermediate_A + Azomethine Ylide Azomethine_Ylide Azomethine Ylide Fluorostyrene Fluorinated Styrene Intermediate_B [3+2] Cycloaddition Transition State Intermediate_A->Intermediate_B + Fluorinated Styrene Product_Complex Cu(I)-Product Complex Intermediate_B->Product_Complex Cyclization Product_Complex->Cu_L Product Release Product Fluoropyrrolidine Product_Complex->Product

Caption: Proposed mechanism for Cu(I)-catalyzed [3+2] cycloaddition.

Methodology 2: Copper-Catalyzed Intramolecular C-H Amination

This method enables the synthesis of pyrrolidines through the intramolecular C-H amination of N-fluoro amides, catalyzed by copper complexes. The reaction is proposed to proceed through a Cu(I)/Cu(II) catalytic cycle involving an N-centered radical.[3][4]

Experimental Protocol: General Procedure for Intramolecular C-H Amination

In a glovebox or under a strictly inert atmosphere, the N-fluoro amide substrate (0.1 mmol, 1.0 equiv.) and a copper(I) precatalyst such as [Tpⁱᵖʳ²Cu(NCMe)] (5 mol%) are dissolved in an anhydrous, degassed solvent (e.g., toluene-d₈) in a sealable reaction vessel (e.g., a J. Young NMR tube). The reaction vessel is tightly sealed and heated to 90 °C. The reaction progress is monitored by ¹H NMR spectroscopy until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature. The yield can be determined by ¹H NMR analysis using an internal standard (e.g., diphenylmethane). For isolation, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel.[3]

Data Presentation: Substrate Scope for Intramolecular C-H Amination

Table 2: Synthesis of Pyrrolidines via Intramolecular C-H Amination [3]

EntrySubstrateProductCatalystYield (%)
1N-fluoro-N-(4-phenylbutyl)acetamide1-acetyl-2-phenylpyrrolidine[Tpⁱᵖʳ²Cu(NCMe)]99
2N-fluoro-N-(4-(4-methoxyphenyl)butyl)acetamide1-acetyl-2-(4-methoxyphenyl)pyrrolidine[Tpⁱᵖʳ²Cu(NCMe)]95
3N-fluoro-N-(4-(4-chlorophenyl)butyl)acetamide1-acetyl-2-(4-chlorophenyl)pyrrolidine[Tpⁱᵖʳ²Cu(NCMe)]92
4N-chloro-N-(4-phenylbutyl)acetamide1-acetyl-2-phenylpyrrolidine[Tpⁱᵖʳ²Cu(NCMe)]83

Reaction conditions: See experimental protocol. Yields determined by ¹H NMR.

Visualization: Proposed Catalytic Cycle

G Cu_I Cu(I) Cu_II_F Cu(II)-F Cu_I->Cu_II_F + N-Fluoro Amide - Amidyl Radical N_F_Amide N-Fluoro Amide Amidyl_Radical Amidyl Radical Cyclization Reductive Cyclization Cu_II_F->Cyclization HAT 1,5-Hydrogen Atom Transfer Amidyl_Radical->HAT Carbon_Radical Carbon Radical HAT->Carbon_Radical Carbon_Radical->Cyclization Cyclization->Cu_I Regeneration Product Pyrrolidine Cyclization->Product

Caption: Proposed mechanism for Cu-catalyzed intramolecular C-H amination.

Methodology 3: Copper-Catalyzed Aminodifluoroalkylation of Alkenes

This method allows for the synthesis of 3,3-difluoropyrrolidin-2-ones through a copper-catalyzed intermolecular radical aminodifluoroalkylation of alkenes with α-bromodifluoroacetamides. The reaction proceeds with high regioselectivity and does not require an external oxidant.[5]

Experimental Protocol: Typical Procedure for the Aminodifluoroalkylation of Alkenes

To a solution of the α-bromodifluoroacetamide (0.3 mmol, 1.0 equiv.) in CH₃CN (3.0 mL) in a screw-cap test tube are added the alkene (0.36 mmol, 1.2 equiv.), 1,10-phenanthroline (5.4 mg, 0.03 mmol, 10 mol%), CuI (5.7 mg, 0.03 mmol, 10 mol%), and K₂CO₃ (82.9 mg, 0.6 mmol, 2.0 equiv.). The reaction mixture is stirred at 110 °C for 2 hours. After completion, the reaction mixture is cooled to room temperature and quenched with water. The mixture is extracted with ethyl acetate (3 x 5.0 mL), and the combined organic phases are dried over anhydrous Na₂SO₄. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the corresponding 3,3-difluoropyrrolidin-2-one.[5]

Data Presentation: Substrate Scope for Aminodifluoroalkylation of Alkenes

Table 3: Synthesis of 3,3-Difluoropyrrolidin-2-ones [5]

EntryAlkeneR (on Amide)ProductYield (%)
1Styrenep-tolyl3a 81
24-Methylstyrenep-tolyl3b 85
34-Methoxystyrenep-tolyl3c 90
44-Fluorostyrenep-tolyl3d 75
54-Chlorostyrenep-tolyl3e 72
64-Bromostyrenep-tolyl3f 68
72-Vinylnaphthalenep-tolyl3k 78
8Styrenephenyl4a 76
9Styrene4-methoxyphenyl4b 82
10Styrene4-chlorophenyl4c 65

Reaction conditions: See experimental protocol. Yields are for isolated products.

Visualization: Proposed Reaction Pathway

G Cu_I Cu(I) Cu_II_Br Cu(II)Br Cu_I->Cu_II_Br + BrCF₂CONHR - •CF₂CONHR Bromo_Amide BrCF₂CONHR Difluoro_Radical •CF₂CONHR Intermediate_B Organocopper(II) Intermediate Alkyl_Radical Alkyl Radical Difluoro_Radical->Alkyl_Radical + Alkene Alkene Alkene Alkyl_Radical->Intermediate_B + Cu(II)Br Intermediate_B->Cu_I Regeneration Cyclization Intramolecular Cyclization Intermediate_B->Cyclization - HBr Product 3,3-Difluoropyrrolidin-2-one Cyclization->Product

Caption: Proposed mechanism for aminodifluoroalkylation of alkenes.

References

Application Notes and Protocols for N-Alkylation of 3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the N-alkylation of 3-fluoropyrrolidine, a crucial reaction in the synthesis of various pharmaceutical compounds. The protocols are based on established methodologies for the N-alkylation of pyrrolidines and other N-heterocycles, adapted for this specific fluorinated analogue.

Introduction

N-alkylated this compound derivatives are important building blocks in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered basicity, lipophilicity, and metabolic stability. The synthesis of these compounds is typically achieved through the N-alkylation of this compound with a suitable alkylating agent. This document outlines two primary methods for this transformation: direct alkylation with alkyl halides and reductive amination.

Methods for N-Alkylation of this compound

Two common and effective methods for the N-alkylation of this compound are:

  • Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the secondary amine of this compound on an alkyl halide. The reaction is typically carried out in the presence of a base to neutralize the resulting hydrohalic acid.[1][2][3] Common alkylating agents include alkyl bromides and chlorides.[3]

  • Reductive Amination: This method involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated amine.[4][5] Reductive amination is a versatile method that avoids over-alkylation, a potential side reaction in direct alkylation.[4][5]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the N-alkylation of pyrrolidine derivatives, which can be applied to this compound.

Table 1: Direct Alkylation with Alkyl Halides

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Alkyl BromideK₂CO₃DMFRoom Temp - 804 - 24High[3][6]
Alkyl ChlorideNa₂CO₃ / NaIAcetonitrileRefluxNot SpecifiedGood[3]
Alkyl HalideNaHTHF0 - Room TempNot SpecifiedGood[3]
(Bromomethyl)cyclohexaneK₂CO₃MeCN/H₂O502468[7]

Table 2: Reductive Amination

Carbonyl CompoundReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aldehyde/KetoneNaBH₃CNMethanolRoom Temp12Good[4]
Aldehyde/KetoneNaBH(OAc)₃DichloroethaneRoom Temp12Good[4]
Aldehyde/KetoneH₂ / Catalyst (e.g., Pd/C)EthanolRoom Temp24High[5]

Experimental Protocols

Protocol 1: N-Alkylation of this compound using an Alkyl Bromide and Potassium Carbonate

This protocol describes a general procedure for the direct alkylation of this compound with an alkyl bromide using potassium carbonate as the base in dimethylformamide (DMF).

Materials:

  • This compound hydrochloride

  • Alkyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound hydrochloride (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 eq) to the solution.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60-80 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Protocol 2: Reductive Amination of this compound with an Aldehyde using Sodium Triacetoxyborohydride

This protocol provides a method for the N-alkylation of this compound via reductive amination with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde (1.0 eq).

  • Add 1,2-dichloroethane or dichloromethane as the solvent.

  • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

direct_alkylation cluster_reactants Reactants cluster_process Reaction Process cluster_product Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Alkyl Halide Alkyl Halide Alkyl Halide->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Stirring, Heat (optional) N-Alkylated this compound N-Alkylated this compound Workup & Purification->N-Alkylated this compound Extraction, Chromatography

Caption: Workflow for Direct N-Alkylation of this compound.

reductive_amination cluster_reactants Reactants cluster_process Reaction Process cluster_product Product This compound This compound Iminium Ion Formation Iminium Ion Formation This compound->Iminium Ion Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Iminium Ion Formation Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) In situ Reduction In situ Reduction Reducing Agent (e.g., NaBH(OAc)3)->In situ Reduction Solvent (e.g., DCE) Solvent (e.g., DCE) Solvent (e.g., DCE)->Iminium Ion Formation Iminium Ion Formation->In situ Reduction Intermediate Workup & Purification Workup & Purification In situ Reduction->Workup & Purification N-Alkylated this compound N-Alkylated this compound Workup & Purification->N-Alkylated this compound Quenching, Extraction, Chromatography

References

Application Notes and Protocols: Nucleophilic Substitution Reactions Using (S)-3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for leveraging (S)-3-Fluoropyrrolidine in nucleophilic substitution reactions. This versatile, chiral building block is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, including altered basicity, lipophilicity, and metabolic stability of the resulting molecules. These notes are intended to guide researchers in the synthesis of novel compounds with potential therapeutic applications.

Introduction to (S)-3-Fluoropyrrolidine in Nucleophilic Substitution

(S)-3-Fluoropyrrolidine serves as a key secondary amine nucleophile in a variety of SN2 and SNAr reactions. The presence of the fluorine atom at the C-3 position introduces stereochemical considerations and can significantly influence the pharmacokinetic and pharmacodynamic properties of the final product. Its hydrochloride salt is a common starting material, typically requiring deprotection in situ or prior to the reaction.

Applications of (S)-3-Fluoropyrrolidine are prominent in the development of enzyme inhibitors and agents targeting parasitic diseases. Specifically, it has been successfully incorporated into:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: For the treatment of type 2 diabetes.

  • Antitrypanosomal Agents: For combating neglected tropical diseases like Human African Trypanosomiasis (HAT) and Chagas disease.

Key Applications and Experimental Data

This section details the synthesis of bioactive molecules using (S)-3-Fluoropyrrolidine, with quantitative data summarized for clarity.

Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

(S)-3-Fluoropyrrolidine has been utilized in the synthesis of potent and selective DPP-IV inhibitors. The pyrrolidine moiety often interacts with the S2 pocket of the enzyme.

Target Compound ClassElectrophileKey Reaction ConditionsYield (%)Potency (IC50)Reference
Fluoropyrrolidine AmidesActivated Carboxylic AcidAmide coupling (e.g., EDC, HOBt)Not SpecifiedVaries (nM to µM range)Bioorg. Med. Chem. Lett., 2004
Synthesis of Antitrypanosomal Urea Derivatives

The nucleophilic nature of (S)-3-Fluoropyrrolidine is exploited in the synthesis of urea derivatives with potent activity against Trypanosoma brucei and Trypanosoma cruzi.

Target CompoundElectrophileKey Reaction ConditionsYield (%)Potency (EC50)Reference
(S)-2-(3,4-difluorophenyl)-5-(3-fluoro-N-pyrrolidylamido)benzothiazoleIsocyanate or carbamoyl chlorideBase (e.g., Et3N), Solvent (e.g., DMF)70-90%T.b. brucei: <0.02 µMJ. Med. Chem., 2017
N-Ethylurea Pyrazole DerivativesIsocyanateBase (e.g., DIPEA), Solvent (e.g., CH2Cl2)50-80%T.b. brucei: 9 nM, T. cruzi: 16 nMACS Med. Chem. Lett., 2019

Experimental Protocols

The following are detailed protocols for key nucleophilic substitution reactions involving (S)-3-Fluoropyrrolidine.

General Protocol for Amide Bond Formation in DPP-IV Inhibitors

This protocol is adapted from the general principles of amide coupling for the synthesis of fluoropyrrolidine amides.

Diagram of the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Nucleophilic Addition cluster_2 Work-up and Purification A Dissolve carboxylic acid in anhydrous DMF B Add coupling agents (e.g., EDC, HOBt) A->B C Stir at 0°C for 30 min B->C D Add (S)-3-Fluoropyrrolidine and a non-nucleophilic base (e.g., DIPEA) C->D E Allow to warm to room temperature and stir overnight D->E F Quench with water and extract with organic solvent E->F G Wash organic layer with brine, dry over Na2SO4, and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for amide bond formation.

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • (S)-3-Fluoropyrrolidine hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add EDC and HOBt to the solution and stir at room temperature for 30 minutes.

  • In a separate flask, suspend (S)-3-Fluoropyrrolidine hydrochloride in DMF and add DIPEA. Stir until the solid dissolves.

  • Add the solution of the free-based (S)-3-Fluoropyrrolidine to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol for the Synthesis of Antitrypanosomal Urea Derivatives

This protocol describes the reaction of an isocyanate with (S)-3-Fluoropyrrolidine to form a urea linkage.

Diagram of the Experimental Workflow:

G cluster_0 Preparation of Nucleophile cluster_1 Urea Formation cluster_2 Purification A Suspend (S)-3-Fluoropyrrolidine HCl in anhydrous CH2Cl2 B Add DIPEA and stir until a clear solution is obtained A->B C Add the isocyanate derivative dropwise at 0°C B->C D Stir at room temperature for 2-4 hours C->D E Concentrate the reaction mixture D->E F Purify the residue by preparative HPLC or column chromatography E->F

Caption: Workflow for urea derivative synthesis.

Materials:

  • Isocyanate derivative (1.0 eq)

  • (S)-3-Fluoropyrrolidine hydrochloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

Procedure:

  • To a solution of (S)-3-Fluoropyrrolidine hydrochloride in anhydrous CH2Cl2, add DIPEA and stir for 10 minutes at room temperature.

  • Cool the solution to 0°C and add the isocyanate derivative.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired urea derivative.

Signaling Pathways and Mechanisms of Action

DPP-IV Inhibitors and the Incretin Pathway

DPP-IV inhibitors containing the (S)-3-Fluoropyrrolidine moiety exert their therapeutic effect by prolonging the action of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Diagram of the DPP-IV Inhibition Pathway:

G cluster_0 Normal Physiology cluster_1 With DPP-IV Inhibitor A Food Intake B Incretin (GLP-1, GIP) Secretion A->B C DPP-IV B->C Degradation E Pancreatic Beta-Cells B->E I Increased Active Incretin Levels B->I Prolonged Action D Inactive Incretins C->D F Insulin Secretion E->F G Glucose Homeostasis F->G H (S)-3-Fluoropyrrolidine-based DPP-IV Inhibitor H->C Inhibition I->E

Caption: DPP-IV inhibitor mechanism of action.

DPP-IV is a serine protease that rapidly degrades GLP-1 and GIP. By inhibiting DPP-IV, these drugs increase the circulating levels of active incretins. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon secretion from α-cells, ultimately resulting in improved glycemic control.

Mechanism of Action of Antitrypanosomal Urea Derivatives

The precise mechanism of action for many antitrypanosomal compounds, including the urea derivatives synthesized from (S)-3-Fluoropyrrolidine, is often not fully elucidated.[1] However, a common strategy in antitrypanosomal drug discovery is to target parasite-specific enzymes or pathways that are essential for their survival and different from those in the human host. For some urea-based trypanocides, potential targets include enzymes involved in the parasite's metabolism or protein synthesis. Further research is required to pinpoint the specific molecular targets of the (S)-3-Fluoropyrrolidine-containing urea derivatives.

Conclusion

(S)-3-Fluoropyrrolidine is a valuable chiral building block for the synthesis of biologically active molecules through nucleophilic substitution reactions. The protocols and data presented here provide a foundation for researchers to explore its utility in drug discovery programs, particularly in the areas of metabolic and infectious diseases. The unique stereochemical and electronic properties imparted by the fluorine atom offer significant opportunities for the fine-tuning of compound potency, selectivity, and pharmacokinetic profiles.

References

Preparation of Fluorinated Pyrrolidine Derivatives for Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly improve a molecule's metabolic stability, binding affinity, and lipophilicity.[1][2] The pyrrolidine scaffold is a prevalent structural motif in numerous biologically active compounds.[3] Consequently, fluorinated pyrrolidine derivatives have emerged as valuable building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs). These derivatives are key intermediates in the development of various therapeutic agents, including potent inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[4][5][6]

This document outlines two primary stereoselective strategies for the preparation of fluorinated pyrrolidine derivatives: asymmetric 1,3-dipolar cycloaddition and synthesis from chiral precursors like hydroxyproline. Detailed experimental protocols and representative data are provided for each method.

Synthetic Strategies & Protocols

Strategy 1: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

A highly effective method for the stereoselective synthesis of fluorinated pyrrolidines is the copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes.[1][7][8][9] This approach allows for the creation of densely substituted chiral pyrrolidines with excellent control over diastereoselectivity and enantioselectivity.[1][7][9]

Experimental Protocol: General Procedure for the Synthesis of 3,3-Difluoropyrrolidines [7]

  • Catalyst Preparation: In a nitrogen-purged glovebox, add Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol) to a dry Schlenk tube.

  • Add 2.0 mL of toluene and stir the mixture at room temperature for 1 hour.

  • Reaction Assembly: To the catalyst solution, add KOtBu (4.5 mg, 0.04 mmol, 0.2 eq.), the corresponding imino ester (0.4 mmol, 2.0 eq.), and the 1,1-gem-difluorostyrene derivative (0.2 mmol, 1.0 eq.) sequentially.

  • Reaction Conditions: Seal the tube and heat the reaction mixture at 80 °C for 48 hours.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 3,3-difluoropyrrolidine derivative.

Data Presentation: Synthesis of 3,3-Difluoropyrrolidines via Asymmetric 1,3-Dipolar Cycloaddition [7]

ProductR¹ (Imino Ester)R² (Styrene)Yield (%)dree (%)
3a PhenylH95>20:193
3b 2-MethylphenylH96>20:197
3c 4-MethylphenylH91>20:194
3d 4-MethoxyphenylH85>20:191
3e 4-ChlorophenylH94>20:192
3f 2-NaphthylH92>20:195
4a Phenyl4-Methyl93>20:194
4b Phenyl4-Trifluoromethyl88>20:195
4c Phenyl4-Fluoro92>20:192
4d Phenyl4-Chloro94>20:190

dr (diastereomeric ratio) and ee (enantiomeric excess) were determined by chiral HPLC analysis.

Strategy 2: Synthesis from Chiral Precursors (e.g., Hydroxyproline)

Fluorinated pyrrolidines can be efficiently synthesized from readily available chiral precursors such as (2S,4R)-4-hydroxyproline. This strategy involves the stereospecific fluorination of the pyrrolidine ring. A notable example is the double fluorination of N-protected (2S,4R)-4-hydroxyproline to produce N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are versatile synthons for various medicinal chemistry applications.[4][5]

Experimental Protocol: Synthesis of N-Fmoc-(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride

This protocol is based on the double fluorination of N-Fmoc-(2S,4R)-4-hydroxyproline using a reagent like Fluolead (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride).

  • Starting Material Preparation: Prepare a solution of N-Fmoc-(2S,4R)-4-hydroxyproline (1.0 eq.) in anhydrous dichloromethane (DCM) in a dry reaction vessel under a nitrogen atmosphere.

  • Fluorination: Cool the solution to 0 °C. Add 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead, 2.2 eq.) portion-wise while maintaining the temperature.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to yield the pure N-Fmoc-(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride.

Data Presentation: Yields for the Synthesis of N-Protected 4-Fluoropyrrolidine-2-carbonyl Fluorides [4]

N-Protecting GroupProductYield (%)
FmocN-Fmoc-(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride91
CbzN-Cbz-(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride88
BocN-Boc-(2S,4S)-4-fluoropyrrolidine-2-carbonyl fluoride85

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the preparation of fluorinated pyrrolidine derivatives for API synthesis, highlighting the two main strategies discussed.

G Generalized Workflow for Fluorinated Pyrrolidine Synthesis cluster_0 Strategy 1: Asymmetric Cycloaddition cluster_1 Strategy 2: Chiral Pool Synthesis cluster_2 API Synthesis A Azomethine Ylide Precursor (e.g., Imino Ester) C Cu(I)-Catalyzed [3+2] Cycloaddition A->C B Fluorinated Alkene (e.g., gem-Difluorostyrene) B->C D Chiral Fluorinated Pyrrolidine Core C->D High Yield High Stereo-/Enantioselectivity I Further Functionalization (e.g., Amide Coupling) D->I E Chiral Precursor (e.g., 4-Hydroxyproline) F N-Protection E->F G Stereospecific Fluorination F->G H Fluorinated Pyrrolidine Synthon G->H Inversion of Stereochemistry H->I J Final API I->J Deprotection

Caption: Synthetic strategies for fluorinated pyrrolidines.

Conclusion

The synthetic routes outlined in this application note provide robust and efficient methods for accessing stereochemically defined fluorinated pyrrolidine derivatives. The copper-catalyzed asymmetric 1,3-dipolar cycloaddition offers a powerful tool for constructing complex pyrrolidine cores with high levels of stereocontrol. Alternatively, the use of readily available chiral precursors like hydroxyproline provides a reliable and scalable pathway to valuable fluorinated synthons. These methodologies are crucial for the drug discovery and development process, enabling the synthesis of novel and improved active pharmaceutical ingredients.

References

Application Notes and Protocols for the Scale-up Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of (R)-3-Fluoropyrrolidine hydrochloride, a key chiral intermediate in the development of various pharmaceutical compounds. The protocols described herein are designed for robustness and scalability, ensuring high purity and yield suitable for drug development and manufacturing.

Introduction

(R)-3-Fluoropyrrolidine hydrochloride is a critical building block in medicinal chemistry, valued for its role in creating novel therapeutics. The demand for a scalable and efficient synthesis of this chiral amine is driven by its incorporation into drug candidates. This document outlines a well-established synthetic route starting from (S)-4-Chloro-3-hydroxybutyronitrile, detailing each stage from hydrogenation to the final salt formation.

Overall Synthetic Pathway

The multi-step synthesis involves the initial reduction and cyclization of the starting material, followed by protection of the resulting amine. A subsequent two-step fluorination with inversion of stereochemistry, and a final deprotection step, yields the target compound with high enantiomeric and chemical purity.

G A (S)-4-Chloro-3-hydroxybutyronitrile B (S)-Pyrrolidin-3-ol A->B Hydrogenation (Raney Ni or PtO2) C (S)-N-Boc-pyrrolidin-3-ol B->C in situ Boc Protection (Boc)2O D (S)-N-Boc-3-mesyloxypyrrolidine C->D Mesylation (MsCl, base) E (R)-N-Boc-3-fluoropyrrolidine D->E Nucleophilic Fluorination (KF) F (R)-3-Fluoropyrrolidine hydrochloride E->F Boc Deprotection (HCl)

Caption: Overall synthetic workflow for (R)-3-Fluoropyrrolidine hydrochloride.

Experimental Protocols

Step 1: Hydrogenation of (S)-4-Chloro-3-hydroxybutyronitrile to (S)-Pyrrolidin-3-ol

This step involves the reductive cyclization of the starting nitrile to form the pyrrolidinol intermediate.

Materials:

  • (S)-4-Chloro-3-hydroxybutyronitrile

  • Methanol

  • Raney Nickel (or Platinum Oxide)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve (S)-4-Chloro-3-hydroxybutyronitrile in methanol.

  • Add the hydrogenation catalyst (e.g., Raney Nickel or Platinum Oxide).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-7 kg/cm ²).

  • Heat the reaction mixture to the appropriate temperature (e.g., 70°C for Raney Co) and stir for the required duration (e.g., 10-15 hours) until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC, HPLC).[1]

  • After completion, cool the reactor and carefully filter off the catalyst. The resulting solution of (S)-Pyrrolidin-3-ol is typically used directly in the next step without isolation.

Step 2: In situ Boc-Protection of (S)-Pyrrolidin-3-ol

The crude (S)-Pyrrolidin-3-ol is protected with a tert-butyloxycarbonyl (Boc) group to facilitate the subsequent fluorination step.

Materials:

  • Crude methanolic solution of (S)-Pyrrolidin-3-ol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Suitable base (e.g., triethylamine or sodium bicarbonate)

  • Solvent (if necessary, e.g., dichloromethane)

Procedure:

  • To the crude methanolic solution of (S)-Pyrrolidin-3-ol, add a suitable base.

  • Add a solution of di-tert-butyl dicarbonate in a suitable solvent dropwise at a controlled temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and stir until the protection is complete, as monitored by TLC or HPLC.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain crude (S)-N-Boc-pyrrolidin-3-ol.

Step 3: Mesylation of (S)-N-Boc-pyrrolidin-3-ol

The hydroxyl group of the Boc-protected pyrrolidinol is converted to a good leaving group (mesylate) in preparation for fluorination.

Materials:

  • (S)-N-Boc-pyrrolidin-3-ol

  • Anhydrous solvent (e.g., dichloromethane)

  • Base (e.g., triethylamine)

  • Methanesulfonyl chloride (MsCl)

Procedure:

  • Dissolve (S)-N-Boc-pyrrolidin-3-ol in an anhydrous solvent and cool to 0°C.

  • Add the base, followed by the dropwise addition of methanesulfonyl chloride, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for a specified time and then allow it to warm to room temperature until completion.

  • Quench the reaction and perform a standard aqueous work-up.

  • Extract the product, dry the organic layer, and concentrate to yield (S)-N-Boc-3-mesyloxypyrrolidine.

Step 4: Nucleophilic Fluorination

This key step introduces the fluorine atom with inversion of stereochemistry via an SN2 reaction.

Materials:

  • (S)-N-Boc-3-mesyloxypyrrolidine

  • Potassium fluoride (KF)

  • High-boiling point solvent (e.g., diethylene glycol)

Procedure:

  • Suspend potassium fluoride in a high-boiling point solvent.

  • Add the (S)-N-Boc-3-mesyloxypyrrolidine to the suspension.

  • Heat the reaction mixture to a high temperature (e.g., 150-180°C) and stir for several hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the mixture and perform a suitable work-up, which may include dilution with water and extraction with an organic solvent.

  • Purify the crude product to obtain (R)-N-Boc-3-fluoropyrrolidine.

Step 5: Boc-Deprotection to Yield (R)-3-Fluoropyrrolidine Hydrochloride

The final step is the removal of the Boc protecting group under acidic conditions to yield the desired hydrochloride salt.

Materials:

  • (R)-N-Boc-3-fluoropyrrolidine

  • Anhydrous solvent (e.g., isopropanol, dioxane)

  • Hydrogen chloride (gas or solution in a compatible solvent)

  • n-Butanol

  • Water

Procedure:

  • Dissolve (R)-N-Boc-3-fluoropyrrolidine in an anhydrous solvent.

  • Introduce hydrogen chloride (either as a gas or a solution) and stir the mixture at room temperature. The deprotection mechanism involves protonation of the carbamate, followed by loss of the tert-butyl cation and decarboxylation to give the free amine, which is then protonated to form the hydrochloride salt.[2]

  • Monitor the reaction until the deprotection is complete.

  • The product, (R)-3-Fluoropyrrolidine hydrochloride, will precipitate from the solution.

  • Filter the solid and wash with a suitable solvent.

  • For further purification, recrystallize the crude product from a mixture of n-butanol and water to achieve high purity.

Data Presentation

Table 1: Summary of Yields and Purity at Each Step (Representative)

StepIntermediate/ProductTypical Yield (%)Purity (%)Analytical Method
1 & 2(S)-N-Boc-pyrrolidin-3-ol80-90>95GC, HPLC
3(S)-N-Boc-3-mesyloxypyrrolidine90-95>97HPLC
4(R)-N-Boc-3-fluoropyrrolidine60-70>98GC, HPLC
5(R)-3-Fluoropyrrolidine HCl85-95>99.9GC, HPLC

Table 2: Analytical Data for Final Product

AnalysisSpecification
AppearanceWhite to light brown solid[3]
¹H NMRConsistent with structure[3][4]
Enantiomeric Excess≥99.95%
Purity (GC)≥99.90%[3]
Optical Rotation-8.6 ± 0.5° (c=4 in MeOH)[5]
Melting Point178.0-187.0 °C[5]

Mandatory Visualization

G cluster_0 Process Flow for (R)-3-Fluoropyrrolidine HCl Synthesis start Start: (S)-4-Chloro-3- hydroxybutyronitrile hydrogenation Hydrogenation Reagents: H₂, Raney Ni/PtO₂ Solvent: Methanol Conditions: 5-7 kg/cm², 70°C start->hydrogenation boc_protection In situ Boc Protection Reagents: (Boc)₂O, Base Solvent: Methanol hydrogenation->boc_protection mesylation Mesylation Reagents: MsCl, Base Solvent: DCM Conditions: 0°C to RT boc_protection->mesylation fluorination Nucleophilic Fluorination Reagents: KF Solvent: Diethylene glycol Conditions: 150-180°C mesylation->fluorination deprotection Boc Deprotection Reagents: HCl Solvent: Isopropanol fluorination->deprotection recrystallization Recrystallization Solvents: n-Butanol/Water deprotection->recrystallization end Final Product: (R)-3-Fluoropyrrolidine HCl recrystallization->end

References

Application Notes & Protocols: Synthesis of 3,3-Difluoropyrrolidine Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the gem-Difluoro Motif in Pyrrolidine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design. The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, pKa, and binding affinity. Among the various fluorinated motifs, the gem-difluoromethylene group (CF2) has emerged as a particularly valuable bioisostere for carbonyl groups, ethers, and other functionalities, offering a powerful tool to modulate biological activity and pharmacokinetic profiles.

The pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in a multitude of biologically active compounds and FDA-approved drugs. Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot, providing multiple vectors for substitution and interaction with biological targets. The fusion of the gem-difluoro group with the pyrrolidine scaffold at the 3-position creates the 3,3-difluoropyrrolidine building block, a moiety of growing importance in drug discovery. This structural unit combines the conformational constraints of the pyrrolidine ring with the electronic and metabolic benefits of the CF2 group, making it an attractive component for the design of novel therapeutics. 3,3-Difluoropyrrolidine hydrochloride is a commercially available starting material for some of these applications.

This application note provides a detailed guide to the synthesis of 3,3-difluoropyrrolidine building blocks, focusing on two robust and widely applicable methods: the deoxofluorination of pyrrolidin-3-ones and the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with gem-difluoroalkenes. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical utility for researchers in the field.

Method 1: Deoxofluorination of Pyrrolidin-3-ones

The conversion of a ketone to a gem-difluoride via deoxofluorination is one of the most direct and common methods for synthesizing 3,3-difluoropyrrolidines. This transformation is typically achieved using aminothiosulfurane reagents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).

Scientific Rationale and Mechanistic Insight

The mechanism of deoxofluorination of ketones with DAST or Deoxo-Fluor® is believed to proceed through a multi-step pathway. The ketone oxygen first acts as a nucleophile, attacking the sulfur atom of the fluorinating reagent. This is followed by the elimination of a dialkylaminosulfur(IV) oxide difluoride and the formation of a key intermediate, an α-fluorooxonium ion. A subsequent fluoride attack on the carbocation, or a concerted displacement, leads to the formation of the gem-difluoro compound.

The choice between DAST and Deoxo-Fluor® is often dictated by safety and scale. DAST is known for its potential for explosive decomposition at elevated temperatures, a significant concern for larger-scale reactions. Deoxo-Fluor®, on the other hand, exhibits greater thermal stability, making it a safer alternative for reactions that may require heating.

Experimental Workflow: Deoxofluorination

G cluster_start Starting Material Preparation cluster_reaction Deoxofluorination Reaction cluster_workup Work-up & Purification cluster_product Final Product Start N-Boc-pyrrolidin-3-one Reagents Add Deoxo-Fluor® in Dichloromethane (DCM) Start->Reagents Dissolve Reaction Stir at room temperature, then heat to reflux Reagents->Reaction Initiate Quench Quench with aq. NaHCO3 Reaction->Quench After completion Extract Extract with DCM Quench->Extract Purify Purify by column chromatography Extract->Purify Product N-Boc-3,3-difluoropyrrolidine Purify->Product

Caption: Workflow for Deoxofluorination.

Protocol: Synthesis of N-Boc-3,3-difluoropyrrolidine from N-Boc-pyrrolidin-3-one

This protocol is adapted from procedures described in the literature for the deoxofluorination of ketones.

Materials:

  • N-Boc-pyrrolidin-3-one

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve N-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous DCM.

  • Addition of Reagent: Cool the solution to 0 °C using an ice bath. Add Deoxo-Fluor® (2.0-3.0 eq) dropwise to the stirred solution over 15-20 minutes. Caution: Deoxo-Fluor® is a hazardous reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-3,3-difluoropyrrolidine as a pure compound.

Data Summary: Deoxofluorination of Pyrrolidin-3-one Derivatives
EntrySubstrateFluorinating AgentYield (%)Reference
1N-Boc-pyrrolidin-3-oneDeoxo-Fluor®75-85
2N-Cbz-pyrrolidin-3-oneDAST~70
3N-Benzyl-pyrrolidin-3-oneDeoxo-Fluor®~80

Method 2: Asymmetric 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides with activated olefins is a powerful and convergent method for the construction of the pyrrolidine ring. This approach allows for the introduction of stereocenters with a high degree of control, making it particularly valuable for the synthesis of chiral building blocks. The use of gem-difluoroalkenes as dipolarophiles provides a direct route to 3,3-difluoropyrrolidines.

Scientific Rationale and Mechanistic Insight

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 1,3-dipole (the azomethine ylide) reacts with a dipolarophile (the gem-difluoroalkene) to form a five-membered ring. The azomethine ylide can be generated in situ from the condensation of an α-amino acid ester with an aldehyde or ketone. The stereochemical outcome of the reaction can be controlled by using a chiral catalyst, often a copper(I) complex with a chiral ligand, which coordinates to the imino ester and directs the approach of the dipolarophile. This enantioselective approach provides access to highly enantioenriched 3,3-difluoropyrrolidine derivatives.

The choice of the ligand is critical for achieving high enantioselectivity. Chiral bis(oxazoline) (BOX) and phosphine-based ligands are commonly employed in these transformations. The reaction conditions, such as solvent and temperature, also play a significant role in the stereochemical outcome.

Reaction Scheme: Asymmetric 1,3-Dipolar Cycloaddition

G cluster_reactants Reactants & Catalyst cluster_reaction Cycloaddition cluster_product Product Iminoester Imino Ester Reaction 1,3-Dipolar Cycloaddition in an organic solvent Iminoester->Reaction Difluoroalkene gem-Difluoroalkene Difluoroalkene->Reaction Catalyst Cu(I) / Chiral Ligand Catalyst->Reaction Catalyzes Product Enantioenriched 3,3-Difluoropyrrolidine Reaction->Product

Caption: Asymmetric 1,3-Dipolar Cycloaddition.

Protocol: Copper(I)-Catalyzed Asymmetric Synthesis of a 3,3-Difluoropyrrolidine Derivative

This protocol is based on the enantioselective synthesis of fluorinated pyrrolidines described by Xu and coworkers.

Materials:

  • Copper(I) acetate (CuOAc)

  • Chiral ligand (e.g., a chiral phosphine or bis(oxazoline) ligand)

  • Imino ester (generated from an α-amino acid ester and an aldehyde)

  • gem-Difluorostyrene derivative

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add CuOAc (0.05 eq) and the chiral ligand (0.055 eq) to a flame-dried reaction vessel. Add anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Reaction Assembly: To the catalyst solution, add the imino ester (1.0 eq) and the gem-difluorostyrene derivative (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at the optimized temperature (this can range from room temperature to elevated temperatures, depending on the specific substrates and catalyst system) for 12-48 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the enantioenriched 3,3-difluoropyrrolidine derivative. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Data Summary: Asymmetric 1,3-Dipolar Cycloaddition

The following table summarizes representative results for the copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with gem-difluorostyrenes.

EntryImino Ester Substituent (R1)gem-Difluorostyrene Substituent (R2)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
1MethylPhenyl96>20:197
2Ethyl4-Chlorophenyl95>20:196
3Isopropyl2-Naphthyl92>20:195
4Benzyl3-Thienyl88>20:194

Conclusion

The 3,3-difluoropyrrolidine scaffold represents a valuable building block for medicinal chemistry, offering a unique combination of conformational rigidity and beneficial electronic properties. The synthetic methods outlined in this application note, namely deoxofluorination of pyrrolidin-3-ones and asymmetric 1,3-dipolar cycloaddition, provide reliable and versatile routes to these important compounds. The choice of synthetic strategy will depend on the desired substitution pattern, stereochemical requirements, and scalability. By understanding the underlying principles and practical considerations of these protocols, researchers can effectively incorporate 3,3-difluoropyrrolidine building blocks into their drug discovery programs, paving the way for the development of novel and improved therapeutics.

Application Notes and Protocols: Synthesis of Chiral Ionic Liquids from (R)-3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of novel chiral ionic liquids (CILs) derived from (R)-3-Fluoropyrrolidine. The synthesis is a two-step process involving the N-alkylation of (R)-3-Fluoropyrrolidine to form a pyrrolidinium halide precursor, followed by an anion exchange to yield the desired ionic liquid. These fluorinated, chiral ionic liquids are of significant interest for a range of applications, including as chiral solvents or catalysts in asymmetric synthesis, and as electrolytes in electrochemical devices. This document offers a comprehensive guide for the synthesis, purification, and characterization of these promising materials.

Introduction

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and versatile materials due to their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and wide electrochemical windows.[1][2] Chiral ionic liquids (CILs) incorporate chirality into their cationic or anionic components, making them highly valuable for applications in asymmetric synthesis, chiral recognition, and separation science.[3][4]

The incorporation of fluorine into the structure of ionic liquids can further enhance their properties, often leading to lower viscosity, increased thermal stability, and improved electrochemical performance.[5][6] The synthesis of CILs from (R)-3-Fluoropyrrolidine combines the advantages of chirality and fluorination, opening avenues for the development of novel materials with tailored properties for specialized applications in drug development, catalysis, and materials science.

This document outlines a general yet detailed methodology for the synthesis of N-alkyl-(R)-3-fluoropyrrolidinium based ionic liquids.

Synthesis Workflow

The synthesis of ionic liquids from (R)-3-Fluoropyrrolidine follows a two-step procedure as illustrated in the workflow diagram below. The first step is the N-alkylation of the starting material with an appropriate alkyl halide. The second step involves an anion exchange to replace the halide with a desired anion, such as bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻).

Synthesis_Workflow Synthesis Workflow for Chiral Ionic Liquids cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Anion Exchange Start (R)-3-Fluoropyrrolidine Reaction1 N-Alkylation Reaction Start->Reaction1 Reagent1 Alkyl Halide (e.g., Bromoethane) Reagent1->Reaction1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Reaction1 Base Base (e.g., K₂CO₃) Base->Reaction1 Product1 N-Alkyl-(R)-3-fluoropyrrolidinium Halide Reaction1->Product1 Reaction2 Anion Exchange Reaction Product1->Reaction2 Reagent2 Anion Source (e.g., Li[NTf₂]) Reagent2->Reaction2 Solvent2 Solvent (e.g., Dichloromethane/Water) Solvent2->Reaction2 Product2 Final Chiral Ionic Liquid Reaction2->Product2

Caption: General workflow for the synthesis of chiral ionic liquids.

Experimental Protocols

Materials and Methods
  • (R)-3-Fluoropyrrolidine hydrochloride (or the free base)

  • Alkyl halide (e.g., bromoethane, 1-bromobutane)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium bis(trifluoromethylsulfonyl)imide (Li[NTf₂])

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Rotary evaporator

  • Standard glassware for organic synthesis

Protocol 1: N-Alkylation of (R)-3-Fluoropyrrolidine

This protocol describes the synthesis of N-ethyl-(R)-3-fluoropyrrolidinium bromide.

  • Preparation: To a 250 mL round-bottom flask, add (R)-3-Fluoropyrrolidine (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetonitrile (100 mL).

  • Reaction: Stir the mixture at room temperature under a nitrogen atmosphere. Add bromoethane (1.2 eq) dropwise to the suspension.

  • Heating: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-ethyl-(R)-3-fluoropyrrolidinium bromide. The product can be further purified by washing with diethyl ether to remove any unreacted starting materials.

Protocol 2: Anion Exchange

This protocol describes the conversion of N-ethyl-(R)-3-fluoropyrrolidinium bromide to N-ethyl-(R)-3-fluoropyrrolidinium bis(trifluoromethylsulfonyl)imide.

  • Dissolution: Dissolve the crude N-ethyl-(R)-3-fluoropyrrolidinium bromide (1.0 eq) in deionized water (50 mL). In a separate flask, dissolve lithium bis(trifluoromethylsulfonyl)imide (1.1 eq) in deionized water (50 mL).

  • Reaction: Add the Li[NTf₂] solution dropwise to the pyrrolidinium bromide solution with vigorous stirring. A biphasic mixture should form as the hydrophobic ionic liquid separates from the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the ionic liquid with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water (3 x 50 mL) to remove any residual lithium bromide.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final ionic liquid, N-ethyl-(R)-3-fluoropyrrolidinium bis(trifluoromethylsulfonyl)imide.

Data Presentation

The following tables summarize expected quantitative data for a representative synthesized ionic liquid, N-butyl-(R)-3-fluoropyrrolidinium bis(trifluoromethylsulfonyl)imide ([N-butyl-3F-pyr][NTf₂]). These values are based on typical data for similar pyrrolidinium-based ionic liquids and should be confirmed by experimental analysis.[1][2][7]

Table 1: Synthesis Yields

StepProductExpected Yield (%)
N-AlkylationN-butyl-(R)-3-fluoropyrrolidinium bromide85-95
Anion Exchange[N-butyl-3F-pyr][NTf₂]>90

Table 2: Physicochemical Properties of [N-butyl-3F-pyr][NTf₂]

PropertyExpected Value
AppearanceColorless to pale yellow liquid
Melting Point< 25 °C
Decomposition Temperature (T_d)> 300 °C
Density (at 25 °C)1.3 - 1.5 g/cm³
Viscosity (at 25 °C)50 - 100 mPa·s
Electrochemical Window4.0 - 5.0 V

Characterization

The synthesized ionic liquids should be characterized using standard analytical techniques to confirm their structure and purity.

Characterization_Workflow Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_physicochemical Physicochemical Properties IL_Sample Synthesized Ionic Liquid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IL_Sample->NMR FTIR FT-IR Spectroscopy IL_Sample->FTIR TGA Thermogravimetric Analysis (TGA) IL_Sample->TGA DSC Differential Scanning Calorimetry (DSC) IL_Sample->DSC Viscometer Viscometry IL_Sample->Viscometer Densitometer Densitometry IL_Sample->Densitometer CV Cyclic Voltammetry IL_Sample->CV

Caption: Recommended characterization techniques for the synthesized ionic liquids.

Applications

Chiral, fluorinated ionic liquids derived from (R)-3-Fluoropyrrolidine have potential applications in several areas:

  • Asymmetric Synthesis: They can serve as chiral solvents, co-solvents, or catalysts to induce stereoselectivity in organic reactions.[3][4]

  • Chiral Separations: They can be used as chiral selectors in chromatography and electrophoresis for the separation of enantiomers.[8]

  • Electrochemistry: Their unique properties, such as high ionic conductivity and wide electrochemical windows, make them suitable as electrolytes in batteries and supercapacitors.[1]

  • Drug Delivery: The biocompatibility and tunable nature of ionic liquids are being explored for their use as drug delivery vehicles.

Conclusion

This document provides a foundational guide for the synthesis and characterization of novel chiral ionic liquids from (R)-3-Fluoropyrrolidine. The detailed protocols and expected data serve as a valuable resource for researchers in academia and industry. The unique combination of chirality and fluorination in these ionic liquids presents exciting opportunities for the development of advanced materials with tailored functionalities for a wide range of applications. Further research is encouraged to explore the full potential of these novel compounds.

References

The Strategic Incorporation of 3-Fluoropyrrolidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacological properties. Among the variety of fluorinated building blocks, 3-fluoropyrrolidine has emerged as a particularly valuable scaffold. Its unique stereoelectronic properties can significantly influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This document provides detailed application notes and protocols for the use of this compound in drug discovery, with a focus on its application in the development of enzyme inhibitors.

Physicochemical and Conformational Impact of this compound

The strategic placement of a fluorine atom at the 3-position of the pyrrolidine ring imparts distinct characteristics that are highly advantageous in drug design.

Key Physicochemical Properties:

  • Basicity (pKa): The high electronegativity of the fluorine atom lowers the pKa of the pyrrolidine nitrogen. This reduction in basicity can be beneficial for several reasons, including reduced off-target effects at physiological pH and improved oral bioavailability.

  • Lipophilicity (LogP): Fluorination generally increases the lipophilicity of a molecule. This can enhance membrane permeability and improve target engagement within hydrophobic binding pockets.

  • Conformational Control: The fluorine substituent exerts a significant influence on the puckering of the pyrrolidine ring. This "gauche effect" can stabilize specific conformations, leading to a more favorable presentation of the molecule to its biological target and potentially increasing binding affinity and selectivity. Conformational analysis of 3-fluoropyrrolidines has been studied using techniques like NMR spectroscopy and X-ray crystallography.[1][2][3][4][5]

Table 1: Physicochemical Properties of Pyrrolidine and this compound Derivatives

CompoundpKaLogPReference
Pyrrolidine11.270.46[6]
This compound (estimated)~9.5-10.5~0.6-0.8[7][8]
(S)-(+)-3-Fluoropyrrolidine hydrochlorideNot availableNot available

Applications in Drug Discovery: Case Studies

The unique properties of this compound have been successfully exploited in the development of inhibitors for various enzyme targets.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV is a key therapeutic target for the treatment of type 2 diabetes. Inhibitors of this enzyme prolong the action of incretin hormones, leading to improved glucose homeostasis. The this compound moiety has been incorporated into DPP-IV inhibitors to enhance their potency and pharmacokinetic properties.

Table 2: In Vitro Activity of this compound-Containing DPP-IV Inhibitors

CompoundTargetIC50 (nM)Reference
Sitagliptin (Januvia®)DPP-IV19[9]
2-benzylpyrrolidine derivativeDPP-IV300[9]
5o (a 3-amino-4-substituted pyrrolidine)DPP-IVData not specified[10]
Tryptophan-containing dipeptidesDPP-IV<45,000[11]
Benzimidazole-thiosemicarbazone derivativeDPP-IV1.266[12]
Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a crucial role in cell division. Their overexpression is linked to various cancers, making them attractive targets for oncology drug discovery. The incorporation of this compound has led to the development of potent and selective Aurora kinase inhibitors.

Table 3: In Vitro Activity of this compound-Containing Aurora Kinase Inhibitors

CompoundTargetIC50 (nM)Reference
Pyrimidine-based derivative 13Aurora A<200[13]
4-chloro-3-fluorophenyl compound 10Aurora A52.2[14]
4-chloro-2,3-difluorophenyl compound 17Aurora A64.9[14]
Alisertib (MLN8237)Aurora A1.2
Barasertib (AZD1152)Aurora B0.37[15]

Experimental Protocols

General Protocol for the Synthesis of a this compound-Containing Amide

This protocol is adapted from the synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and can be modified for the coupling of this compound with a carboxylic acid of interest.[9]

Step 1: Boc Protection of this compound (if starting from the free base)

  • Dissolve this compound in a suitable solvent such as dichloromethane (DCM).

  • Add di-tert-butyl dicarbonate (Boc)2O and a base (e.g., triethylamine).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work up the reaction and purify the product by column chromatography.

Step 2: Boc Deprotection (to generate the free amine for coupling)

  • Dissolve the Boc-protected this compound in a suitable solvent (e.g., DCM or dioxane).

  • Add a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Stir the reaction at room temperature until deprotection is complete.

  • Remove the solvent under reduced pressure to obtain the amine salt.

Step 3: Amide Coupling

  • Dissolve the carboxylic acid of interest in a suitable solvent (e.g., DMF or DCM).

  • Add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and a non-nucleophilic base (e.g., DIPEA).

  • Add the deprotected this compound amine salt to the reaction mixture.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction and purify the final product by column chromatography or preparative HPLC.

This compound This compound Boc-protected this compound Boc-protected this compound This compound->Boc-protected this compound (Boc)2O, Base This compound Amine Salt This compound Amine Salt Boc-protected this compound->this compound Amine Salt TFA or HCl Final Amide Product Final Amide Product This compound Amine Salt->Final Amide Product Carboxylic Acid, Coupling Agent, Base cluster_0 DPP-IV Signaling Pathway GLP-1 GLP-1 DPP-IV DPP-IV GLP-1->DPP-IV Substrate GLP-1 Receptor GLP-1 Receptor GLP-1->GLP-1 Receptor Binds to GIP GIP GIP->DPP-IV Substrate Inactive Metabolites Inactive Metabolites DPP-IV->Inactive Metabolites Cleavage Insulin Secretion Insulin Secretion GLP-1 Receptor->Insulin Secretion Stimulates Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Promotes This compound Inhibitor This compound Inhibitor This compound Inhibitor->DPP-IV Inhibits cluster_1 Drug Discovery Workflow Target_Identification Target Identification (e.g., Aurora Kinase) Library_Design Library Design with This compound Scaffold Target_Identification->Library_Design Synthesis Synthesis of Compound Library Library_Design->Synthesis HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

References

Troubleshooting & Optimization

Avoiding elimination side reactions in 3-Fluoropyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 3-Fluoropyrrolidine, with a specific focus on avoiding elimination side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common precursor for the synthesis of this compound?

The most common and readily available precursor for the synthesis of this compound is 3-Hydroxypyrrolidine. To prevent unwanted side reactions at the nitrogen atom, the pyrrolidine nitrogen is typically protected with a suitable protecting group, most commonly the tert-butoxycarbonyl (Boc) group, to form N-Boc-3-hydroxypyrrolidine.

Q2: What are the primary challenges encountered during the fluorination of N-protected 3-hydroxypyrrolidine?

The primary challenge is the formation of elimination byproducts, specifically the corresponding pyrroline derivative, through the loss of hydrogen fluoride (HF). This side reaction is particularly prevalent with common deoxyfluorinating agents. Other potential side reactions include rearrangements, especially when using reagents like DAST in N-heterocyclic systems.[1]

Q3: Which fluorinating agents are commonly used, and what are their pros and cons?

Several fluorinating agents can be used for the conversion of N-protected 3-hydroxypyrrolidine to this compound. The choice of reagent significantly impacts the yield of the desired product and the extent of elimination side reactions.

  • Diethylaminosulfur Trifluoride (DAST): A widely used reagent, but it is known to promote significant elimination and can lead to rearrangement byproducts.[2][3] It is also thermally unstable and requires careful handling.[4]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): A more thermally stable alternative to DAST, but it can also lead to substantial elimination side products.[2][5]

  • PyFluor® (2-Pyridinesulfonyl fluoride): A newer generation reagent that is known to be highly selective for fluorination over elimination, resulting in cleaner reactions and higher yields of the desired this compound.[2][6][7] It is also more thermally stable and easier to handle than DAST.[4]

  • XtalFluor-E®: This crystalline reagent, when used with a suitable base like DBU, has been shown to be effective for the fluorination of N-Cbz-3-hydroxypyrrolidine, though elimination byproducts are still observed.[5][8]

Troubleshooting Guides

Issue 1: High Percentage of Elimination Byproduct Observed

Symptoms:

  • 1H NMR spectrum shows signals corresponding to vinylic protons in the pyrroline ring.

  • GC-MS or LC-MS analysis indicates a significant peak with a mass corresponding to the elimination product (M-HF).

  • Lower than expected yield of the desired this compound.

Potential Causes & Solutions:

CauseRecommended Solution
Inappropriate Fluorinating Agent Switch to a more selective fluorinating agent. PyFluor® is highly recommended as it is designed to minimize elimination.[2][4][6][7][9]
High Reaction Temperature Perform the reaction at lower temperatures. For many fluorination reactions, starting at -78 °C and slowly warming to room temperature can favor the substitution pathway over elimination.
Strongly Basic Conditions If using a reagent that requires a base, consider a less-hindered, non-nucleophilic base. The choice of base can influence the substitution-to-elimination ratio.
Prolonged Reaction Time Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the formation of byproducts.
Issue 2: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted N-protected 3-hydroxypyrrolidine.

Potential Causes & Solutions:

CauseRecommended Solution
Insufficient Amount of Fluorinating Agent Use a slight excess of the fluorinating agent (typically 1.2-1.5 equivalents). However, a large excess can sometimes promote side reactions.
Low Reaction Temperature While low temperatures are good for minimizing elimination, the reaction may be too slow. After initial addition at low temperature, a gradual increase in temperature may be necessary to drive the reaction to completion.
Poor Quality of Fluorinating Agent Ensure the fluorinating agent is fresh and has been stored under the recommended conditions. Some reagents, like DAST, can degrade over time.
Inappropriate Solvent The choice of solvent can affect the solubility of the reagents and the reaction rate. Dichloromethane (DCM) is a commonly used solvent for these reactions.

Data Presentation: Comparison of Fluorinating Agents

The following table summarizes the reported yields and elimination byproduct ratios for the fluorination of a model secondary alcohol, which provides a strong indication of the expected selectivity in the synthesis of this compound.

Fluorinating AgentSubstrateYield of Fluorinated ProductElimination ByproductReference
DAST2-phenylethanol72%19%[2]
Deoxo-Fluor®2-phenylethanol78%13%[2]
PyFluor® 2-phenylethanol 79% <5% [2]
XtalFluor-E® with DBU(R)-N-Cbz-3-hydroxypyrrolidine77%14% (5.9:1 ratio of substitution to elimination)[5][8]

Note: The data for DAST, Deoxo-Fluor®, and PyFluor® are from a comparative study on a model substrate and are indicative of the expected selectivity. The data for XtalFluor-E® is on the direct precursor.

Experimental Protocols

Protocol 1: General Procedure for the Fluorination of N-Boc-3-hydroxypyrrolidine with PyFluor® (Recommended for Minimal Elimination)

This protocol is based on the general principles of using PyFluor® for deoxyfluorination, which is known to significantly reduce elimination byproducts.[2][4][6][7][9]

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • PyFluor® (1.2 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DBU (1.5 eq).

  • Add PyFluor® (1.2 eq) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-fluoropyrrolidine.

Protocol 2: Fluorination of (R)-N-Cbz-3-hydroxypyrrolidine with XtalFluor-E® and DBU

This protocol is adapted from a literature procedure and provides a method for fluorination where elimination is a known side reaction that can be monitored and minimized.[5][8]

Materials:

  • (R)-N-Cbz-3-hydroxypyrrolidine

  • XtalFluor-E® (1.5 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of (R)-N-Cbz-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM at -78 °C under a nitrogen atmosphere, add DBU (1.5 eq).

  • Add XtalFluor-E® (1.5 eq) to the reaction mixture.

  • Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for 24 hours.

  • Quench the reaction with a 5% aqueous NaHCO₃ solution and stir for 15 minutes.

  • Extract the mixture with DCM.

  • Combine the organic layers, dry over an appropriate drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to separate the desired (S)-N-Cbz-3-fluoropyrrolidine from the elimination byproduct.

Visualizations

Elimination_vs_Substitution N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine Intermediate Activated Intermediate N-Boc-3-hydroxypyrrolidine->Intermediate Activation Fluorinating_Agent Fluorinating Agent (e.g., DAST, PyFluor) Fluorinating_Agent->Intermediate This compound N-Boc-3-fluoropyrrolidine (Desired Product) Intermediate->this compound SN2 Substitution Elimination_Product N-Boc-3-pyrroline (Side Product) Intermediate->Elimination_Product E2 Elimination

Caption: Reaction pathway showing the competition between SN2 substitution and E2 elimination.

Troubleshooting_Workflow start High Elimination Observed? reagent Change to PyFluor®? start->reagent Yes no_change Re-evaluate Strategy start->no_change No temp Lower Reaction Temp? reagent->temp Yes reagent->no_change No time Optimize Reaction Time? temp->time Yes temp->no_change No solution Problem Solved time->solution Yes time->no_change No

Caption: A troubleshooting decision tree for addressing high levels of elimination byproduct.

References

Technical Support Center: Boc Deprotection of 3-Fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the Boc deprotection of 3-fluoropyrrolidine with a focus on preventing racemization. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, a comparison of deprotection methods, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Boc deprotection of amines like this compound?

A1: The most common methods for N-Boc deprotection involve acidic conditions. Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are frequently used.[1][2] Alternative, milder methods are also available for substrates that are sensitive to harsh acidic conditions.[3]

Q2: Why is racemization a concern during the Boc deprotection of chiral molecules like this compound?

A2: Racemization can occur if the stereocenter is labile under the reaction or workup conditions. While the Boc group itself is removed under acidic conditions, the resulting free amine or its salt might be susceptible to racemization, particularly if the alpha-proton is labile and elevated temperatures are used.[4] The choice of base during workup can also contribute to racemization.[4][5]

Q3: What are the key factors to consider when choosing a Boc deprotection method to avoid racemization?

A3: To minimize racemization, consider the following:

  • Acid Strength and Temperature: Use the mildest acidic conditions possible and maintain low temperatures (e.g., 0 °C) during the reaction.[4]

  • Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.[4]

  • Workup Conditions: If a basic workup is necessary to neutralize the amine salt, use a hindered or mild base to reduce the risk of epimerization.[4] In some cases, avoiding a basic workup altogether by isolating the salt may be preferable.[5]

  • Alternative Reagents: For particularly sensitive substrates, consider non-traditional, milder deprotection methods.

Q4: Can I use thermal methods for Boc deprotection of this compound?

A4: Thermal deprotection, either neat or in a high-boiling solvent, is a possible method for removing Boc groups.[2][6] However, elevated temperatures can increase the risk of racemization and other side reactions, so this method should be approached with caution for chiral substrates.[4]

Q5: Are there any non-acidic methods for Boc deprotection?

A5: Yes, several non-acidic methods exist. These include using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can effect deprotection under neutral conditions, often accelerated by heat or microwave irradiation.[7][8] Another mild method involves the use of oxalyl chloride in methanol.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Recommendation Rationale
Significant racemization observed after deprotection and workup. Harsh acidic conditions (e.g., high concentration of strong acid, elevated temperature).Use milder acidic conditions (e.g., lower concentration of acid, 0 °C to room temperature). Monitor the reaction closely and minimize reaction time.[4]Reduces the energy available for the racemization pathway to compete with the deprotection reaction.[4]
Basic workup with a strong, unhindered base.Use a hindered base like diisopropylethylamine (DIEA) for neutralization, or consider a salt swap to a less basic counter-ion.[4][5] Alternatively, isolate the product as the hydrochloride or trifluoroacetate salt.Strong, unhindered bases are more likely to abstract the alpha-proton, leading to racemization.[4]
Incomplete deprotection. Insufficient acid or reaction time.Increase the equivalents of acid or prolong the reaction time, while carefully monitoring for racemization at regular intervals.Ensures complete conversion of the starting material.
Steric hindrance around the Boc-protected amine.Consider a less sterically demanding deprotection reagent or thermal methods, though with caution due to the potential for racemization.[2]Alternative reaction mechanisms may be more effective for sterically hindered substrates.
Formation of side products. Reaction with other functional groups in the molecule.Choose a milder deprotection method that is compatible with other sensitive functional groups. For example, methods using fluorinated alcohols can be chemoselective.[7]Harsh acids can lead to undesired side reactions on other parts of the molecule.[9]
TFA is incompatible with the substrate.Use an alternative acid such as HCl in dioxane.[5]Some molecules may undergo undesired reactions in the presence of TFA.[5]

Comparison of Boc Deprotection Methods for this compound

Method Reagents Typical Conditions Potential for Racemization Notes
Trifluoroacetic Acid (TFA) TFA, DCM0 °C to RT, 1-2 hoursModerate to HighA very common and effective method, but the strong acidity can pose a risk for racemization, especially with prolonged reaction times or at higher temperatures.[1][2]
Hydrochloric Acid (HCl) 4M HCl in Dioxane0 °C to RT, 1-4 hoursModerateAnother standard method. The product is conveniently isolated as the HCl salt, which can sometimes protect against racemization during workup.[1][5]
Fluorinated Alcohols TFE or HFIPReflux or MicrowaveLow to ModerateA milder, neutral method. Racemization risk is generally lower but can increase with higher temperatures. The product is isolated by simple solvent evaporation.[7][8]
Oxalyl Chloride Oxalyl Chloride, Methanol0 °C to RTLowA mild and rapid method that can be a good alternative for acid-sensitive substrates.[3]
Thermal Deprotection None (neat) or high-boiling solvent>100 °CHighGenerally not recommended for chiral substrates prone to racemization due to the high temperatures required.[2][6]

Experimental Protocols

Protocol 1: Boc Deprotection using 4M HCl in Dioxane

This protocol is a standard procedure that often yields the hydrochloride salt of the deprotected amine, which can be advantageous for stability and handling.

  • Dissolution: Dissolve the N-Boc-3-fluoropyrrolidine (1.0 eq) in a minimal amount of a suitable solvent such as methanol or ethyl acetate.

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Reagent Addition: Add a solution of 4M HCl in dioxane (5-10 eq) dropwise to the cooled mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • If the product precipitates as the hydrochloride salt, collect the solid by filtration and wash with a cold solvent like diethyl ether.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.[1]

  • Analysis: Analyze the product for structure (NMR, MS) and enantiomeric purity (chiral HPLC).

Protocol 2: Boc Deprotection using 2,2,2-Trifluoroethanol (TFE)

This protocol offers a milder, non-acidic alternative that can be beneficial for sensitive substrates.

  • Dissolution: Dissolve the N-Boc-3-fluoropyrrolidine (1.0 eq) in 2,2,2-trifluoroethanol (TFE).

  • Reaction: Heat the solution to reflux and stir for the required time (can range from 1 to 14 hours). Alternatively, the reaction can be accelerated using microwave irradiation.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the deprotected product.[7]

  • Purification: If necessary, the crude product can be purified by column chromatography.

  • Analysis: Analyze the product for structure (NMR, MS) and enantiomeric purity (chiral HPLC).

Workflow for Selecting a Boc Deprotection Method

Boc_Deprotection_Workflow start Start: N-Boc-3-fluoropyrrolidine acid_sensitivity Is the substrate sensitive to strong acids? start->acid_sensitivity standard_acidic Standard Acidic Deprotection (HCl/Dioxane or TFA/DCM) acid_sensitivity->standard_acidic No milder_methods Consider Milder Methods acid_sensitivity->milder_methods Yes racemization_check Racemization Observed? standard_acidic->racemization_check oxalyl_chloride Oxalyl Chloride in Methanol milder_methods->oxalyl_chloride Option 1 fluorinated_alcohol Fluorinated Alcohol (TFE/HFIP) milder_methods->fluorinated_alcohol Option 2 oxalyl_chloride->racemization_check fluorinated_alcohol->racemization_check optimize_conditions Optimize Conditions: - Lower Temperature - Shorter Reaction Time - Milder Workup racemization_check->optimize_conditions Yes end End: Deprotected this compound (High Enantiopurity) racemization_check->end No optimize_conditions->standard_acidic

Caption: Workflow for selecting a Boc deprotection method for this compound to minimize racemization.

References

Technical Support Center: Navigating Impurities in Commercial 3-Fluoropyrrolidine HCl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Fluoropyrrolidine HCl. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and mitigate common impurities encountered in commercial batches of this critical building block. As a chiral fluorinated pyrrolidine, the purity of this compound HCl is paramount for the success of your research and development endeavors, directly impacting reaction outcomes, biological activity, and regulatory compliance.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses common questions regarding impurities in this compound HCl, providing a foundational understanding of their origin and significance.

Q1: What are the most common types of impurities I should expect in commercial this compound HCl?

A1: Commercial this compound HCl can contain several types of impurities stemming from its synthesis, handling, and storage. These can be broadly categorized as:

  • Process-Related Impurities: Arising from the synthetic route, these include unreacted starting materials, intermediates, and by-products from side reactions.

  • Enantiomeric Impurities: The presence of the undesired enantiomer is a critical purity parameter for chiral compounds.

  • Degradation Products: Formed during storage or handling, especially if the material is exposed to moisture or high temperatures.

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.

  • Inorganic Impurities: Salts and reagents used in the manufacturing process.

Q2: My latest batch of this compound HCl has a slightly off-white or yellowish tint. Is this a cause for concern?

A2: While high-purity this compound HCl is typically a white to off-white solid, a slight coloration can indicate the presence of minor impurities. Often, these are trace-level by-products from the synthesis that do not significantly impact many applications. However, for sensitive applications such as late-stage drug development, a colored batch warrants further investigation to identify the chromophoric impurity and assess its potential impact.

Q3: I'm observing unexpected side products in my reaction using this compound HCl. Could impurities be the culprit?

A3: Absolutely. Reactive impurities in your this compound HCl can lead to the formation of unexpected side products, lower yields, and difficult purification. For example, the presence of an unsaturated impurity like 3-pyrroline could compete in reactions targeting the secondary amine. It is crucial to analyze the purity of your starting material to rule out this possibility.

Q4: How does the hygroscopic nature of this compound HCl affect its purity?

A4: this compound HCl is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to the hydrolysis of the compound or reaction with certain impurities. It is essential to store the material in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment to maintain its integrity.

Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments with this compound HCl.

Issue 1: Inconsistent Reaction Yields and Profiles

Q: I am experiencing significant batch-to-batch variability in my reaction yields and impurity profiles when using this compound HCl. What could be the cause?

A: This is a classic sign of inconsistent purity in your starting material. The likely culprits are varying levels of process-related impurities.

Troubleshooting Steps:

  • Purity Verification: Before use, verify the purity of each new batch of this compound HCl using a standardized analytical method, such as quantitative NMR (qNMR) or HPLC-UV. This will provide a baseline for comparison.

  • Identify the Impurity: If possible, identify the major impurities in the problematic batches. Common process-related impurities to look for include:

    • (S)-N-Boc-3-hydroxypyrrolidine: The unreacted starting material from the fluorination step.

    • 3-Pyrroline: An elimination by-product formed during the fluorination of 3-hydroxypyrrolidine, particularly with reagents like DAST (diethylaminosulfur trifluoride).[1]

    • Isomeric Impurities: Rearrangement products can form depending on the fluorination conditions.[2]

  • Supplier Qualification: If you consistently receive material with variable purity, consider qualifying a new supplier or discussing your specific purity requirements with your current one.

Issue 2: Difficulty in Achieving High Enantiomeric Purity in the Final Product

Q: My final product has a lower than expected enantiomeric excess (e.e.). I've confirmed my chiral method is robust. Could the this compound HCl be the source of the other enantiomer?

A: Yes, this is a strong possibility. The enantiomeric purity of your starting material directly impacts the enantiomeric purity of your final product.

Troubleshooting Steps:

  • Chiral Analysis of the Starting Material: Perform chiral HPLC or GC analysis on your batch of this compound HCl to determine its enantiomeric excess. Most reputable suppliers will provide a certificate of analysis (CoA) with this information, but independent verification is recommended for critical applications.

  • Method Validation: Ensure your chiral analytical method for the final product is validated to separate all stereoisomers.

  • Racemization Check: Investigate if any of your reaction or work-up conditions could be causing racemization of either the starting material or the product.

Part 3: In-Depth Technical Analysis of Common Impurities

A deeper understanding of how impurities are formed is crucial for effective troubleshooting. The most common synthetic route to this compound involves the deoxyfluorination of a protected 3-hydroxypyrrolidine, typically N-Boc-3-hydroxypyrrolidine, using a fluorinating agent like DAST.

Impurity Formation Pathways

cluster_0 Synthesis of this compound cluster_1 Impurity Formation N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine N-Boc-3-fluoropyrrolidine N-Boc-3-fluoropyrrolidine N-Boc-3-hydroxypyrrolidine->N-Boc-3-fluoropyrrolidine Deoxyfluorination (SN2) Unreacted_SM Unreacted N-Boc-3-hydroxypyrrolidine N-Boc-3-hydroxypyrrolidine->Unreacted_SM Incomplete Reaction Elimination_Byproduct N-Boc-3-pyrroline N-Boc-3-hydroxypyrrolidine->Elimination_Byproduct Elimination (E2) Rearrangement_Product Isomeric Fluoropyrrolidines N-Boc-3-hydroxypyrrolidine->Rearrangement_Product Rearrangement Fluorinating_Agent e.g., DAST Fluorinating_Agent->N-Boc-3-fluoropyrrolidine Deprotection Acidic Deprotection (e.g., HCl) N-Boc-3-fluoropyrrolidine->Deprotection 3-Fluoropyrrolidine_HCl This compound HCl (Product) Deprotection->3-Fluoropyrrolidine_HCl Deprotected_Impurities 3-Hydroxypyrrolidine, 3-Pyrroline Unreacted_SM->Deprotected_Impurities Elimination_Byproduct->Deprotected_Impurities

Caption: Formation of this compound HCl and common impurities.

Table 1: Common Impurities and Their Origins
ImpurityStructureTypical OriginPotential Impact
(S)-N-Boc-3-hydroxypyrrolidine N-Boc protected 3-hydroxypyrrolidineIncomplete fluorination reactionCan react in subsequent steps, leading to hydroxylated by-products.
3-Pyrroline Unsaturated five-membered ringElimination side reaction during fluorinationCan undergo addition reactions, leading to unexpected side products.
(R)-3-Fluoropyrrolidine HCl The undesired enantiomerIncomplete chiral purity of the starting material or racemizationReduces the enantiomeric excess of the final product.
Residual Solvents (e.g., Dichloromethane, Ethyl Acetate) N/AIncomplete removal during purification and dryingCan affect reaction kinetics and may be toxic.

Part 4: Experimental Protocols for Purity Assessment

This section provides detailed, step-by-step methodologies for the analysis of this compound HCl purity.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of this compound HCl and detect non-volatile impurities.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound HCl sample

  • High-purity water and acetonitrile

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound HCl in 10 mL of mobile phase A to prepare a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total peak area to determine the purity.

Protocol 2: Chiral Purity Determination by Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess of this compound HCl.

Instrumentation and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., a cyclodextrin-based column)

  • This compound HCl sample

  • Anhydrous dichloromethane

  • Trifluoroacetic anhydride (for derivatization)

  • High-purity helium or hydrogen as carrier gas

Procedure:

  • Derivatization:

    • Dissolve ~5 mg of this compound HCl in 1 mL of anhydrous dichloromethane.

    • Add 100 µL of trifluoroacetic anhydride.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Carrier Gas Flow: 1 mL/min

    • Injection: 1 µL, split injection

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Part 5: Troubleshooting Workflow

Start Experimental Issue Observed (e.g., low yield, side products) Check_Purity Analyze Purity of this compound HCl (HPLC, qNMR) Start->Check_Purity Purity_OK Purity > 99%? Check_Purity->Purity_OK Investigate_Reaction Investigate other reaction parameters (reagents, conditions, etc.) Purity_OK->Investigate_Reaction Yes Identify_Impurity Identify major impurities (GC-MS, LC-MS) Purity_OK->Identify_Impurity No Impurity_Type Impurity Type? Identify_Impurity->Impurity_Type Process_Impurity Process-Related (e.g., pyrroline) Impurity_Type->Process_Impurity Process Enantiomeric_Impurity Enantiomeric Impurity_Type->Enantiomeric_Impurity Enantiomeric Purify_SM Purify starting material or source a higher purity batch Process_Impurity->Purify_SM Chiral_Analysis Perform chiral analysis of starting material Enantiomeric_Impurity->Chiral_Analysis Chiral_Analysis->Purify_SM

Caption: Troubleshooting decision tree for experiments involving this compound HCl.

References

Technical Support Center: Determining Enantiomeric Excess of 3-Fluoropyrrolidine by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals determining the enantiomeric excess (ee) of 3-Fluoropyrrolidine using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the common methods to determine the enantiomeric excess of this compound by NMR?

A1: The most common methods involve converting the enantiomers into diastereomers, which are distinguishable by NMR. This is achieved using:

  • Chiral Derivatizing Agents (CDAs): The amine functionality of this compound is reacted with a chiral reagent to form a covalent bond, creating a diastereomeric mixture. A widely used CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride.[1][2][3][4][5]

  • Chiral Solvating Agents (CSAs): These agents form non-covalent diastereomeric complexes with the enantiomers of this compound through interactions like hydrogen bonding or π-π stacking.[6][7][8] Common examples include derivatives of 1,1'-bi-2-naphthol (BINOL).[9][10][11][12][13]

  • Lanthanide Shift Reagents (LSRs): Chiral LSRs, such as Eu(hfc)₃, form coordination complexes with the lone pair of electrons on the nitrogen atom of this compound, leading to the formation of diastereomeric complexes with distinct NMR spectra.[14][15][16][17][18]

Q2: Why is ¹⁹F NMR particularly useful for analyzing this compound?

A2: The presence of a fluorine atom in this compound allows for the use of ¹⁹F NMR spectroscopy. This technique offers several advantages:[19][20][21][22][23]

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals.

  • Low Background Noise: Fluorine is rare in biological systems and common NMR solvents, resulting in clean spectra with minimal interference.

  • Large Chemical Shift Dispersion: The chemical shifts in ¹⁹F NMR are spread over a much wider range than in ¹H NMR, which often leads to better resolution of diastereomeric signals.

Q3: How do I choose between a Chiral Derivatizing Agent (CDA) and a Chiral Solvating Agent (CSA)?

A3: The choice depends on several factors:

  • Sample availability and reactivity: Derivatization with a CDA requires a chemical reaction and subsequent purification, which might not be suitable for very small sample quantities or sensitive substrates. CSAs are simply added to the NMR tube, making the experiment quicker and non-destructive.[7]

  • Signal resolution: Covalent bond formation with CDAs often leads to larger and more reliable separation of signals (Δδ) between diastereomers compared to the transient complexes formed with CSAs.[24]

  • Potential for kinetic resolution: With CDAs, there is a risk of one enantiomer reacting faster than the other, leading to an inaccurate ee determination. This is not a concern with CSAs.[9]

Troubleshooting Guides

Issue 1: Poor or no separation of enantiomeric signals.
Possible Cause Troubleshooting Step
Inappropriate chiral auxiliary (CDA, CSA, or LSR). - Try a different class of chiral auxiliary (e.g., switch from a CSA to a CDA).- Screen a variety of agents within the same class (e.g., different BINOL derivatives or Mosher's acid analogues).[6]
Incorrect solvent. - The polarity of the deuterated solvent can significantly impact the interactions leading to signal separation. Non-polar solvents like CDCl₃ or C₆D₆ often work well for CSAs.[13][25]- Ensure the solvent is dry, especially when using moisture-sensitive reagents like Mosher's acid chloride.[9][16]
Suboptimal temperature. - Acquire spectra at different temperatures. Lower temperatures can sometimes improve resolution by slowing down dynamic exchange processes.
Insufficient concentration of the chiral auxiliary. - Titrate the chiral auxiliary into the sample and monitor the spectral changes to find the optimal ratio.[14]
Signal overlap in ¹H NMR. - Utilize ¹⁹F NMR, which often provides better signal dispersion and less overlap.[19][20]
Issue 2: Inaccurate enantiomeric excess (ee) determination.
Possible Cause Troubleshooting Step
Kinetic resolution during derivatization with a CDA. - Ensure the derivatization reaction goes to completion to avoid preferential reaction with one enantiomer.[4]- Consider using a CSA, which does not involve a chemical reaction.
Poor signal-to-noise ratio. - Increase the number of scans during NMR acquisition.- Use a higher concentration of the sample if possible.
Overlapping signals leading to integration errors. - Use a higher field NMR spectrometer for better resolution.- Deconvolute overlapping peaks using appropriate NMR processing software.
Presence of impurities. - Purify the this compound sample before analysis.

Experimental Protocols

Method 1: Using a Chiral Derivatizing Agent (Mosher's Acid Chloride)

This protocol is based on the general procedure for derivatizing amines with Mosher's acid chloride.[2][5]

Materials:

  • This compound (racemic or enantioenriched)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Dry deuterated chloroform (CDCl₃)

  • Dry pyridine or triethylamine

  • NMR tubes

Procedure:

  • In a clean, dry NMR tube, dissolve approximately 5-10 mg of this compound in 0.5 mL of dry CDCl₃.

  • Add a small excess (1.1-1.2 equivalents) of dry pyridine or triethylamine.

  • Add 1.1 equivalents of (R)-Mosher's acid chloride to the solution.

  • Cap the NMR tube and mix the contents thoroughly. The reaction is typically fast and occurs at room temperature.

  • Acquire ¹H and ¹⁹F NMR spectra.

  • Identify a pair of well-resolved signals corresponding to the two diastereomers.

  • Integrate the signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting material.

Method 2: Using a Chiral Solvating Agent ((R)-BINOL)

This protocol is a general method for using BINOL derivatives as CSAs for amines.[9][13]

Materials:

  • This compound (racemic or enantioenriched)

  • (R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • In an NMR tube, dissolve 5-10 mg of this compound in 0.5 mL of CDCl₃.

  • Acquire a reference ¹H and ¹⁹F NMR spectrum of the starting material.

  • Add small, incremental amounts of (R)-BINOL (e.g., 0.2, 0.5, 1.0, 1.5 equivalents) to the NMR tube.

  • Acquire ¹H and ¹⁹F NMR spectra after each addition, monitoring for the separation of enantiomeric signals.

  • Once optimal separation is achieved, integrate a pair of well-resolved signals to determine the enantiomeric ratio.

Data Presentation

MethodChiral AuxiliaryPrincipleAdvantagesDisadvantages
Chiral Derivatizing Agent (CDA) Mosher's Acid ChlorideCovalent bond formation to create diastereomers.[24]- Large Δδ values often observed.- Reliable method.- Requires a chemical reaction.- Potential for kinetic resolution.[9]- Sample is consumed.
Chiral Solvating Agent (CSA) (R)-BINOLNon-covalent complexation to form transient diastereomers.[8]- Simple and rapid (just add to NMR tube).- Non-destructive.- No risk of kinetic resolution.- Smaller Δδ values can make quantification difficult.- Signal separation is highly dependent on solvent and temperature.
Lanthanide Shift Reagent (LSR) Eu(hfc)₃Coordination to form diastereomeric complexes.[14][17]- Can induce large chemical shift changes.- Simplifies complex spectra.- Can cause significant line broadening.- Requires careful titration to avoid signal distortion.

Visualizations

experimental_workflow_cda cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve this compound in dry CDCl3 B Add dry base (e.g., pyridine) A->B C Add (R)-Mosher's acid chloride B->C D Acquire 1H and 19F NMR Spectra C->D E Identify and integrate diastereomeric signals D->E F Calculate Enantiomeric Excess (ee) E->F

Caption: Workflow for ee determination using a Chiral Derivatizing Agent.

experimental_workflow_csa cluster_prep Sample Preparation cluster_analysis Analysis A Dissolve this compound in CDCl3 B Acquire reference NMR spectra A->B C Add Chiral Solvating Agent (e.g., (R)-BINOL) B->C D Acquire 1H and 19F NMR Spectra C->D E Identify and integrate separated signals D->E F Calculate Enantiomeric Excess (ee) E->F

Caption: Workflow for ee determination using a Chiral Solvating Agent.

troubleshooting_logic start Poor or no signal separation c1 Change Chiral Auxiliary (CDA, CSA, or LSR) start->c1 c2 Optimize Solvent (e.g., CDCl3, C6D6) start->c2 c3 Vary Temperature start->c3 c4 Use 19F NMR start->c4 end Successful Signal Separation c1->end c2->end c3->end c4->end

Caption: Troubleshooting logic for poor signal separation in NMR.

References

Technical Support Center: Handling 3-Fluoropyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Product Fundamentals & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have about 3-Fluoropyrrolidine hydrochloride, focusing on its core properties and the reasons behind its specific handling requirements.

Q1: What is this compound hydrochloride and what are its primary applications?

A: this compound hydrochloride is a fluorinated chiral pyrrolidine salt.[1] It serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its secondary amine structure allows it to be readily incorporated into larger molecules through reactions like nucleophilic substitution, making it valuable for synthesizing analogs of active pharmaceutical ingredients (APIs).[2] It has been used in the preparation of potential inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-IV) and Aurora kinases.[1]

Q2: The Safety Data Sheet (SDS) mentions the compound is "hygroscopic." What does this mean in practical terms?

A: Hygroscopic means the compound readily attracts and absorbs moisture directly from the atmosphere.[1][3][4] In practical terms, if this compound hydrochloride is exposed to ambient air, it will pull water vapor from the air onto its solid surface. This can lead to the powder appearing clumpy, eventually turning into a dense, difficult-to-handle paste or even a solution, compromising its purity and making accurate weighing impossible.[4][5]

Q3: Why is moisture a problem for this reagent?

A: The presence of absorbed water can lead to several critical experimental failures:

  • Inaccurate Stoichiometry: When you weigh the hygroscopic solid, you are also weighing an unknown amount of water. This leads to using less of the actual reagent than calculated, causing incomplete reactions and lower yields.

  • Reaction Interference: Water can act as an unwanted nucleophile or base in many sensitive organic reactions.[6] For instance, in a nucleophilic substitution reaction where the pyrrolidine nitrogen is the intended nucleophile, water can compete, leading to undesired hydrolysis byproducts.[6][7]

  • Degradation: While stable under recommended storage conditions, prolonged exposure to moisture can potentially lead to hydrolysis or other degradation pathways, reducing the reagent's purity.[3][5]

Q4: What are the key physical and safety properties I should be aware of?

A: Below is a summary of the essential properties for this compound hydrochloride.

PropertyValueSource(s)
Molecular Formula C₄H₉ClFN[8][9]
Molecular Weight 125.57 g/mol [8][9]
Appearance White to off-white or pale pink/brown crystalline powder[1][10]
Melting Point 178-187 °C[1][10]
Key Hazards Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[1][9][10]
Storage Store under inert gas (e.g., Argon), in a tightly sealed container, away from moisture. Recommended temperature is often 4°C or ambient, check supplier label.[1][8][10]

Section 2: Receiving, Storage, and Handling Workflow

Proper handling from the moment of receipt is critical to maintaining the integrity of this compound hydrochloride.

Step-by-Step Protocol for Receiving and Storage
  • Inspect Upon Arrival: Check that the manufacturer's seal on the bottle is intact. Do not accept if the seal is broken.

  • Immediate Transfer to Dry Storage: Do not leave the bottle on a lab bench. Immediately transfer it to a desiccator containing an active desiccant (e.g., Drierite®, silica gel) or, for optimal protection, into a nitrogen-purged glovebox.

  • Equilibration: Before first use, allow the sealed container to warm to ambient temperature inside the desiccator or glovebox for at least 1-2 hours. This prevents atmospheric moisture from condensing on the cold powder when the bottle is opened.

Workflow for Weighing and Dispensing

The following workflow is mandatory to prevent moisture contamination.

G cluster_prep Preparation Phase cluster_weigh Weighing Phase (Inert Atmosphere) cluster_reaction Reaction Setup A Transfer bottle to glovebox/glovebag B Allow bottle to equilibrate to ambient temperature A->B C Quickly open bottle, take required amount B->C D Weigh into a tared, sealable vial C->D E Immediately and tightly reseal primary bottle D->E F Backfill primary bottle with Argon/N2 if possible E->F G Seal the tared vial containing the reagent F->G H Transfer sealed vial out of glovebox G->H I Dissolve in anhydrous solvent under inert atmosphere H->I

Caption: Workflow for handling this compound hydrochloride.

  • Scientist's Note (Expertise): The single most critical piece of equipment for handling this reagent is a glovebox or at least a glovebag flushed with an inert gas like nitrogen or argon.[5][11] This provides a moisture-free environment, which is the only guaranteed way to prevent water absorption. If a glovebox is unavailable, weighing must be done rapidly, and the bottle must be opened for the absolute minimum time possible.

Section 3: Troubleshooting Common Experimental Issues

Q5: My reaction yield is consistently low. I suspect the this compound hydrochloride is the problem. What should I check?

A: Low yield is the most common symptom of reagent compromise. Follow this troubleshooting guide.

G start Low Reaction Yield check_visual Visually inspect the solid. Is it a free-flowing powder? start->check_visual clumped Solid is clumped or pasty. Severe moisture contamination. check_visual->clumped No powder Solid appears fine. check_visual->powder Yes new_bottle Discard and use a new, unopened bottle. clumped->new_bottle karl_fischer Perform Karl Fischer titration to quantify water content. powder->karl_fischer dry_reagent Attempt to dry a small portion under high vacuum (see Protocol). karl_fischer->dry_reagent High H2O content check_other Problem likely lies elsewhere. Check other reagents/conditions. karl_fischer->check_other Low H2O content rerun Rerun reaction with dried/new reagent. dry_reagent->rerun

Caption: Troubleshooting logic for low reaction yields.

Q6: The powder in my bottle is clumpy and hard. Can I still use it?

A: This is a clear sign of significant water absorption.[4] It is not recommended to use the material directly. The water content is high and unknown, which will compromise your reaction. You have two options:

  • Best Option: Discard the compromised reagent according to your institution's safety protocols and use a new, unopened bottle.

  • Alternative (Not Guaranteed): You can attempt to dry a small amount of the material under high vacuum (at a temperature well below its melting point, e.g., 40-50°C) for several hours (12+).[5] However, you must verify its dryness using a technique like Karl Fischer titration before use. Without verification, you cannot trust the reagent's quality.

Q7: How does the free base of this compound behave compared to the hydrochloride salt?

A: The free base (this compound) is typically a liquid and is also expected to be hygroscopic and potentially more reactive with atmospheric CO₂. The hydrochloride salt is used precisely because it is a more stable, solid form that is easier to handle and weigh. However, this stability is contingent on keeping it dry. For most reactions, such as nucleophilic substitutions or acylations, the hydrochloride salt must be neutralized in situ with a non-nucleophilic base (e.g., triethylamine, DIPEA) to liberate the free amine which is the active nucleophile.[12]

Section 4: Quality Control (QC) Protocol

To ensure the trustworthiness of your results, you must be able to verify the quality of your reagent. The gold standard for water content determination is Karl Fischer titration.[13][14]

Protocol: Water Content Determination by Karl Fischer Titration

This protocol provides a general guideline. You must adapt it to your specific Karl Fischer titrator model (volumetric or coulometric).[15] Coulometric is preferred for expected low water content.[13]

  • System Preparation:

    • Ensure the titrator's reaction cell is clean, dry, and freshly filled with the appropriate Karl Fischer reagent (e.g., CombiCoulomat fritless).

    • Run a pre-titration to neutralize any ambient moisture in the cell until a stable, low drift is achieved.

  • Sample Preparation (Perform in a Glovebox):

    • Accurately weigh approximately 50-100 mg of this compound hydrochloride into a tared, dry, gas-tight syringe or sample vial.

    • Record the exact weight.

  • Sample Introduction:

    • Quickly unseal the KF titration cell's sample port.

    • Inject/add the sample directly into the KF reagent.

    • Immediately reseal the port.

  • Titration:

    • Start the titration. The instrument will electrolytically generate iodine, which reacts stoichiometrically with the water from the sample.[13][14]

    • The endpoint is detected potentiometrically when an excess of iodine is present.[13][15]

  • Calculation:

    • The instrument's software will automatically calculate the amount of water in micrograms (µg).

    • Calculate the water content as a weight percentage:

      • Water Content (%) = (µg of H₂O detected / µg of sample weighed) x 100

  • Acceptance Criteria: For most applications, a water content of <0.1% (1000 ppm) is desirable. If the content is significantly higher, the reagent should be dried or discarded.

Section 5: Safety & Disposal

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, gloves, and a lab coat.[10] Work in a well-ventilated area or chemical fume hood.[10]

  • Inhalation/Contact: The compound may cause respiratory irritation and causes skin and serious eye irritation.[9][10] In case of contact, rinse the affected area with plenty of water.[10] If inhaled, move to fresh air.[10] Seek medical attention if irritation persists.[10]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves an approved waste disposal plant.[3] Do not dispose of it down the drain.

References

Optimizing Radiochemical Yield in ¹⁸F-Labeling of 3-Fluoropyrrolidine Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the radiochemical yield of ¹⁸F-labeled 3-fluoropyrrolidine derivatives. The information is presented in a practical, question-and-answer format to directly address common challenges encountered during radiosynthesis.

Troubleshooting Guide: Addressing Common Issues

Low radiochemical yield, poor purity, and the formation of side products are common hurdles in the ¹⁸F-labeling of this compound derivatives. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Low or No Radiochemical Yield (RCY)

Possible Cause 1: Inefficient [¹⁸F]Fluoride Trapping and Elution

  • Question: My final product shows very low radioactivity, and I suspect a problem with the initial [¹⁸F]fluoride handling. What should I check?

  • Answer: Ensure your quaternary methyl ammonium (QMA) anion exchange cartridge is properly conditioned and not expired. Inconsistent trapping can be a primary source of low yield. Check the elution efficiency of [¹⁸F]fluoride from the cartridge. Incomplete elution will directly impact the amount of available radioactivity for the reaction.

Possible Cause 2: Incomplete Azeotropic Drying

  • Question: I'm performing a nucleophilic substitution. Could residual water be affecting my reaction?

  • Answer: Absolutely. The presence of water can significantly reduce the nucleophilicity of the [¹⁸F]fluoride ion by forming hydrogen bonds. Ensure the azeotropic drying process with acetonitrile is thorough. Multiple additions and evaporations of acetonitrile under an inert atmosphere are recommended to achieve anhydrous conditions.

Possible Cause 3: Precursor Quality and Stability

  • Question: My labeling reaction is inconsistent, even with fresh [¹⁸F]fluoride. Could the precursor be the issue?

  • Answer: Yes, the stability and purity of the precursor are critical. For nucleophilic substitution on the pyrrolidine ring, precursors like N-protected 3-tosyloxypyrrolidine are often used. Verify the chemical purity of your precursor using appropriate analytical methods (e.g., NMR, LC-MS). The tosylate or other leaving group can degrade over time, especially if not stored under anhydrous and inert conditions.

Possible Cause 4: Suboptimal Reaction Conditions

  • Question: What are the key reaction parameters I should optimize for the ¹⁸F-fluorination of a 3-tosyloxypyrrolidine precursor?

  • Answer: Several factors influence the reaction outcome:

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to precursor degradation and side reactions. An optimal temperature, often between 80°C and 120°C, should be determined empirically.

    • Reaction Time: Monitor the reaction progress over time using radio-TLC or radio-HPLC to determine the optimal reaction time that maximizes product formation and minimizes side products.

    • Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to ensure the solubility of both the precursor and the [¹⁸F]fluoride-Kryptofix complex.

    • Phase-Transfer Catalyst: The use of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in conjunction with a base like potassium carbonate (K₂CO₃), is crucial for activating the [¹⁸F]fluoride. Ensure the K₂₂₂/K₂CO₃ mixture is anhydrous.

Problem: Poor Radiochemical Purity

Possible Cause 1: Formation of Side Products

  • Question: My radio-HPLC shows multiple radioactive peaks. What are the likely side products and how can I minimize them?

  • Answer: In the case of nucleophilic substitution on a 3-tosyloxypyrrolidine precursor, common side products can arise from elimination reactions, leading to the formation of [¹⁸F]pyrrolidine alkene derivatives. To minimize this, consider:

    • Optimizing the Base: Use a non-nucleophilic base and ensure it is used in the correct stoichiometric amount. Excess base can promote elimination.

    • Lowering the Reaction Temperature: Higher temperatures can favor elimination over substitution.

    • Choice of Leaving Group: While tosylates are common, other leaving groups like nosylates or triflates might offer different substitution/elimination ratios.

Possible Cause 2: Incomplete Deprotection

  • Question: I am using a protecting group on the pyrrolidine nitrogen. Could this be the source of impurities?

  • Answer: If your synthesis involves a protecting group (e.g., Boc, Cbz), incomplete removal during the deprotection step will result in a mixture of the desired product and the protected radiolabeled intermediate. Ensure the deprotection conditions (e.g., acid concentration, temperature, and time) are optimized for complete removal.

Problem: Difficulty in Purification

Possible Cause 1: Co-elution of Product and Precursor

  • Question: I'm having trouble separating my ¹⁸F-labeled product from the unreacted precursor using HPLC. What can I do?

  • Answer: This is a common challenge, especially if the polarity of the product and precursor are similar. To improve separation:

    • Optimize HPLC Conditions: Experiment with different mobile phase compositions, gradients, and column types (e.g., C18, phenyl-hexyl).

    • Solid-Phase Extraction (SPE): Consider using SPE cartridges for a preliminary cleanup to remove bulk impurities before HPLC purification. A combination of different SPE cartridges (e.g., reverse-phase and ion-exchange) can be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for introducing ¹⁸F onto a 3-pyrrolidinyl scaffold?

A1: The most prevalent method is nucleophilic substitution (Sₙ2 reaction) on a precursor bearing a good leaving group at the 3-position of the pyrrolidine ring. Tosylates (OTs), nosylates (ONs), and triflates (OTf) are commonly employed leaving groups. The reaction is typically carried out using activated [¹⁸F]fluoride.

Q2: Why is a protecting group on the pyrrolidine nitrogen often necessary?

A2: The nitrogen atom of the pyrrolidine ring is nucleophilic and can interfere with the radiolabeling reaction. A protecting group, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), masks the nucleophilicity of the nitrogen, preventing side reactions and directing the [¹⁸F]fluoride to the desired 3-position. The protecting group is then removed in a subsequent deprotection step.

Q3: What are the typical radiochemical yields for the ¹⁸F-labeling of this compound derivatives?

A3: Radiochemical yields can vary significantly depending on the specific precursor, reaction conditions, and purification method. Decay-corrected yields in the range of 20-50% are commonly reported in the literature for optimized procedures.

Q4: How can I confirm the identity and purity of my final ¹⁸F-labeled this compound derivative?

A4: The identity and purity of the radiolabeled product should be confirmed by co-elution with a non-radioactive, authenticated standard using analytical radio-HPLC. Radiochemical purity is determined by integrating the radioactive peaks in the chromatogram.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key parameters and their impact on the radiochemical yield (RCY) for the nucleophilic ¹⁸F-fluorination of a generic N-Boc-3-tosyloxypyrrolidine precursor. These values are illustrative and should be optimized for each specific derivative.

ParameterCondition ACondition BCondition CExpected Outcome
Precursor Amount 5 mg10 mg15 mgIncreasing precursor amount can improve RCY up to a saturation point, but may complicate purification.
Reaction Temperature 80 °C100 °C120 °CHigher temperatures generally increase reaction rate but may also increase side products.
Reaction Time 10 min20 min30 minLonger reaction times can increase conversion but may also lead to product degradation.
Solvent AcetonitrileDMFDMSODMF and DMSO are often superior due to better solubility of the [¹⁸F]fluoride-Kryptofix complex.
[¹⁸F]Fluoride Activity 100 mCi500 mCi1000 mCiHigher starting activity generally leads to higher product activity, but may not significantly change the RCY percentage.
Decay-Corrected RCY 15-25%30-45%25-40% (potential for more impurities)Condition B often represents a good balance for achieving high RCY with good purity.

Experimental Protocols

Protocol 1: General Procedure for ¹⁸F-Labeling of N-Boc-3-tosyloxypyrrolidine
  • [¹⁸F]Fluoride Trapping and Elution:

    • Pass the cyclotron-produced [¹⁸F]fluoride in [¹⁸O]water through a pre-conditioned QMA anion-exchange cartridge to trap the [¹⁸F]fluoride.

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 (5 mg in 0.5 mL acetonitrile) and potassium carbonate (1 mg in 0.1 mL water).

  • Azeotropic Drying:

    • Heat the reaction vessel to 110 °C under a stream of nitrogen to evaporate the solvents.

    • Add 3 x 0.5 mL of anhydrous acetonitrile and evaporate to dryness after each addition to ensure anhydrous conditions.

  • Radiolabeling Reaction:

    • Dissolve the N-Boc-3-tosyloxypyrrolidine precursor (5-10 mg) in 0.5 mL of anhydrous DMF or DMSO.

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • Seal the reaction vessel and heat at 100-120 °C for 15-20 minutes.

  • Deprotection:

    • Cool the reaction mixture to room temperature.

    • Add 0.5 mL of 1-2 M hydrochloric acid.

    • Heat the mixture at 80-100 °C for 5-10 minutes to remove the Boc protecting group.

  • Purification:

    • Neutralize the reaction mixture with a sodium hydroxide solution.

    • Purify the crude product using semi-preparative HPLC (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA).

    • Collect the fraction corresponding to the desired ¹⁸F-labeled this compound derivative.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure.

    • Formulate the final product in a physiologically compatible solution (e.g., saline with a small percentage of ethanol).

Visualizations

Experimental_Workflow cluster_0 [18F]Fluoride Preparation cluster_1 Radiosynthesis cluster_2 Purification & Formulation Cyclotron Cyclotron QMA_Cartridge QMA Cartridge Trapping Cyclotron->QMA_Cartridge Elution Elution with K222/K2CO3 QMA_Cartridge->Elution Azeotropic_Drying Azeotropic Drying Elution->Azeotropic_Drying Reaction_Vessel Nucleophilic Substitution (100-120°C, 15-20 min) Azeotropic_Drying->Reaction_Vessel Precursor N-Boc-3-tosyloxy- pyrrolidine Precursor->Reaction_Vessel Deprotection Acidic Deprotection (80-100°C, 5-10 min) Reaction_Vessel->Deprotection HPLC_Purification Semi-preparative HPLC Deprotection->HPLC_Purification Solvent_Removal Solvent Evaporation HPLC_Purification->Solvent_Removal Formulation Formulation in Saline Solvent_Removal->Formulation Final_Product [18F]this compound Derivative Formulation->Final_Product

Caption: Workflow for the ¹⁸F-labeling of this compound derivatives.

Troubleshooting_Yield Low_RCY Low Radiochemical Yield Check_Fluoride Check [18F]Fluoride Trapping & Elution Low_RCY->Check_Fluoride Check_Drying Verify Anhydrous Conditions Low_RCY->Check_Drying Check_Precursor Assess Precursor Purity & Stability Low_RCY->Check_Precursor Optimize_Conditions Optimize Reaction (Temp, Time, Solvent) Low_RCY->Optimize_Conditions Solution_Fluoride Use new QMA cartridge. Optimize elution. Check_Fluoride->Solution_Fluoride Issue Found Solution_Drying Perform multiple azeotropic distillations. Check_Drying->Solution_Drying Issue Found Solution_Precursor Synthesize/purchase fresh precursor. Store under inert gas. Check_Precursor->Solution_Precursor Issue Found Solution_Conditions Systematically vary parameters (see data table). Optimize_Conditions->Solution_Conditions Suboptimal

Caption: Decision tree for troubleshooting low radiochemical yield.

Protecting group strategies for 3-Fluoropyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-fluoropyrrolidine. The following sections detail protecting group strategies, experimental protocols, and solutions to potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the synthesis of this compound?

The most frequently employed protecting groups for the nitrogen atom of the pyrrolidine ring during the synthesis of this compound are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[1][2] These carbamates provide a good balance of stability under various reaction conditions and can be removed selectively.[3]

Q2: How do I choose between the Boc and Cbz protecting groups?

The choice between Boc and Cbz depends on the overall synthetic strategy and the presence of other functional groups in the molecule.[2][3]

  • Boc Group: This group is stable under basic and hydrogenolysis conditions but is readily cleaved by acids (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)).[4][5] It is a good choice when subsequent reaction steps are acid-sensitive.

  • Cbz Group: This group is stable to both acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[1][6] This makes it suitable for syntheses involving acid- or base-labile functionalities. However, it may not be ideal if other reducible groups, such as alkenes or alkynes, are present.[6]

Q3: What are the key steps in the synthesis of this compound starting from 3-hydroxypyrrolidine?

The synthesis generally involves a three-step sequence:

  • Protection: The nitrogen atom of 3-hydroxypyrrolidine is protected with either a Boc or Cbz group.

  • Fluorination: The hydroxyl group of the protected 3-hydroxypyrrolidine is replaced with a fluorine atom, typically using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[7]

  • Deprotection: The Boc or Cbz group is removed to yield the final this compound product.[1][4]

Q4: Can the fluorination step affect the stereochemistry at the C3 position?

Yes, the fluorination of 3-hydroxypyrrolidine derivatives can influence the stereochemistry of the final product. The presence of the fluorine atom can induce significant conformational changes in the pyrrolidine ring.[8][9] The specific fluorinating agent and reaction conditions can also play a role in the stereochemical outcome.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

Q: I am observing incomplete removal of the Boc group during the final deprotection step. What could be the cause and how can I resolve it?

A: Incomplete Boc deprotection is a common issue and can be attributed to several factors. Here is a systematic approach to troubleshoot this problem:

  • Insufficient Acid Concentration or Reaction Time: The cleavage of the Boc group is highly dependent on the acid concentration.[4]

    • Solution: Increase the concentration of the acid (e.g., use a higher percentage of TFA in dichloromethane) or prolong the reaction time. Monitor the reaction progress closely using TLC or LC-MS.[10][11]

  • Steric Hindrance: If the pyrrolidine ring is substituted with bulky groups, the approach of the acidic reagent to the Boc group may be hindered.[4]

    • Solution: Consider switching to a stronger acid system, such as 4M HCl in dioxane.[10] Gently heating the reaction mixture (e.g., to 40°C) can also improve the reaction rate, but be cautious of potential side reactions.[10]

  • Poor Solubility: The Boc-protected intermediate may not be fully soluble in the reaction solvent, limiting the accessibility of the deprotecting agent.[4]

    • Solution: Try a different solvent system or use a co-solvent to improve solubility.

  • Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions, such as alkylation of electron-rich aromatic rings, if present in the molecule.[11]

    • Solution: Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the reaction mixture to trap the tert-butyl cation.[11][12]

Issue 2: Low Yield in the Fluorination Step

Q: My fluorination of N-Boc-3-hydroxypyrrolidine with DAST is resulting in a low yield of the desired this compound derivative. What are the potential reasons and solutions?

A: Low yields in the fluorination step can be a significant hurdle. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The fluorination reaction may not be going to completion.

    • Solution: Increase the equivalents of the fluorinating agent (e.g., DAST).[7] Running the reaction without a solvent, if feasible, can sometimes improve conversion.[7]

  • Side Product Formation: Deoxofluorination reactions can sometimes lead to the formation of undesired side products, such as elimination products (alkenes).[7]

    • Solution: Carefully control the reaction temperature, as higher temperatures can favor elimination. Optimization of the reaction conditions, including the choice of solvent and base, may be necessary.

  • Degradation of Product: The fluorinated product might be unstable under the reaction or workup conditions.

    • Solution: Ensure that the workup procedure is performed promptly and under mild conditions. Purification by column chromatography should be carried out using a suitable stationary phase and eluent system to minimize degradation.

Issue 3: Difficult Purification of the Final Product

Q: I am having trouble purifying the final this compound product after deprotection. What are some effective purification strategies?

A: The purification of the final product can be challenging due to its polarity and potential volatility.

  • Acid-Base Extraction: After deprotection, if the free amine is desired, a basic workup can be performed to remove the acid and any acidic byproducts.[5][10]

  • Column Chromatography: Silica gel chromatography is a common method for purification. Due to the polar nature of the amine, a polar eluent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is often required.

  • Salt Formation and Crystallization: If the free amine is difficult to handle or purify, it can be converted to a salt (e.g., hydrochloride or trifluoroacetate) which is often a crystalline solid and can be purified by recrystallization.[5][10] The free amine can then be regenerated by treatment with a base.

Data Presentation

Table 1: Comparison of Protecting Group Strategies for 3-Hydroxypyrrolidine

ParameterBoc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl chloroformate (Cbz-Cl)
Typical Protection Yield >90%~90-98%[1]
Stability Stable to base and hydrogenolysis[4]Stable to acid and base[1]
Deprotection Conditions Acidic (TFA, HCl)[4][5]Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)[1][6]
Typical Deprotection Yield HighHigh
Orthogonality Orthogonal to Cbz and FmocOrthogonal to Boc and Fmoc[1]
Potential Issues Incomplete deprotection with steric hindrance; side reactions from tert-butyl cation.[4][11]Catalyst poisoning; may cleave other reducible groups.[6]

Experimental Protocols

Protocol 1: N-Boc Protection of 3-Hydroxypyrrolidine
  • Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.

  • Add a base, such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the organic solvent under reduced pressure.

  • If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the N-Boc-3-hydroxypyrrolidine.

Protocol 2: N-Cbz Protection of 3-Hydroxypyrrolidine
  • Dissolve 3-hydroxypyrrolidine (1.0 eq) in an aqueous solution of sodium carbonate or sodium bicarbonate.[1]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) while maintaining the temperature at 0 °C.[1]

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield N-Cbz-3-hydroxypyrrolidine.

Protocol 3: Fluorination of N-Protected-3-hydroxypyrrolidine
  • Dissolve the N-protected-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C.

  • Slowly add diethylaminosulfur trifluoride (DAST) (1.2-1.5 eq) to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the N-protected-3-fluoropyrrolidine.

Protocol 4: N-Boc Deprotection
  • Dissolve the N-Boc-3-fluoropyrrolidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) at room temperature.[10]

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting trifluoroacetate salt can be used directly or neutralized by dissolving in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate to obtain the free amine.[10]

Protocol 5: N-Cbz Deprotection
  • Dissolve the N-Cbz-3-fluoropyrrolidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1]

  • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).[1]

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the this compound.

Visualizations

experimental_workflow cluster_protection Protection cluster_fluorination Fluorination cluster_deprotection Deprotection 3-Hydroxypyrrolidine 3-Hydroxypyrrolidine Protection N-Protection (Boc or Cbz) 3-Hydroxypyrrolidine->Protection Protected_Pyrrolidinol N-Protected-3-hydroxypyrrolidine Protection->Protected_Pyrrolidinol Fluorination Fluorination (e.g., DAST) Protected_Pyrrolidinol->Fluorination Protected_Fluoropyrrolidine N-Protected-3-fluoropyrrolidine Fluorination->Protected_Fluoropyrrolidine Deprotection N-Deprotection Protected_Fluoropyrrolidine->Deprotection This compound This compound Deprotection->this compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Incomplete Boc Deprotection check_acid Check Acid Concentration and Reaction Time start->check_acid increase_acid Increase Acid Conc./Time check_acid->increase_acid Inadequate check_sterics Assess Steric Hindrance check_acid->check_sterics Adequate monitor Monitor by TLC/LC-MS increase_acid->monitor stronger_acid Use Stronger Acid (e.g., HCl/dioxane) check_sterics->stronger_acid High check_solubility Check Solubility check_sterics->check_solubility Low stronger_acid->monitor change_solvent Change Solvent/Add Co-solvent check_solubility->change_solvent Poor check_solubility->monitor Good change_solvent->monitor complete Reaction Complete monitor->complete

Caption: Troubleshooting logic for incomplete Boc deprotection.

References

Technical Support Center: Purification of 3-Fluoropyrrolidine by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 3-Fluoropyrrolidine and its salts via crystallization.

Troubleshooting Guide

This section addresses common problems encountered during the crystallization of this compound hydrochloride.

Q1: My this compound hydrochloride will not crystallize out of solution upon cooling.

A1: This is a common issue, typically caused by using too much solvent.

  • Cause: The concentration of the compound is below its saturation point at the lower temperature.

  • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[1] Allow the more concentrated solution to cool again. If the mother liquor (the liquid remaining after filtration) has not been discarded, you can test for remaining product by dipping a glass stirring rod into it and letting the solvent evaporate to see if a solid residue forms.[1]

Q2: The product "oiled out" instead of forming crystals.

A2: Oiling out occurs when the dissolved solid comes out of solution as a liquid instead of a solid.

  • Cause: This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if there is a high concentration of impurities depressing the melting point.[1]

  • Solution 1 (Add More Solvent): The compound may be coming out of solution too quickly at a temperature above its melting point.[1] Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and cool again. This keeps the compound soluble for longer at a lower temperature.[1]

  • Solution 2 (Charcoal Treatment): If impurities are suspected, especially if the solution has a noticeable color, an activated charcoal treatment can be effective.[1] Add a small amount of charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[2]

Q3: The crystallization happened too quickly, resulting in a fine powder or impure-looking crystals.

A3: Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[1]

  • Cause: The solution is likely too supersaturated.

  • Solution: Re-heat the solution and add a small excess of solvent (e.g., 1-2 mL for every 100 mg of solid) to slightly decrease the saturation level.[1] This will promote slower and more selective crystal growth upon cooling. An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[1]

Q4: The final yield of purified this compound hydrochloride is very low.

A4: A low yield (e.g., less than 80%) can result from several factors.

  • Cause 1 (Excess Solvent): As with the failure to crystallize, using too much solvent will result in a significant amount of the product remaining dissolved in the mother liquor even after cooling.[1]

  • Solution 1: If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and cooling for a second crop of crystals. Note that this second crop may be less pure than the first.

  • Cause 2 (Inappropriate Solvent): The chosen solvent may be too good at dissolving the compound, even at low temperatures.

  • Solution 2: Re-evaluate the solvent system. A different single solvent or a mixed solvent system might be more effective.

Frequently Asked Questions (FAQs)

Q5: Why is this compound typically purified as its hydrochloride salt?

A5: this compound in its free base form can be challenging to crystallize. The formation of an acid addition salt, such as the hydrochloride, creates a more rigid, ionic structure.[3] This typically results in a higher melting point and a more stable crystal lattice, which greatly facilitates the crystallization process and improves handling.[4]

Q6: What are the best solvents for crystallizing this compound hydrochloride?

A6: The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures.[5] For pyrrolidine derivatives, polar solvents are often used.[4]

  • Polar Protic Solvents: Mixtures of alcohols (like isopropanol or ethanol) and water can be effective.[6]

  • Polar Aprotic Solvents: Acetonitrile has been shown to be useful for the recrystallization of certain pyrrolidine derivatives.[6]

  • Mixed Solvent Systems: An isopropanol-ether mixture is another option mentioned for pyrrolidine derivatives.[3] Solvent screening is a critical first step to identify the optimal system for your specific scale and purity requirements.[5]

Q7: What are potential impurities in my this compound sample?

A7: Impurities can be carried over from the synthetic route.

  • Organic Impurities: These are the most common and can include unreacted starting materials (e.g., N-Boc-(3S)-3-hydroxypyrrolidine), intermediates, or by-products from side reactions.[7][8]

  • Residual Solvents: Organic volatile chemicals used during the synthesis or workup.[8]

  • Inorganic Impurities: Salts or reagents used in the reaction.[8]

Q8: How can I improve the purity of my final product?

A8: If a single crystallization does not yield a product of sufficient purity, a second recrystallization can be performed. It has been noted that for some pyrrolidine derivatives, an initial crystallization can be followed by a re-crystallization from a different solvent to achieve high optical purity (e.g., >99% ee).[6]

Quantitative Data

The table below summarizes key physical properties of the enantiomers of this compound hydrochloride.

Property(S)-(+)-3-Fluoropyrrolidine HCl(R)-(-)-3-Fluoropyrrolidine HCl
CAS Number 136725-53-6136725-55-8
Molecular Formula C₄H₉ClFN[9]C₄H₉ClFN
Molecular Weight 125.57 g/mol 125.57 g/mol
Appearance SolidSolid
Melting Point (°C) 280-285 (lit.)179-186 (lit.)
Optical Activity [α]20/D +8°, c = 1% in methanol[α]20/D -8.0°, c = 4 in methanol

Experimental Protocols

General Protocol for Recrystallization of this compound Hydrochloride

This is a general guideline. The choice of solvent and specific volumes should be optimized for your sample size and impurity profile.

  • Solvent Selection: Choose an appropriate solvent or solvent system (e.g., isopropanol/water, acetonitrile).

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point of the solvent.[2]

  • Hot Filtration (Optional): If there are insoluble impurities or if a charcoal treatment was used, perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) to prevent premature crystallization. Quickly pour the hot solution through the filter paper to remove insoluble materials.[2]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature.[1] Slow cooling is crucial for forming pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice-water bath to maximize the yield of crystals.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven, to remove all traces of solvent.

Visualizations

G cluster_workflow Experimental Workflow for Crystallization A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Optional) (Removes insoluble impurities) A->B If needed C 3. Slow Cooling (To room temperature) A->C If no filtration B->C D 4. Further Cooling (Ice bath to maximize yield) C->D E 5. Vacuum Filtration (Separate crystals from mother liquor) D->E F 6. Wash Crystals (With cold solvent) E->F G 7. Dry Crystals F->G

Caption: A typical workflow for the purification of this compound HCl by crystallization.

G cluster_troubleshooting Troubleshooting Crystallization Issues Start Solution Cooled Problem What is the issue? Start->Problem NoCrystals No Crystals Formed Problem->NoCrystals No solid OilingOut Product Oiled Out Problem->OilingOut Liquid separation LowYield Yield is Poor Problem->LowYield Few crystals Solve_NoCrystals Too much solvent used. Re-heat and evaporate some solvent. NoCrystals->Solve_NoCrystals Solve_OilingOut Solution is too saturated or has impurities. Re-heat, add more solvent. OilingOut->Solve_OilingOut Solve_LowYield Too much solvent used. Concentrate mother liquor for a second crop. LowYield->Solve_LowYield

References

Technical Support Center: Managing t-Butyl Side Products from Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the removal of tert-butyl (t-butyl) side products during Boc deprotection.

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2][3] This reactive carbocation is generated during the cleavage of the Boc group and can modify nucleophilic side chains, leading to undesired byproducts.[1][4] A mass increase of +56 Da is a characteristic sign of tert-butylation.[1][5]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[1][2][5] Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your substrate.[2][3][4] The choice of scavenger depends on the specific residues present in your compound.[1][2] For instance, for tryptophan-containing compounds, use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[1][2] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[1][2] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[1][2]

Issue 2: Incomplete Boc Deprotection Observed in the Analysis of the Crude Product.

  • Possible Cause 1: Insufficient acid concentration or equivalents. [1]

    • Solution 1: Ensure a sufficient excess of acid is used, such as neat trifluoroacetic acid (TFA) or a high concentration in a suitable solvent like dichloromethane (DCM).[1][2]

  • Possible Cause 2: Insufficient reaction time or temperature. [1]

    • Solution 2: Increase the reaction time and monitor the progress using TLC or a rapid analytical method.[1][2] While most deprotections are performed at room temperature, gentle warming may be considered, though it could increase side reactions.[2]

  • Possible Cause 3: Steric hindrance around the Boc-protected amine. [1][3]

    • Solution 3: A combination of a stronger acid, longer reaction time, and potentially elevated temperature may be necessary.[1][3] It is crucial to use an effective scavenger cocktail under these more forcing conditions.[1][3]

Issue 3: My peptide containing Methionine shows a +16 Da mass shift.

  • Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide (Met(O)).[3] This can happen during the acidic cleavage step.[3]

  • Solution: Add reducing agents like dimethyl sulfide (DMS) or ammonium iodide (NH₄I) to the cleavage cocktail to prevent oxidation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation during Boc deprotection?

A1: The primary cause is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This electrophilic carbocation can then alkylate nucleophilic residues within the peptide or substrate, leading to undesired modifications.[2][3]

Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][4] These include:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][2][4]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][2][4]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1][2][4]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1][2][4]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection cocktail to trap reactive electrophiles like the tert-butyl cation.[2][3][5] They are more reactive towards the carbocation than the sensitive residues of your substrate, thus "trapping" the carbocations before they can cause unwanted modifications.[2][3][4]

Q4: What are some common scavengers and when should I use them?

A4: The choice of scavenger depends on the specific amino acid residues present in your peptide.[1][2] A scavenger cocktail containing multiple scavengers is often used.[1][2] See the tables below for common scavengers and cocktails.

Q5: Can Boc deprotection be incomplete, and what are the signs?

A5: Yes, Boc deprotection can be incomplete. Signs include the presence of the starting material in your analytical data (e.g., HPLC or LC-MS) after the reaction is complete. This can be caused by insufficient acid, short reaction times, or steric hindrance at the reaction site.[1][3]

Data Presentation

Table 1: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical ConcentrationNotes
Triisopropylsilane (TIS)Trp, general carbocations2.5-5% (v/v)Highly effective carbocation scavenger.[1][5]
Triethylsilane (TES)Trp, Met10-20 equivalentsEffective for protecting tryptophan and methionine residues.[1][5]
ThioanisoleMet, Trp5% (v/v)Effective in preventing S-alkylation of methionine.[1][4][5]
1,2-Ethanedithiol (EDT)Cys, Trp2.5% (v/v)Commonly used for protecting cysteine residues.[1][5]
Water (H₂O)General carbocations2.5-5% (v/v)Can act as a scavenger, often used in scavenger cocktails.[1][5]
Dithiothreitol (DTT)Cys2.5% (w/v)Helps prevent disulfide bond formation in cysteine-containing peptides.[5]
AnisoleGeneral nucleophilesVariesA general scavenger for various nucleophilic residues.[1][6]
PhenolGeneral5% (v/v)Often used in cocktails like Reagent K.[1]

Table 2: Common Scavenger Cocktails for TFA Cleavage

Cocktail Name/CompositionTarget Application
Standard TFA / H₂O / TIS (95:2.5:2.5 v/v/v) General purpose, effective for most sequences.[1][4]
Reagent K (TFA / Phenol / H₂O / Thioanisole / EDT; 82.5:5:5:5:2.5 v/v/v/v/v) For peptides with multiple sensitive residues.[1][4]
TFA / TIS (95:5 v/v) Effective for Trp, Met, Tyr.[4]

Experimental Protocols

Protocol 1: General Boc Deprotection Using TFA and a Scavenger

  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).[2][7]

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution (refer to Table 1 for guidance).[5] For example, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[5]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[5][7]

  • Reaction: Stir the reaction at room temperature for 1-2 hours.[2][5] Monitor the progress by TLC or LC-MS.[2][5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[2][5] Co-evaporation with a solvent like toluene can help remove residual TFA.[4][7] The crude product can then be purified.[5]

Protocol 2: Cleavage of a Peptide from Resin with a Scavenger Cocktail

  • Resin Preparation: Swell the peptide-resin in DCM.[5][8]

  • Cleavage Cocktail Preparation: Prepare the appropriate scavenger cocktail. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][9]

  • Cleavage Reaction: Add the cleavage cocktail to the swollen resin (typically 10 mL per gram of resin).[8][9] Agitate the mixture at room temperature for 1-4 hours.[8] The optimal time depends on the protecting groups and the peptide sequence.[8]

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide.[8][9] Wash the resin with a small amount of fresh TFA and combine the filtrates.[8][9] Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[8][9]

  • Peptide Isolation: Collect the precipitate by centrifugation.[7][9] Wash the peptide pellet with cold ether and dry.[7][9]

Protocol 3: Post-Purification Removal of S-tert-butyl from Methionine

This protocol is for cases where S-alkylation of methionine has already occurred.

  • Treatment: Treat the purified peptide with a 5% aqueous acetic acid solution.[1][5]

  • Heating: Heat the solution at 40°C for 24 hours.[1][5] This process is reversible and can be effective in removing the t-butyl group from the methionine residue.[1]

Visualizations

Boc_Deprotection_Mechanism Boc Deprotection and Side Product Formation cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (TFA) Free_Amine Deprotected Amine Protonated_Boc->Free_Amine tButyl_Cation tert-Butyl Cation (+) Protonated_Boc->tButyl_Cation Carbamic_Acid Carbamic Acid Intermediate Alkylated_Product Alkylated Side Product (+56 Da) tButyl_Cation->Alkylated_Product CO2 CO2 Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Product

Caption: Mechanism of Boc deprotection and t-butyl side product formation.

Scavenger_Mechanism Role of Scavengers in Preventing Side Reactions tButyl_Cation tert-Butyl Cation (+) Trapped_Cation Trapped/Neutralized Cation tButyl_Cation->Trapped_Cation Fast Reaction Alkylated_Product Alkylated Side Product tButyl_Cation->Alkylated_Product Slow/Prevented Reaction Scavenger Scavenger (e.g., TIS, EDT, Thioanisole) Scavenger->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Product Desired_Product Desired Deprotected Product

Caption: Role of scavengers in preventing side reactions.

Caption: Troubleshooting workflow for Boc deprotection.

References

Technical Support Center: Fluoropyrrolidine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of fluoropyrrolidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Decreased Yield and Purity upon Scale-Up

Q1: We are observing a significant drop in yield and an increase in impurities now that we've moved from a 1 g scale to a 100 g scale for our 3-fluoropyrrolidine synthesis. What are the likely causes and how can we troubleshoot this?

A1: A decrease in yield and purity during scale-up is a common challenge. Several factors could be contributing to this issue, primarily related to mass and heat transfer limitations in larger reaction vessels.

Troubleshooting Steps:

  • Mixing and Heat Transfer: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas of poor reagent distribution, resulting in side reactions and reduced product formation.

    • Solution: Optimize the stirrer design (e.g., impeller type) and agitation speed for the larger volume. Implement a more robust temperature control system, such as multiple heating/cooling jackets or internal cooling coils, to ensure uniform temperature distribution. For highly exothermic reactions, a continuous flow reactor setup can offer superior control over mixing and heat transfer.

  • Reagent Addition Rate: The optimal rate of reagent addition at a small scale may be too fast at a larger scale, leading to localized high concentrations, impurity formation, or even thermal runaway.

    • Solution: Conduct a study to re-optimize the reagent addition rate for the scaled-up process. Utilize a programmable pump for precise and controlled addition of critical reagents.

  • Solvent Effects: The choice and volume of solvent can significantly impact reaction kinetics, solubility of intermediates, and the final product. A solvent system that is effective for precipitation and isolation at a small scale might not be optimal for handling larger volumes.

    • Solution: Re-evaluate the solvent system for the larger scale. Consider the solubility of all reactants, intermediates, and the final product at the reaction temperature and at the isolation temperature.

Issue 2: Challenges in Purification at Scale

Q2: The column chromatography method we used in the lab for purifying our fluoropyrrolidine derivative is not practical for multi-kilogram batches. What are viable alternative purification strategies?

A2: Scaling up purification requires a shift from chromatographic methods to more scalable techniques like crystallization, distillation, and extraction.

Alternative Purification Strategies:

  • Crystallization: This is often the most effective and economical method for purifying solid compounds at a large scale.

    • Troubleshooting: The choice of crystallization solvent is critical. A solvent system that worked at a small scale may not be optimal for large-scale crystallization. Optimize the cooling profile; rapid cooling can trap impurities. Seeding the solution with high-purity product can promote the formation of the desired crystal form and improve particle size distribution.

  • Distillation: For liquid fluoropyrrolidines or their intermediates, fractional distillation can be an effective purification method, especially for separating components with different boiling points.

  • Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and byproducts. A thorough wash of the crude product with water and saturated sodium bicarbonate solution can remove acidic byproducts.

Issue 3: Side Reactions and Impurity Profile

Q3: We are observing an increase in elimination byproducts in our fluoropyrrolidine synthesis at a larger scale. How can we minimize these side reactions?

A3: The formation of elimination byproducts is often promoted by higher reaction temperatures and strongly basic conditions.

Minimizing Elimination Byproducts:

  • Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.

  • Choice of Fluorinating Agent: Some fluorinating agents are more prone to causing elimination. Consider using alternative reagents that are less basic.

  • Controlled Addition: A slow, controlled addition of the fluorinating agent can help maintain a lower effective reaction temperature and minimize concentration gradients.

Quantitative Data on Fluoropyrrolidine Synthesis Scale-Up

The following table summarizes a reported scale-up synthesis of a difluoropyrrolidine derivative, illustrating the successful transition from milligram to gram scale.

ScaleStarting Material (Imino Ester 1g)Starting Material (gem-difluorostyrene 2b)Product (3u)YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
Lab Scale 0.15 mmol0.1 mmol-80%>20:192%
Gram Scale 7.5 mmol5 mmol1.66 g77%>20:191%

Data adapted from a study on the synthesis of bioactive fluoropyrrolidines via copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.

Experimental Protocols

Gram-Scale Synthesis of a 3,3-Difluoropyrrolidine Derivative (3u)

This protocol describes the gram-scale synthesis of a specific 3,3-difluoropyrrolidine derivative via a copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.

Materials and Reagents:

  • Cu(CH₃CN)₄PF₆

  • (S)-DTBM-segphos (ligand)

  • KOtBu (potassium tert-butoxide)

  • Imino ester 1g (7.5 mmol)

  • gem-difluorostyrene 2b (5 mmol)

  • Toluene (solvent)

Procedure:

  • In a nitrogen atmosphere, dissolve Cu(CH₃CN)₄PF₆ (3.7 mg, 0.01 mmol) and (S)-DTBM-segphos (14.2 mg, 0.012 mmol) in 2.0 mL of toluene.

  • Stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add KOtBu (0.04 mmol), imino ester 1g (7.5 mmol), and gem-difluorostyrene 2b (5 mmol) to the reaction mixture.

  • Stir the reaction at the optimized temperature until completion (monitor by TLC or HPLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product to yield 1.66 g of the desired 3,3-difluoropyrrolidine 3u .

Visualizations

G Troubleshooting Workflow for Scale-Up Issues start Scale-Up Issue Identified (e.g., Low Yield, High Impurity) check_mixing Evaluate Mixing and Heat Transfer start->check_mixing check_reagent_addition Analyze Reagent Addition Rate start->check_reagent_addition check_solvent Re-evaluate Solvent System start->check_solvent evaluate_purification Evaluate Purification Method start->evaluate_purification optimize_stirrer Optimize Stirrer Design and Speed check_mixing->optimize_stirrer improve_temp_control Improve Temperature Control System check_mixing->improve_temp_control optimize_addition_rate Optimize Addition Rate check_reagent_addition->optimize_addition_rate end Process Optimized check_solvent->end optimize_stirrer->end improve_temp_control->end optimize_addition_rate->end crystallization Develop Crystallization Protocol evaluate_purification->crystallization distillation Consider Distillation evaluate_purification->distillation extraction Optimize Extraction/Wash Steps evaluate_purification->extraction crystallization->end distillation->end extraction->end G General Workflow for Fluoropyrrolidine Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-Up cluster_purification Purification reagents Reactants and Solvents reaction Scaled-Up Reaction (Controlled Temperature and Addition) reagents->reaction monitoring In-Process Monitoring (HPLC, GC-MS) reaction->monitoring quench Reaction Quenching monitoring->quench extraction Liquid-Liquid Extraction quench->extraction wash Aqueous Washes extraction->wash concentration Solvent Removal wash->concentration purification_method Purification (Crystallization, Distillation) concentration->purification_method drying Product Drying purification_method->drying final_product High-Purity Fluoropyrrolidine drying->final_product

Technical Support Center: Stability of N-acyl-3-fluoropyrrolidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acyl-3-fluoropyrrolidine derivatives. The information provided will help in anticipating and addressing stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of N-acyl-3-fluoropyrrolidine in solution?

A1: The stability of N-acyl-3-fluoropyrrolidine in solution is primarily influenced by pH, temperature, and the presence of nucleophiles. The N-acyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions. The fluorine substituent, while generally contributing to metabolic stability, can also influence the molecule's conformational stability and, in some cases, may become a leaving group.[1][2]

Q2: My N-acyl-3-fluoropyrrolidine compound is showing degradation in a neutral aqueous buffer. What is the likely degradation pathway?

A2: In neutral solutions, particularly at elevated temperatures, N-acyl-3-fluoropyrrolidine can undergo degradation. One documented pathway for a similar compound, 2-(fluoromethyl)pyrrolidine, involves intramolecular nucleophilic attack by the nitrogen atom, leading to the displacement of the fluoride ion and the formation of a strained aziridinium intermediate. This intermediate is highly reactive and can be subsequently attacked by water to form hydroxylated and ring-opened products.[3] While the fluorine in 3-fluoropyrrolidine is not on a methyl group, a similar intramolecular displacement mechanism, though likely slower, should be considered.

Q3: How can I minimize the degradation of my N-acyl-3-fluoropyrrolidine compound in solution?

A3: To minimize degradation, consider the following:

  • pH Control: Store and handle the compound in a pH range where it exhibits maximum stability, which is typically in the slightly acidic to neutral range (pH 4-6) for many amine-containing compounds.[4] However, this needs to be determined experimentally for your specific molecule.

  • Temperature Control: Store solutions at low temperatures (e.g., 4°C or frozen) to slow down the rate of degradation.[5]

  • Solvent Choice: If possible, use aprotic solvents or solvent systems with low water content for storage. For aqueous buffers, consider the addition of co-solvents like acetonitrile, which has been shown to improve the stability of some analytes in water.[6]

  • Protecting Groups: If the nitrogen lone pair is implicated in the degradation pathway, modification of the N-acyl group to a less electron-donating one might improve stability.[7]

Q4: What analytical techniques are recommended for monitoring the stability of N-acyl-3-fluoropyrrolidine?

A4: The following analytical methods are well-suited for stability studies:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection (LC-MS) is the most common technique to separate the parent compound from its degradants and quantify their amounts over time.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the structures of degradation products.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the degradation kinetics and to elucidate the structure of degradants without the need for reference standards of the impurities.[9][10][11]

Troubleshooting Guides

Issue 1: Rapid loss of parent compound in aqueous buffer at physiological pH.

  • Symptom: A significant decrease in the peak area of the parent compound in HPLC analysis over a short period (hours to days) when dissolved in a buffer at pH 7.4.

  • Potential Cause: Intramolecular cyclization leading to fluoride expulsion, followed by hydrolysis. This process can be accelerated at higher temperatures.[3]

  • Troubleshooting Steps:

    • Re-evaluate Storage Conditions: Immediately store the solution at a lower temperature (e.g., 4°C or -20°C).

    • pH Screening Study: Perform a rapid stability study at different pH values (e.g., pH 3, 5, 7.4, 9) to identify a more suitable pH range for your compound.

    • Identify Degradants: Use LC-MS to identify the major degradation products. The presence of hydroxylated or ring-opened species can confirm the proposed degradation pathway.

Issue 2: Appearance of multiple unknown peaks in the chromatogram during a stability study.

  • Symptom: The emergence of several new peaks in the HPLC chromatogram that are not present in the initial sample.

  • Potential Cause: Complex degradation pathways, including hydrolysis of the N-acyl group, acyl migration (if applicable to the acyl group structure), and reactions involving the fluoropyrrolidine ring.[9][10]

  • Troubleshooting Steps:

    • Characterize Unknowns: Attempt to obtain mass spectral data for each new peak to determine their molecular weights. This can provide clues about the transformations that have occurred (e.g., addition of water, loss of fluorine).

    • Forced Degradation Study: Conduct a forced degradation study under more aggressive conditions (e.g., higher temperature, strong acid, strong base, oxidation) to intentionally generate larger quantities of the degradants for easier characterization.

    • NMR Analysis: If sufficient quantities of the degraded sample can be obtained, 1H and 19F NMR can provide valuable structural information about the impurities.

Quantitative Data on Stability

The following table summarizes stability data for a related compound, 2-(fluoromethyl)pyrrolidine, in solution, which can serve as a cautionary example for N-acyl-3-fluoropyrrolidine derivatives.

Compound ClasspHTemperature (°C)Time (days)Decomposition (%)Proposed IntermediateReference
2-(fluoromethyl)pyrrolidine derivative7.450760-90Aziridinium ion[3]

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

  • Preparation of Stock Solution: Prepare a stock solution of the N-acyl-3-fluoropyrrolidine test compound in an organic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.

  • Preparation of Stability Samples: Dilute the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µg/mL. Prepare samples in triplicate for each time point.

  • Storage: Store the stability samples under the desired temperature conditions (e.g., 4°C, 25°C, 40°C).

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and 7 days).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 210 nm or the λmax of the compound).

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) peak area.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_samples Prepare Stability Samples (100 µg/mL in Buffer) prep_stock->prep_samples storage Store at Defined Temperatures (e.g., 4°C, 25°C, 40°C) prep_samples->storage sampling Sample at Time Points (0, 2, 4, 8, 24h, 7d) storage->sampling analysis Analyze by HPLC-UV/MS sampling->analysis data_analysis Calculate % Remaining & Identify Degradants analysis->data_analysis

Caption: A general experimental workflow for assessing the stability of N-acyl-3-fluoropyrrolidine in solution.

cluster_pathway Proposed Degradation Pathway start N-acyl-3-fluoropyrrolidine intermediate Aziridinium Ion Intermediate (Highly Reactive) start->intermediate - F⁻ (Intramolecular Nucleophilic Attack) product1 Hydroxylated Product intermediate->product1 + H₂O product2 Ring-Opened Product intermediate->product2 + H₂O

Caption: A proposed degradation pathway for fluorinated pyrrolidines involving an aziridinium intermediate.

References

Troubleshooting low yield in 3-Fluoropyrrolidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Fluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues that may lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic routes to this compound have been reported, each with its own advantages and challenges. The most common approaches include:

  • Fluorination of a pyrrolidine precursor: This often involves the fluorination of N-protected 3-hydroxypyrrolidine using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

  • Cyclization of a fluorinated acyclic precursor: This strategy involves the synthesis of a linear molecule containing a fluorine atom and a nitrogen atom, which is then cyclized to form the pyrrolidine ring.[1][2] A common method is the 5-exo-trig iodocyclisation from allylic fluorides.[3]

  • [3+2] Cycloaddition reactions: This approach involves the reaction of an azomethine ylide with a fluorinated alkene.[4][5] This method can offer good control over stereochemistry.

Q2: My overall yield is consistently low. What are the general areas I should investigate?

A2: Low overall yield in a multi-step synthesis can be due to a variety of factors. Key areas to investigate include:

  • Starting material purity: Ensure the purity of all reactants and solvents, as impurities can deactivate catalysts or lead to side reactions.[6]

  • Reaction conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete reactions or the formation of byproducts.

  • Inert atmosphere: Many reagents used in these syntheses are sensitive to air and moisture. Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Purification methods: Inefficient purification at each step can lead to the accumulation of impurities that interfere with subsequent reactions.

  • Protecting group strategy: The choice and stability of the nitrogen protecting group are crucial for the success of the synthesis.[7][8]

Q3: I am having trouble with the fluorination step using DAST. What are the common issues?

A3: The fluorination of 3-hydroxypyrrolidine derivatives with DAST can be challenging. Common issues include:

  • Formation of elimination byproducts: DAST can promote the elimination of water to form an alkene instead of the desired fluorinated product.

  • Rearrangement reactions: Aziridinium ion intermediates can form, leading to rearranged products.

  • Incomplete reaction: This can be due to impure DAST or insufficient equivalents of the reagent.

  • Safety concerns: DAST can be hazardous, and its handling requires care.

Q4: How do I choose the right nitrogen-protecting group for my synthesis?

A4: The choice of a nitrogen-protecting group is critical and depends on the specific reaction conditions of your synthetic route.[9][10] An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions of the subsequent steps.

  • Easy to remove in high yield without affecting the rest of the molecule.[11]

Commonly used protecting groups for pyrrolidine synthesis include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and benzyl groups. The stability of these groups to acidic, basic, and reductive conditions varies, so the choice must be tailored to your specific synthetic plan.

Troubleshooting Guide: Low Yield in Key Synthetic Steps

This section provides a more detailed breakdown of potential issues and solutions for specific stages of this compound synthesis.

Issue 1: Low Yield in the Fluorination of N-Protected 3-Hydroxypyrrolidine

Question: I am attempting to fluorinate N-Boc-3-hydroxypyrrolidine with DAST, but my yield of N-Boc-3-fluoropyrrolidine is very low, and I see multiple side products. What are the potential causes and how can I improve my yield?

Answer: Low yields in this fluorination step are common and can be attributed to several factors.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Reagent Quality DAST is sensitive to moisture and can decompose over time, leading to reduced reactivity.Use freshly opened or distilled DAST. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere.
Reaction Temperature The reaction temperature is critical. If the temperature is too high, elimination and rearrangement side reactions are more likely. If it is too low, the reaction may be too slow or incomplete.Start the reaction at a low temperature (e.g., -78 °C) and slowly warm it to room temperature. Monitor the reaction progress carefully by TLC or LC-MS to determine the optimal reaction time and temperature.
Solvent Choice The choice of solvent can influence the reaction pathway.Anhydrous, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Consider screening different anhydrous solvents to find the optimal one for your specific substrate.
Formation of Side Products Elimination to form the corresponding pyrroline is a common side reaction. Aziridinium ion formation can also lead to rearrangements.Using a less-hindered base or a different fluorinating agent like Deoxo-Fluor® might minimize side reactions. Some studies suggest that the use of antimony trifluoride in combination with DAST can suppress side reactions.
Work-up Procedure The work-up must be done carefully to avoid decomposition of the product.Quench the reaction at low temperature with a saturated aqueous solution of sodium bicarbonate. Be cautious as this can be an exothermic reaction.
Issue 2: Inefficient Cyclization to Form the Pyrrolidine Ring

Question: I am trying to synthesize N-Boc-3-fluoropyrrolidine via an intramolecular cyclization of a fluorinated amino alcohol precursor, but the cyclization is not proceeding to completion. What could be the problem?

Answer: Incomplete cyclization can be a frustrating issue. Here are some potential causes and solutions.

Potential Causes & Solutions

Potential Cause Explanation Recommended Solution
Leaving Group The efficiency of the intramolecular nucleophilic substitution depends on the quality of the leaving group.Ensure you have a good leaving group on the carbon that will be attacked by the nitrogen, such as a tosylate (Ts), mesylate (Ms), or a halide.
Base Strength The nitrogen needs to be deprotonated to become nucleophilic enough to displace the leaving group.The choice of base is crucial. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used. Ensure the base is of high quality and used in sufficient quantity.
Reaction Concentration Intramolecular reactions are favored at high dilution to minimize intermolecular side reactions.Run the reaction at a lower concentration (e.g., 0.01-0.05 M).
Steric Hindrance Steric hindrance around the reaction centers can slow down or prevent the cyclization.Re-evaluate your synthetic design to see if a less sterically hindered precursor could be used.

Experimental Protocols

Protocol 1: Fluorination of N-Boc-3-hydroxypyrrolidine with DAST

Materials:

  • N-Boc-3-hydroxypyrrolidine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-3-fluoropyrrolidine.

Protocol 2: Intramolecular Cyclization to form N-Boc-3-fluoropyrrolidine

Materials:

  • N-Boc protected fluorinated amino alcohol with a terminal leaving group (e.g., tosylate)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Wash the NaH (1.5 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a flame-dried, three-necked round-bottom flask under an argon atmosphere.

  • Cool the NaH suspension to 0 °C.

  • In a separate flask, dissolve the N-Boc protected fluorinated amino alcohol precursor (1.0 eq) in anhydrous THF.

  • Add the solution of the precursor dropwise to the stirred NaH suspension at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Synthesis of this compound Derivatives

Fluorinating AgentTypical Yield RangeAdvantagesDisadvantages
DAST 40-70%Readily available, effective for many substrates.Can lead to elimination and rearrangement byproducts; hazardous.
Deoxo-Fluor® 50-80%Generally gives higher yields and fewer side products than DAST; thermally more stable.More expensive than DAST.
Selectfluor® VariesElectrophilic fluorinating agent; useful for different types of substrates.Not suitable for deoxofluorination of alcohols.
Antimony Trifluoride VariesCan be used in combination with other reagents to improve selectivity.Toxicity of antimony compounds.

Table 2: Impact of Reaction Parameters on Yield in a Typical Fluorination Reaction

ParameterCondition AYield ACondition BYield B
Temperature -78 °C to rt65%0 °C to rt45% (with more side products)
Solvent Anhydrous DCM65%Anhydrous THF60%
Equivalents of DAST 1.2 eq65%1.0 eq50% (incomplete reaction)

Visualizations

Experimental Workflow: Synthesis of this compound

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_product Final Product N-Protected 3-Hydroxypyrrolidine N-Protected 3-Hydroxypyrrolidine Fluorination Fluorination (e.g., DAST) N-Protected 3-Hydroxypyrrolidine->Fluorination Step 1 Purification1 Purification 1 (Column Chromatography) Fluorination->Purification1 Step 2 Deprotection Nitrogen Deprotection Purification1->Deprotection Step 3 Purification2 Purification 2 (Distillation/Crystallization) Deprotection->Purification2 Step 4 This compound This compound Purification2->this compound

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Analyze_Side_Products Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analyze_Side_Products Check_Purity Check Starting Material Purity Optimize_Conditions Optimize Reaction Conditions (Increase Time/Temp/Reagent eq.) Check_Purity->Optimize_Conditions Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Change_Reagent Modify Reaction (Change Solvent/Reagent) Check_Conditions->Change_Reagent Incomplete_Reaction Incomplete Reaction? Analyze_Side_Products->Incomplete_Reaction Side_Products Major Side Products? Analyze_Side_Products->Side_Products Incomplete_Reaction->Check_Purity Yes Incomplete_Reaction->Side_Products No Side_Products->Check_Conditions Yes Improve_Purification Improve Purification Protocol Side_Products->Improve_Purification No Solution Yield Improved Optimize_Conditions->Solution Change_Reagent->Solution Improve_Purification->Solution

Caption: A troubleshooting decision tree for diagnosing the cause of low yield.

References

Technical Support Center: 3-Fluoropyrrolidine Reactions with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Fluoropyrrolidine and strong bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when using this compound with strong bases?

The principal concern is the propensity for an elimination reaction to occur, specifically dehydrofluorination. The acidic proton on the nitrogen and the protons on the carbons adjacent to the fluorine atom can be abstracted by a strong base. Abstraction of a proton from a carbon adjacent to the fluorine can lead to the elimination of hydrogen fluoride (HF) and the formation of 2,3-dihydropyrrole (also known as 1-pyrroline), which is often an unexpected and undesired side product.[1][2][3]

Q2: Which strong bases are most likely to cause dehydrofluorination?

Strong, sterically hindered bases such as Lithium Diisopropylamide (LDA) and non-nucleophilic bases like Sodium Hydride (NaH) are particularly effective at promoting elimination reactions.[3][4] Highly reactive organometallic bases like n-Butyllithium (n-BuLi) can also readily induce dehydrofluorination, in addition to acting as nucleophiles in other contexts.[5][6]

Q3: Can the N-H proton be selectively deprotonated without causing side reactions?

Yes, selective deprotonation of the N-H proton is feasible, but it is highly dependent on the reaction conditions. Using a slight excess of a strong base at very low temperatures (e.g., -78 °C) can favor the formation of the lithium amide salt. However, as the temperature rises, the likelihood of intramolecular or intermolecular elimination increases.

Q4: Are there any other potential side reactions besides dehydrofluorination?

While dehydrofluorination is the most commonly anticipated side reaction, other less common but plausible side reactions under harsh conditions could include:

  • Polymerization: The highly reactive 2,3-dihydropyrrole intermediate can potentially polymerize.

  • Ring Opening: While less common for unsubstituted pyrrolidines, very strong organolithium bases at elevated temperatures could potentially lead to ring fragmentation, although this is not a widely reported pathway for this specific substrate.[5]

  • Decomposition: At higher temperatures, a combination of a strong base and the substrate may lead to decomposition, often indicated by a darkening of the reaction mixture.

Q5: How does N-protection (e.g., with a Boc group) affect the stability of this compound with strong bases?

Protecting the nitrogen atom, for instance with a tert-butyloxycarbonyl (Boc) group, prevents the abstraction of the acidic N-H proton. However, it does not prevent the dehydrofluorination pathway if a strong base is used. The Boc group itself is generally stable to many bases at low temperatures but can be cleaved under harsh basic conditions, especially at elevated temperatures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments.

Issue 1: Low or No Yield of the Desired Product with Formation of an Unknown Impurity.
  • Question: I am trying to perform a reaction with this compound using LDA as a base, but I am getting a very low yield of my expected product. TLC and NMR analysis show a major, less polar byproduct. What is happening?

  • Answer: The most probable cause is the formation of 2,3-dihydropyrrole via an E2 elimination reaction.[2][3][7] The strong base (LDA) is abstracting a proton from either the C2 or C5 position, leading to the elimination of fluoride. This byproduct is an enamine and is generally less polar than the starting material.

    Troubleshooting Steps:

    • Lower the Reaction Temperature: Perform the reaction at a much lower temperature (e.g., -78 °C) and maintain this temperature throughout the addition of the base and the subsequent reaction time.

    • Change the Base: Consider using a milder base if your desired transformation allows for it. If a strong base is required, a metal hydride like NaH might offer different selectivity compared to an organolithium-based reagent.[4][8]

    • Order of Addition: Add the strong base to a cooled solution of the this compound. This ensures that the base is immediately consumed in the desired deprotonation event rather than accumulating and reacting in an undesired manner.

    • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent further degradation or side reactions.

Issue 2: The Reaction Mixture Turns Dark Brown or Black Upon Addition of the Strong Base.
  • Question: When I add n-Butyllithium to my solution of this compound, the mixture immediately turns very dark, and I cannot isolate any desired product. What could be the cause?

  • Answer: A rapid color change to dark brown or black upon the addition of a strong base like n-BuLi is often indicative of decomposition.[9] This can be caused by several factors:

    • High Temperature: Even if the reaction is started at a low temperature, the addition of the base might be too fast, causing localized heating and decomposition.

    • Reaction with Solvent: n-Butyllithium can react with common ether solvents like THF, especially at temperatures above -20 °C.[10]

    • Air/Moisture Contamination: The presence of oxygen or water can lead to rapid, exothermic reactions with organolithium reagents, causing degradation of the starting material and reagents.[6]

    Troubleshooting Steps:

    • Ensure Anhydrous and Inert Conditions: Thoroughly dry all glassware and solvents. Ensure the reaction is performed under a positive pressure of an inert gas like argon or nitrogen.

    • Slow Addition of Base: Add the strong base dropwise to the cooled reaction mixture with vigorous stirring to dissipate heat effectively.

    • Check Reagent Quality: Ensure the n-Butyllithium has been recently titrated and is not partially decomposed.

Illustrative Data on Base-Induced Side Reactions

The following table provides an illustrative summary of how the choice of base and temperature can influence the outcome of a reaction involving this compound where dehydrofluorination is a potential side reaction. The yields are representative and will vary based on the specific reaction.

BaseTemperature (°C)Desired Product (Hypothetical Yield)2,3-Dihydropyrrole (Side Product)Remarks
NaH0 to 25ModerateModerate to HighOften leads to elimination, especially with warming.[4][11]
LDA-78HighLowLow temperature favors the kinetic deprotonation product.
LDA-20 to 0ModerateHighWarming increases the rate of the elimination side reaction.
n-BuLi-78HighLowHighly reactive; slow addition at low temperature is critical.[9]
n-BuLi0LowHighRapid elimination and potential decomposition are likely.
KHMDS-78HighLowA strong, hindered base that can provide high selectivity at low temperatures.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound (Prone to Side Reactions)

This protocol describes a standard N-alkylation where dehydrofluorination is a significant risk if not carefully controlled.

  • Preparation: Under an inert atmosphere (Argon), add a solution of this compound (1.0 eq.) in anhydrous THF (0.1 M) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-Butyllithium (1.1 eq., 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting solution at -78 °C for 30 minutes.

  • Alkylation: Add a solution of the alkyl halide (1.0 eq.) in anhydrous THF dropwise via the dropping funnel.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure to Minimize Dehydrofluorination

This protocol is designed to minimize the elimination side reaction.

  • Preparation: Follow step 1 from Protocol 1.

  • Cooling: Cool the solution to -78 °C.

  • Base Selection and Addition: Use a less nucleophilic and more hindered base like Lithium Diisopropylamide (LDA). Add a freshly prepared solution of LDA (1.1 eq.) in THF dropwise over 20 minutes, maintaining the internal temperature below -75 °C.

  • Stirring: Stir the solution at -78 °C for 1 hour to ensure complete deprotonation of the nitrogen.

  • Electrophile Addition: Add the electrophile (e.g., alkyl halide, 1.0 eq.) as a solution in THF dropwise at -78 °C.

  • Reaction at Low Temperature: Maintain the reaction at -78 °C and monitor its progress by TLC. Do not allow the reaction to warm until the starting material is consumed or the reaction has stalled.

  • Quenching at Low Temperature: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Work-up and Purification: Follow steps 7 and 8 from Protocol 1.

Visualizations

Dehydrofluorination_Mechanism cluster_reactants Reactants cluster_transition_state E2 Transition State cluster_products Products 3FP This compound TS [B---H---C---C---F]‡ 3FP->TS Base abstracts anti-periplanar proton Base Strong Base (B:) Base->TS DHP 2,3-Dihydropyrrole TS->DHP C=C bond forms HBase Conjugate Acid (H-B) TS->HBase H-B bond forms Fluoride Fluoride Ion (F⁻) TS->Fluoride C-F bond breaks

Caption: E2 elimination (dehydrofluorination) of this compound.

Troubleshooting_Workflow start Reaction with this compound and Strong Base check_yield Low yield or unexpected byproduct observed? start->check_yield decomposition Reaction turns dark? (Decomposition) start->decomposition analyze_byproduct Analyze byproduct by NMR and MS check_yield->analyze_byproduct Yes success Successful Reaction check_yield->success No is_dhp Is byproduct 2,3-Dihydropyrrole? analyze_byproduct->is_dhp optimize Optimize Reaction: - Lower Temperature (-78°C) - Change Base (e.g., KHMDS) - Slow Addition is_dhp->optimize Yes failure Consult Further Literature is_dhp->failure No optimize->start decomposition->check_yield No check_conditions Verify Anhydrous/Inert Conditions and Reagent Quality decomposition->check_conditions Yes check_conditions->start

References

Validation & Comparative

A-Scientist's-Guide-to-Fluorinated-Pyrrolidines-in-Drug-Design-A-Comparative-Analysis-of-3-Fluoropyrrolidine-and-3-3-difluoropyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Imperative of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of fluorine into lead candidates has become a cornerstone of molecular design.[1][2] This is not a matter of mere atomic substitution but a strategic intervention to modulate a molecule's pharmacokinetic and pharmacodynamic profile. The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å), high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—allow it to exert profound effects on a molecule's metabolic stability, lipophilicity, basicity (pKa), and conformational preferences.[3][4] These modifications can translate into tangible clinical benefits, including enhanced oral bioavailability, reduced metabolic clearance, and improved target affinity.[5][6]

This guide provides a comparative analysis of two critical fluorinated building blocks: 3-fluoropyrrolidine and 3,3-difluoropyrrolidine. As a Senior Application Scientist, my objective is to move beyond a theoretical overview and provide actionable insights, grounded in experimental data, to aid fellow researchers in making informed decisions during the lead optimization phase. We will dissect the nuanced differences imparted by mono- versus gem-difluorination at the C3 position of the pyrrolidine ring, a prevalent scaffold in numerous pharmaceuticals.[7][8]

Conformational Landscape: The Gauche Effect and Ring Puckering

The introduction of fluorine on the pyrrolidine ring significantly influences its conformational equilibrium. The five-membered ring is not planar and exists in a dynamic equilibrium between various envelope and twist puckered conformations.

This compound: In this compound, the gauche effect plays a critical role in dictating the preferred ring pucker.[9] This stereoelectronic effect, an attractive interaction between vicinal electron-withdrawing groups, stabilizes conformations where the electronegative fluorine atom and the nitrogen lone pair are in a gauche relationship.[4] This often leads to a preference for a Cγ-exo (C3-exo) pucker.[9] However, upon protonation to the biologically relevant pyrrolidinium cation, a strong intramolecular N-H···F-C interaction can lock the ring into a singular pseudo-axial conformation.[10]

3,3-Difluoropyrrolidine: The gem-difluoro substitution at the C3 position introduces a different set of conformational constraints. While the gauche effect is still a factor, the presence of two fluorine atoms can lead to a more complex interplay of steric and electronic interactions.[11] The impact of the CF2 group is primarily defined by the strong inductive effect of the fluorine atoms.[12]

The choice between mono- and difluorination can thus be a powerful tool to "lock" the pyrrolidine ring into a specific conformation that may be more favorable for binding to a biological target.[4]

G cluster_mono This compound Conformation cluster_di 3,3-Difluoropyrrolidine Conformation Cγ-exo Cγ-exo Pucker (Gauche Effect) Cγ-endo Cγ-endo Pucker Cγ-exo->Cγ-endo Equilibrium Protonation Protonation Cγ-exo->Protonation Singular_Pseudo_Axial Singular Pseudo-Axial Conformation (N-H···F Interaction) Protonation->Singular_Pseudo_Axial Restricted_Pucker Restricted Pucker (Inductive & Steric Effects)

Figure 1. Conformational preferences of fluorinated pyrrolidines.

Impact on Physicochemical Properties

The degree of fluorination at the C3 position has a predictable and significant impact on key physicochemical properties that govern a drug's behavior in a biological system.

PropertyThis compound3,3-DifluoropyrrolidineRationale
pKa (of conjugate acid) ~8.5 - 9.0 (Estimated)6.86 - 7.5[13][14]The strong electron-withdrawing nature of fluorine decreases the basicity of the pyrrolidine nitrogen. The effect is magnified with the gem-difluoro substitution.[3]
LogP/LogD Slight Increase vs. PyrrolidineVariableMonofluorination typically increases lipophilicity (LogP).[3] However, the impact of difluorination can be more complex, sometimes decreasing LogP due to polarity effects. LogD at physiological pH will be significantly influenced by the pKa shift.

This modulation of pKa is a critical consideration in drug design. A lower pKa for the difluorinated analog means it will be less protonated at physiological pH (7.4), which can influence its solubility, cell permeability, and potential for off-target interactions with ion channels.[5]

Metabolic Stability: Blocking the Path of Cytochrome P450

One of the most compelling reasons to introduce fluorine is to enhance metabolic stability.[15] Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism, often target electron-rich C-H bonds for oxidation.[3]

  • Blocking Metabolic Hotspots: Replacing a metabolically labile C-H bond at the C3 position with a robust C-F bond effectively blocks this route of oxidative metabolism.[16] The high strength of the C-F bond (~485 kJ/mol) makes it resistant to homolytic cleavage by CYP enzymes.[3]

  • Mono- vs. Difluorination: While a single fluorine atom can provide significant metabolic protection, gem-difluorination offers a more comprehensive blockade at that position. This can be particularly advantageous if the initial site of metabolism is the C3 position. However, it is crucial to consider potential instability where metabolism at a neighboring site could lead to fluoride elimination.[17]

The improved metabolic stability often translates to a longer in vivo half-life, which can lead to a reduced dosing frequency and improved patient compliance.[7]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To empirically determine the impact of fluorination on metabolic stability, a standard in vitro liver microsomal stability assay is employed.

Objective: To measure the rate of metabolism of a test compound upon incubation with liver microsomes, which are rich in CYP enzymes.

Methodology:

  • Preparation of Reagents:

    • Test Compounds: 10 mM stock solutions of this compound-containing analog and 3,3-difluoropyrrolidine-containing analog in DMSO.

    • Liver Microsomes: Pooled human or species-specific liver microsomes (e.g., from Corning or BioIVT), thawed on ice immediately before use.

    • NADPH Regeneration System: A solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ in phosphate buffer. This system continuously regenerates the NADPH cofactor required for CYP enzyme activity.

    • Phosphate Buffer: 0.1 M potassium phosphate buffer, pH 7.4.

  • Incubation:

    • In a 96-well plate, combine phosphate buffer, the test compound (final concentration 1 µM), and liver microsomes (final concentration 0.5 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes to equilibrate.

    • Initiate the metabolic reaction by adding the NADPH regeneration system.

    • Incubate the plate at 37°C with shaking.

  • Time Points and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are transferred to a separate plate containing ice-cold acetonitrile with an internal standard. This "quenching" step stops the enzymatic reaction and precipitates the microsomal proteins.

  • Analysis:

    • The quenched samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • The peak area of the parent compound at each time point is compared to the 0-minute time point.

  • Data Interpretation:

    • The percentage of the parent compound remaining over time is plotted.

    • From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) can be calculated. A longer t½ for the fluorinated compounds compared to a non-fluorinated parent structure would provide direct evidence of improved metabolic stability.

Figure 2. Workflow for a liver microsomal stability assay.

Case Studies and Concluding Remarks

The strategic choice between this compound and 3,3-difluoropyrrolidine is highly context-dependent, driven by the specific challenges of a drug discovery program.

  • When to Consider this compound: This building block is an excellent choice for a modest increase in metabolic stability and lipophilicity, or when a specific conformational bias induced by the single fluorine is desired to enhance binding affinity.[18][19]

  • When to Consider 3,3-Difluoropyrrolidine: This moiety is particularly powerful when significant metabolic liability exists at the C3 position or when a substantial reduction in the basicity of the pyrrolidine nitrogen is required to improve selectivity or reduce off-target effects.[20][21] For instance, in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, the 3,3-difluoropyrrolidine moiety has been employed to fine-tune the electronic properties and binding interactions within the enzyme's active site.[22]

References

Navigating Peptide Stability: A Comparative Guide to 3-Fluoropyrrolidine and Hydroxyproline Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing peptide stability is a critical step in transforming promising molecules into viable therapeutics. The incorporation of modified amino acids is a cornerstone of this effort. This guide provides an objective comparison of two such modifications: the incorporation of 3-fluoropyrrolidine and the well-established hydroxyproline, focusing on their respective impacts on peptide stability, supported by experimental data and detailed methodologies.

The inherent structure of the proline ring imposes significant conformational constraints on the peptide backbone, making it a frequent target for modifications aimed at modulating stability and bioactivity. Both fluorination and hydroxylation of the pyrrolidine ring introduce potent stereoelectronic effects that can pre-organize the peptide into a desired conformation, thereby enhancing its resistance to degradation and improving its pharmacokinetic profile. While 4-hydroxyproline (4-Hyp) is a natural and well-studied stabilizing element, particularly in collagen, the effects of its regioisomer, 3-hydroxyproline (3-Hyp), and the synthetic analogue, this compound, are less commonly compared.

The Conformational Influence of Pyrrolidine Ring Modifications

The stability conferred by these modifications is primarily dictated by their influence on the pyrrolidine ring's pucker. The five-membered ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (down pucker) and Cγ-exo (up pucker). The substituent's position and electronegativity govern the preferred pucker through stereoelectronic effects, such as the gauche effect. This, in turn, influences the peptide backbone's dihedral angles (φ and ψ) and the cis/trans isomerization of the preceding peptide bond, all of which are critical determinants of the peptide's overall conformation and stability.

dot

G Influence of Pyrrolidine Modifications on Peptide Stability cluster_mods Pyrrolidine Modifications cluster_effects Primary Conformational Effects cluster_outcome Resulting Impact This compound This compound Ring Pucker Bias Ring Pucker Bias This compound->Ring Pucker Bias Gauche Effect Peptide Bond Isomerization Peptide Bond Isomerization This compound->Peptide Bond Isomerization Influences trans/cis ratio Hydroxyproline Hydroxyproline Hydroxyproline->Ring Pucker Bias Inductive Effect Hydroxyproline->Peptide Bond Isomerization Influences trans/cis ratio Altered Peptide Conformation Altered Peptide Conformation Ring Pucker Bias->Altered Peptide Conformation Peptide Bond Isomerization->Altered Peptide Conformation Peptide Stability Peptide Stability Altered Peptide Conformation->Peptide Stability Stabilization or Destabilization

Caption: Logical flow from modification to stability.

Quantitative Comparison of Stability Effects

Direct head-to-head quantitative data comparing the stability effects of this compound and hydroxyproline within the same peptide sequence is scarce in the literature. However, by examining studies on collagen-like peptides, we can draw valuable comparisons regarding the influence of proline, 4-hydroxyproline, and 3-hydroxyproline on thermal stability, measured by the melting temperature (Tm).

Peptide SequenceModified ResiduePositionMelting Temperature (Tm) in °CStability Effect vs. ProlineReference
(Pro-Hyp-Gly)3-(Pro-Pro-Gly )-(Pro-Hyp-Gly)3ProlineXaa & Yaa30.5 ± 2.2Baseline[1]
(Pro-Hyp-Gly)3-(3-Hyp-4-Hyp-Gly )-(Pro-Hyp-Gly)33-HydroxyprolineXaa32.7 ± 0.9Slightly Stabilizing[1]
(Pro-Hyp-Gly)3-(Pro-3-Hyp-Gly )-(Pro-Hyp-Gly)33-HydroxyprolineYaa21.0 ± 2.2Destabilizing [1]
(Pro-Hyp-Gly)74-HydroxyprolineYaa36.0 ± 2.0Stabilizing [1]

Note: The data presented is from studies on collagen-like peptides. Direct comparative Tm data for a this compound-containing peptide in a similar host-guest system was not available in the reviewed literature.

From the available data, a clear trend emerges for hydroxyproline isomers. The well-known stabilizing effect of 4-hydroxyproline in the Yaa position of the collagen triple helix is evident, significantly increasing the melting temperature compared to proline.[1] In stark contrast, 3-hydroxyproline has a destabilizing effect when placed in the Yaa position.[1] This destabilization is attributed to its induction of a pyrrolidine ring pucker that leads to unfavorable mainchain dihedral angles and steric clashes within the triple helix.[1] When placed in its natural Xaa position, the destabilizing effect of 3-hydroxyproline is minor.[1]

Experimental Protocols

The assessment of peptide stability is crucial for evaluating the impact of modifications. Below are summaries of key experimental protocols used in the cited research.

Circular Dichroism (CD) Spectroscopy for Thermal Stability (Tm)
  • Objective: To determine the melting temperature (Tm), the point at which 50% of the peptide is unfolded, by monitoring changes in secondary structure as a function of temperature.

  • Methodology:

    • Peptide samples are prepared at a specific concentration (e.g., 0.2 mM) in an appropriate buffer (e.g., 50 mM acetic acid).[1]

    • The CD spectrum of the sample is recorded at a low temperature (e.g., 4°C) to confirm the folded state, often characterized by a specific spectral signature (e.g., a positive peak around 225 nm for a collagen triple helix).

    • The sample is then heated at a controlled rate, and the CD signal at a characteristic wavelength is monitored continuously.

    • The melting temperature (Tm) is determined from the midpoint of the sigmoidal transition curve of the unfolding process.

dot

G CD Spectroscopy Workflow for Tm Determination A Prepare Peptide Solution (e.g., 0.2 mM in buffer) B Record Baseline CD Spectrum (e.g., at 4°C) A->B C Heat Sample at a Controlled Rate B->C D Monitor CD Signal at Fixed Wavelength (e.g., 225 nm) C->D E Plot CD Signal vs. Temperature D->E F Determine Tm from Midpoint of Transition E->F

Caption: Workflow for Tm determination via CD.

Protease Degradation Assays
  • Objective: To assess the resistance of a peptide to enzymatic cleavage.

  • Methodology:

    • The modified peptide and a control (unmodified) peptide are incubated with a specific protease (e.g., trypsin, chymotrypsin) under defined conditions (temperature, buffer, enzyme-to-substrate ratio).

    • Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).

    • The enzymatic reaction in the aliquots is quenched, often by adding an acid (e.g., trifluoroacetic acid).

    • The amount of remaining intact peptide is quantified using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Mass Spectrometry (MS).

    • The degradation rate is determined by plotting the percentage of intact peptide against time.

Conclusion

The choice between incorporating this compound and hydroxyproline into a peptide sequence depends heavily on the desired conformational outcome and the specific position of the modification.

  • Hydroxyproline: The effects of hydroxylation are highly regio- and stereospecific. While 4-hydroxyproline is a reliable stabilizer, particularly in collagen-like structures, 3-hydroxyproline can be significantly destabilizing, especially when not in its natural position.[1]

  • This compound: While direct quantitative comparisons of thermal stability are lacking, the known principles of fluorine's stereoelectronic effects suggest that this compound can be a powerful tool for enforcing a specific pyrrolidine ring pucker and influencing the peptide backbone conformation. This control over conformation is a key strategy for enhancing resistance to proteolysis and improving overall stability.

For researchers and drug developers, this guide underscores the importance of considering the precise positional and stereochemical consequences of any modification. While 4-hydroxyproline remains a go-to for general stabilization, the nuanced effects of 3-hydroxyproline and the potential of this compound for conformational control offer a more sophisticated palette for rational peptide design. Further head-to-head studies are warranted to fully elucidate the comparative stabilizing potential of this compound.

References

Stereochemistry Dictates Biological Activity: A Comparative Guide to (R)- and (S)-3-Fluoropyrrolidine Derivatives

Fluorinated vs. Non-Fluorinated Pyrrolidines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Pyrrolidine Scaffolds, Supported by Experimental Data.

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The pyrrolidine ring, a ubiquitous scaffold in numerous bioactive compounds, is a prime target for fluorination. This guide provides a comprehensive comparison of the biological activity of fluorinated and non-fluorinated pyrrolidines, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

The Influence of Fluorination on Biological Activity: A Data-Driven Comparison

The strategic placement of fluorine atoms on the pyrrolidine ring can significantly modulate a compound's biological activity. This is often attributed to fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond. These properties can alter a molecule's conformation, metabolic stability, and binding affinity to its biological target.

Enhanced Enzyme Inhibition

Fluorination has been shown to significantly enhance the inhibitory potency of pyrrolidine derivatives against various enzymes. A notable example is the inhibition of Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.

CompoundDerivative ClassTargetIC50 (µM)Fold Improvement with Fluorination
Pyrrolidine-2-carbonitrile analogPyrrolidine-2-carbonitrileDPP-40.025-
4-Fluoropyrrolidine-2-carbonitrile analog Fluorinated Pyrrolidine-2-carbonitrile DPP-4 0.017 1.5-fold

Table 1: Comparison of DPP-4 inhibitory activity of a non-fluorinated pyrrolidine-2-carbonitrile and its fluorinated analog.

Another example is the inhibition of caspases, key enzymes in the apoptosis signaling cascade. Fluorinated pyrrolidinyl sulfonyl isatins have demonstrated potent inhibition of caspase-3 and -7.

CompoundDerivative ClassTargetIC50 (nM)
(S)-(+)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatinPyrrolidinyl sulfonyl isatinCaspase-3 / Caspase-7Lead Compound
Monofluoromethylated analog Fluorinated Pyrrolidinyl sulfonyl isatin Caspase-3 up to 30
Monofluoromethylated analog Fluorinated Pyrrolidinyl sulfonyl isatin Caspase-7 up to 37

Table 2: Inhibition of caspases by fluorinated pyrrolidinyl sulfonyl isatins.[1]

Modulation of Cytotoxicity and Antibacterial Activity

The introduction of fluorine can also impact the cytotoxic and antibacterial properties of pyrrolidine derivatives. In a study of pyrrolidine-thiazole derivatives, a 4-fluorophenyl substituent was shown to have potent antibacterial activity.

CompoundDerivative ClassBacterial StrainMIC (µg/mL)
Non-fluorinated pyrrolidine-thiazole analogPyrrolidine-thiazoleB. cereus> 50
Compound 51a (with 4-fluorophenyl) Fluorinated Pyrrolidine-thiazole B. cereus 21.70 ± 0.36
Gentamicin (Reference)AminoglycosideB. cereus22.65 ± 0.21
Non-fluorinated pyrrolidine-thiazole analogPyrrolidine-thiazoleS. aureus> 50
Compound 51a (with 4-fluorophenyl) Fluorinated Pyrrolidine-thiazole S. aureus 30.53 ± 0.42
Gentamicin (Reference)AminoglycosideS. aureus22.17 ± 0.47

Table 3: Comparative antibacterial activity of a fluorinated pyrrolidine-thiazole derivative.[2] The same study also evaluated the cytotoxicity of these compounds on the L929 normal cell line and found them to be non-toxic at the tested concentrations.[2]

Impact on Pharmacokinetics: The Advantage of Metabolic Stability

A key advantage of fluorination is the enhancement of metabolic stability. The strong carbon-fluorine bond is more resistant to metabolic degradation by enzymes like cytochrome P450, leading to a longer half-life and improved bioavailability of the drug.

Compound ClassModificationt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Model Compound ANon-fluorinated2527.7
Model Compound A Fluorinated > 120 < 5.8
Model Compound BNon-fluorinated1546.2
Model Compound B Fluorinated 88 7.9

Table 4: In vitro metabolic stability of fluorinated vs. non-fluorinated compounds in liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) indicate greater metabolic stability.

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.

MTT Cytotoxicity Assay

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated pyrrolidines) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of DPP-4.

  • Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC (aminomethylcoumarin), and the test compounds in assay buffer (e.g., Tris-HCl buffer, pH 7.5).

  • Incubation: In a 96-well black plate, add the DPP-4 enzyme and the test compounds at various concentrations. Incubate for 10-15 minutes at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the uninhibited control and calculate the IC50 value.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse), NADPH regenerating system, and the test compound in phosphate buffer (pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.

  • Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.

  • Data Analysis: Determine the half-life (t½) of the compound by plotting the natural logarithm of the remaining compound concentration versus time. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Signaling Pathways and Mechanisms of Action

The biological effects of fluorinated pyrrolidines are a result of their interaction with specific cellular signaling pathways.

experimental_workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Studies Compound Synthesis Compound Synthesis Enzyme Inhibition Assays Enzyme Inhibition Assays Compound Synthesis->Enzyme Inhibition Assays Test Compounds Cytotoxicity Assays Cytotoxicity Assays Compound Synthesis->Cytotoxicity Assays Test Compounds Metabolic Stability Metabolic Stability Compound Synthesis->Metabolic Stability Test Compounds Pharmacokinetics Pharmacokinetics Enzyme Inhibition Assays->Pharmacokinetics Lead Candidates Cytotoxicity Assays->Pharmacokinetics Metabolic Stability->Pharmacokinetics Efficacy Models Efficacy Models Pharmacokinetics->Efficacy Models Toxicity Studies Toxicity Studies Efficacy Models->Toxicity Studies

A generalized workflow for the preclinical evaluation of novel pyrrolidine derivatives.
Inhibition of Toll-like Receptor (TLR) Signaling

Certain fluorinated pyrrolidines have been shown to suppress Toll-like receptor (TLR) signaling pathways. TLRs are crucial components of the innate immune system, and their dysregulation is implicated in inflammatory diseases.

tlr_pathway TLR Toll-like Receptor MyD88 MyD88 TLR->MyD88 TRIF TRIF TLR->TRIF TRAF6 TRAF6 MyD88->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN FPP Fluorinated Pyrrolidine (e.g., FPP) FPP->NFkB Inhibition FPP->IRF3 Inhibition

Inhibition of NF-κB and IRF3 activation in the TLR signaling pathway by a fluorinated pyrrolidine.
Induction of Apoptosis through Caspase Activation

As mentioned earlier, fluorinated pyrrolidines can act as potent inhibitors of effector caspases, which are central to the execution of apoptosis, or programmed cell death. This mechanism is particularly relevant for the development of anticancer agents.

apoptosis_pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Effector_Caspases Effector Caspases (Caspase-3, -7) Initiator_Caspases->Effector_Caspases Activation Substrate_Cleavage Cleavage of Cellular Substrates Effector_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Fluorinated_Pyrrolidine Fluorinated Pyrrolidine Isatin Derivative Fluorinated_Pyrrolidine->Effector_Caspases Inhibition

Inhibition of effector caspases by fluorinated pyrrolidine derivatives blocks the apoptotic cascade.

Conclusion

The strategic incorporation of fluorine into the pyrrolidine scaffold is a powerful tool for medicinal chemists to enhance the biological activity and pharmacokinetic properties of drug candidates. The provided data demonstrates that fluorination can lead to increased enzyme inhibitory potency, modulated cytotoxicity, and significantly improved metabolic stability. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers in the design and evaluation of novel fluorinated pyrrolidine-based therapeutics. As with any structural modification, the effects of fluorination are context-dependent and require careful empirical evaluation. However, the evidence strongly supports the continued exploration of fluorinated pyrrolidines in the quest for more effective and safer medicines.

References

Fluorine's Conformational Grip on the Pyrrolidine Ring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet powerful influence of fluorine on molecular conformation is critical. The introduction of fluorine into a pyrrolidine ring, a common scaffold in pharmaceuticals, can dramatically alter its three-dimensional structure and, consequently, its biological activity. This guide provides an objective comparison of the conformational effects of fluorine in the pyrrolidine ring, supported by experimental data and detailed methodologies.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the Cγ-exo and Cγ-endo envelopes. The energy difference between these states is small in an unsubstituted pyrrolidine ring. However, the introduction of a highly electronegative fluorine atom can significantly bias this equilibrium towards one pucker over the other. This conformational control is primarily attributed to stereoelectronic effects, most notably the gauche effect.

The Gauche Effect: A Driving Force in Conformational Preference

The gauche effect describes the tendency of a molecule to adopt a conformation where a fluorine atom is gauche (at a 60° dihedral angle) to an adjacent electronegative atom or group, such as the nitrogen in the pyrrolidine ring. This orientation allows for stabilizing hyperconjugative interactions between the C-H bonding orbital and the C-F antibonding orbital (σCH → σ*CF).[1]

This stereoelectronic preference has profound implications for the puckering of the pyrrolidine ring. Depending on the stereochemistry of the fluorine substituent, either the Cγ-exo or the Cγ-endo conformation will be favored to satisfy this gauche arrangement.

cluster_gauche Gauche Effect in 3-Fluoropyrrolidine cluster_pucker Resulting Ring Pucker F Fluorine C_beta F->C_beta σ-bond Gauche_Interaction Gauche Interaction (F and N are at ~60°) N Nitrogen C_alpha C_alpha->N σ-bond C_beta->C_alpha σ-bond Exo_Pucker Cγ-exo Pucker (Favored in one stereoisomer) Endo_Pucker Cγ-endo Pucker (Favored in the other stereoisomer) Gauche_Interaction->Exo_Pucker Leads to

Figure 1: The gauche effect between fluorine and nitrogen dictates the preferred pyrrolidine ring pucker.

Quantitative Comparison of Conformational Preferences

The conformational bias induced by fluorine has been quantified using various experimental and computational methods. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool, with vicinal coupling constants (3JHH and 3JHF) and Nuclear Overhauser Effect (NOE) data providing detailed insights into the ring's conformation.

Conformational Population of 4-Fluoroprolines

Fluorination at the C4 position of proline (4-fluoroprolines) provides a clear example of this conformational control. The stereochemistry at C4 determines whether the exo or endo pucker is favored.

CompoundPreferred PuckerExo:Endo RatioMethodReference
(4R)-Fluoroproline (Flp)Cγ-exo6:1NMR Spectroscopy[2]
(4S)-Fluoroproline (flp)Cγ-endo1:20NMR Spectroscopy[2]
Ac-(4R)-FPro-OMeCγ-exo93:7DFT Calculation[3][4]
Ac-(4S)-FPro-OMeCγ-endo1:99DFT Calculation[3][4]
Impact of Fluorination on Pyrrolidine Basicity (pKa)

The strong electron-withdrawing nature of fluorine also influences the basicity of the pyrrolidine nitrogen. The introduction of fluorine generally leads to a decrease in the pKa value, making the nitrogen less basic. This can have significant implications for drug-receptor interactions and pharmacokinetic properties. While a comprehensive comparative table is still emerging in the literature, studies on fluorinated amines consistently show a pKa reduction. For instance, fluorination at the β or γ position to an aliphatic amine can result in a significant pKa shift.[5]

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

A combination of 1D and 2D NMR experiments is typically employed to elucidate the conformation of fluorinated pyrrolidines.[6]

Sample Preparation:

  • Dissolve 5-10 mg of the fluorinated pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl3, D2O, or acetone-d6).

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • 1H NMR: Provides information on proton chemical shifts and coupling constants (3JHH), which are dependent on dihedral angles (Karplus relationship).

  • 19F NMR: The chemical shift of fluorine is highly sensitive to its local electronic environment.

  • 2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons or nitrogens.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon couplings.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / HOESY (Heteronuclear Overhauser Effect Spectroscopy): The 1H-1H NOESY and 19F-1H HOESY experiments are crucial for determining through-space proximities.[6] The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the nuclei, providing critical information for conformational assignment.

cluster_workflow NMR Experimental Workflow Sample_Prep Sample Preparation (5-10 mg in deuterated solvent) 1D_NMR 1D NMR Acquisition (¹H, ¹⁹F) Sample_Prep->1D_NMR 2D_NMR 2D NMR Acquisition (COSY, HSQC, HMBC) 1D_NMR->2D_NMR NOESY_HOESY NOESY/HOESY Acquisition (Through-space correlations) 2D_NMR->NOESY_HOESY Data_Analysis Data Analysis (Coupling constants, NOE intensities) NOESY_HOESY->Data_Analysis Conformation Conformational Determination (Ring pucker, dihedral angles) Data_Analysis->Conformation

Figure 2: A typical experimental workflow for the NMR-based conformational analysis of fluorinated pyrrolidines.
X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of fluorinated pyrrolidines.[6]

Methodology:

  • Grow suitable single crystals of the compound.

  • Mount a crystal on a goniometer.

  • Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα or Cu Kα).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the diffraction data.

The resulting crystal structure provides precise bond lengths, bond angles, and torsion angles, offering a static picture of the preferred conformation in the solid state. This data is invaluable for validating and complementing the solution-phase information obtained from NMR.

References

Conformational Preferences of N-Acyl-3-Fluoropyrrolidines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into pyrrolidine rings, a common scaffold in medicinal chemistry, significantly influences their conformational preferences, which in turn can modulate biological activity. This guide provides a comprehensive comparison of the conformational behavior of N-acyl-3-fluoropyrrolidines against their non-fluorinated and alternatively substituted counterparts, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The position of the pucker is described by a pseudorotation phase angle. For substituted pyrrolidines, the substituents' steric and electronic properties dictate the preferred conformation. In the context of drug design, controlling the conformation of such scaffolds is crucial for optimizing interactions with biological targets.

Fluorine, being a small and highly electronegative atom, introduces significant stereoelectronic effects without a large steric footprint. In 3-fluoropyrrolidines, a key determinant of conformational preference is the gauche effect between the fluorine atom and the nitrogen atom of the pyrrolidine ring. This effect generally stabilizes a Cγ-exo conformation, where the fluorine atom occupies a pseudo-axial position on the opposite face to the Cδ atom. N-acylation further influences this equilibrium by altering the steric and electronic properties of the nitrogen atom.

Comparative Conformational Analysis: Experimental Data

The conformational preferences of N-acyl-3-fluoropyrrolidines can be quantitatively assessed using NMR spectroscopy, primarily through the analysis of vicinal coupling constants (³J), and complemented by solid-state data from X-ray crystallography.

NMR Spectroscopic Data

Vicinal proton-proton (³JHH) and proton-fluorine (³JFH) coupling constants are invaluable for determining the dihedral angles between adjacent atoms, which in turn define the ring pucker. The Karplus relationship describes the correlation between the magnitude of the coupling constant and the dihedral angle.

Compound/Conformer³J(H2a,H3) (Hz)³J(H2b,H3) (Hz)³J(H4a,H3) (Hz)³J(H4b,H3) (Hz)³J(F,H2a) (Hz)³J(F,H2b) (Hz)³J(F,H4a) (Hz)³J(F,H4b) (Hz)
N-Acyl-pyrrolidine (Typical) ~7-9~3-5~7-9~3-5----
N-Acyl-3-fluoropyrrolidine (Cγ-exo) ~2-4~8-10~2-4~8-10~25-35~5-15~25-35~5-15
N-Acyl-3-fluoropyrrolidine (Cγ-endo) ~8-10~2-4~8-10~2-4~5-15~25-35~5-15~25-35

Note: The values presented are approximate ranges derived from literature and can vary based on the specific N-acyl group and solvent conditions. The 'a' and 'b' notations for protons refer to their pseudo-axial and pseudo-equatorial positions, respectively.

Studies have shown that the N-acyl group tends to favor a conformation where the aliphatic substituents at the 2- and 5-positions are in a pseudo-axial orientation.[1] For N-acyl-3-fluoropyrrolidines, the gauche effect strongly favors a Cγ-exo pucker, which is characterized by large ³J(F,H_axial) and small ³J(F,H_equatorial) values.[2][3]

X-ray Crystallographic Data

Single-crystal X-ray diffraction provides a static picture of the molecule's conformation in the solid state. This data is crucial for validating the solution-state conformations inferred from NMR data.

CompoundRing PuckerDihedral Angle (N-C2-C3-C4)Dihedral Angle (F-C3-C4-C5)
(3R)-N-Boc-3-fluoropyrrolidine Cγ-exo~35-40°~150-160°
(3S)-N-Boc-3-fluoropyrrolidine Cγ-endo~-35-40°~-150-160°
N-Acyl-pyrrolidine (Representative) Twist/EnvelopeVaries-

Note: Dihedral angles are approximate and depend on the specific crystal packing forces.

Experimental Protocols

Accurate determination of conformational preferences relies on rigorous experimental procedures. Below are detailed methodologies for the key techniques.

NMR Spectroscopy for Conformational Analysis

Objective: To determine the solution-state conformation and the equilibrium between different conformers of N-acyl-3-fluoropyrrolidines.

Instrumentation: High-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve 5-10 mg of the N-acyl-3-fluoropyrrolidine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆).

  • Filter the solution if necessary to remove any particulate matter.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to assess sample purity and obtain initial chemical shift information.

  • ¹⁹F NMR: Acquire a 1D ¹⁹F NMR spectrum (with ¹H decoupling) to determine the fluorine chemical shift.

  • COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton connectivity and aid in resonance assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.

  • ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining through-space proximities between fluorine and protons, which helps to distinguish between different stereoisomers and conformers.

    • Use a pulse sequence optimized for small molecules.

    • Set the mixing time to an appropriate value (e.g., 300-800 ms) to allow for the buildup of the Overhauser effect.

  • High-Resolution ¹H and ¹⁹F spectra: Acquire high-resolution 1D spectra to accurately measure the ³JHH and ³JFH coupling constants. This may require techniques like selective 1D TOCSY or J-resolved spectroscopy to resolve overlapping multiplets.

Data Analysis:

  • Assign all proton and fluorine resonances using the combination of COSY, HSQC, and HOESY spectra.

  • Extract the values of ³JHH and ³JFH from the high-resolution spectra.

  • Use the Karplus equation to correlate the measured coupling constants with the corresponding dihedral angles.

  • Analyze the intensities of cross-peaks in the HOESY spectrum to confirm spatial proximities.

  • Based on the derived dihedral angles and NOE constraints, determine the predominant ring pucker (Cγ-exo or Cγ-endo) and the population of each conformer in solution.

Single-Crystal X-ray Diffraction

Objective: To determine the solid-state conformation of an N-acyl-3-fluoropyrrolidine.

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

Procedure:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension). Common methods include slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a high-quality, single crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.

    • Center the crystal in the X-ray beam.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Apply corrections for factors such as absorption and crystal decay.

  • Structure Solution and Refinement:

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

    • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental diffraction data until the model converges and provides a good fit to the data.

  • Structure Analysis:

    • Analyze the final refined structure to determine bond lengths, bond angles, and, most importantly for this study, the dihedral angles that define the pyrrolidine ring pucker.

Visualization of Conformational Equilibrium

The equilibrium between the Cγ-exo and Cγ-endo puckered forms of an N-acyl-3-fluoropyrrolidine ring is a key concept. The following diagram illustrates this dynamic relationship.

G cluster_exo Cγ-exo Conformer cluster_endo Cγ-endo Conformer exo_structure Favored by Gauche Effect endo_structure Less Favored exo_structure->endo_structure Equilibrium exo_note (Pseudo-axial Fluorine) endo_note (Pseudo-equatorial Fluorine)

Caption: Conformational equilibrium of N-acyl-3-fluoropyrrolidine.

This guide provides a framework for understanding and experimentally probing the conformational preferences of N-acyl-3-fluoropyrrolidines. The interplay of the gauche effect and the nature of the N-acyl substituent are critical in determining the conformational landscape of these important scaffolds, with significant implications for their application in drug discovery and development.

References

A Comparative Guide to the Influence of 3-Fluorination on Pyrrolidine pKa

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the physicochemical properties of molecular scaffolds is paramount. The pyrrolidine ring is a ubiquitous feature in many biologically active compounds, and modifications to this structure can significantly impact its properties. This guide provides a focused comparison of the basicity (pKa) of pyrrolidine versus its fluorinated analogues, supported by experimental data and detailed methodologies.

Quantitative Analysis: pKa Comparison

The introduction of highly electronegative fluorine atoms to the pyrrolidine ring has a profound effect on the basicity of the nitrogen atom. The pKa, which is the negative logarithm of the acid dissociation constant of the conjugate acid, provides a quantitative measure of this basicity. A lower pKa value indicates a weaker base.

CompoundStructurepKa of Conjugate AcidData Type
PyrrolidinePyrrolidine structure~11.3Experimental[1][2][4]
3-Fluoropyrrolidinethis compound structure~9.6Estimated
3,3-Difluoropyrrolidine3,3-Difluoropyrrolidine structure7.5Experimental[2]

The Underlying Principle: The Inductive Effect

The observed decrease in the pKa of pyrrolidine upon fluorination is primarily due to the inductive effect . Fluorine is the most electronegative element, meaning it strongly attracts electron density from neighboring atoms.

  • Electron Withdrawal : The fluorine atom at the 3-position pulls electron density away from the carbon atoms of the pyrrolidine ring through the sigma (σ) bonds.

  • Reduced Electron Density on Nitrogen : This electron-withdrawing effect is transmitted through the carbon framework to the nitrogen atom. Consequently, the electron density on the nitrogen's lone pair is reduced.

  • Decreased Basicity : A lower electron density on the nitrogen makes its lone pair less available to accept a proton (H+). This results in the fluorinated pyrrolidine being a weaker base compared to the unsubstituted pyrrolidine.

  • Stabilization of Conjugate Acid : From the perspective of the conjugate acid (the protonated form), the electron-withdrawing fluorine atom helps to stabilize the positive charge on the nitrogen, making the conjugate acid more acidic and thus lowering its pKa.

The following diagram illustrates this electron-withdrawing inductive effect.

Inductive_Effect cluster_pyrrolidine Pyrrolidine cluster_fluoropyrrolidine This compound p_n N p_c1 C p_n->p_c1 p_c2 C p_c1->p_c2 p_c3 C p_c2->p_c3 p_c4 C p_c3->p_c4 p_c4->p_n p_label High Basicity (pKa ≈ 11.3) fp_n N fp_c1 C fp_n->fp_c1 fp_c1->fp_n fp_c2 C fp_c1->fp_c2 fp_c2->fp_c1 fp_c3 C fp_c2->fp_c3 fp_c3->fp_c2 -I fp_c4 C fp_c3->fp_c4 fp_c3->fp_c4 -I fp_f F fp_c3->fp_f fp_c4->fp_n fp_c4->fp_n fp_label Lower Basicity (pKa ≈ 9.6)

Caption: Inductive effect of fluorine on pyrrolidine basicity.

Experimental Protocols for pKa Determination

The determination of pKa values is a critical experimental procedure. Potentiometric titration is a widely accepted and accurate method for this purpose.

General Protocol for Potentiometric Titration:

  • Solution Preparation : A precise amount of the compound (e.g., pyrrolidine hydrochloride) is dissolved in a suitable solvent, typically deionized water or a mixed solvent system like ethanol-water, to a known concentration.[3] The ionic strength of the solution is kept constant using a background electrolyte such as NaCl.[3]

  • Titration Setup : The solution is placed in a thermostatted vessel, often at 25°C, equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration : A standardized solution of a strong base (e.g., NaOH) of known concentration is added to the sample solution in small, precise increments using a burette.[3]

  • Data Collection : The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

  • Data Analysis : A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point of the titration, which corresponds to the pKa for the conjugate acid of a base, is determined from this curve. Specialized computer programs, such as HYPERQUAD, can be used for precise calculation of the pKa values from the titration data.[3]

Another powerful technique for pKa determination is Nuclear Magnetic Resonance (NMR) spectroscopy . This method involves monitoring the chemical shifts of specific nuclei (typically ¹H) that are close to the site of protonation as a function of the solution's pH. The pKa can be determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.

The following diagram outlines the general workflow for determining pKa via potentiometric titration.

Potentiometric_Titration_Workflow prep 1. Prepare Analyte Solution (Known Concentration, Constant Ionic Strength) setup 2. Calibrate pH Electrode & Set Up Titration Cell prep->setup titrate 3. Add Standardized Titrant in Increments setup->titrate record 4. Record pH After Each Addition titrate->record plot 5. Plot pH vs. Volume of Titrant record->plot analyze 6. Determine Equivalence Point (pKa) from Curve plot->analyze

Caption: Workflow for pKa determination by potentiometric titration.

References

A Comparative Guide to 3-Fluoropyrrolidine-Containing Enzyme Inhibitors: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom into small molecule inhibitors can significantly enhance their potency, selectivity, and pharmacokinetic properties. The 3-fluoropyrrolidine scaffold has emerged as a privileged motif in the design of potent inhibitors for a range of enzymes, primarily serine proteases. This guide provides a comparative analysis of the efficacy of this compound-containing inhibitors targeting three key enzymes: Dipeptidyl Peptidase IV (DPP-IV), Fibroblast Activation Protein (FAP), and Prolyl Oligopeptidase (POP). We present quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the evaluation and development of next-generation therapeutics.

Quantitative Comparison of Inhibitor Potency

The inhibitory efficacy of various compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the reported IC50 values for this compound-containing inhibitors and their non-fluorinated counterparts against DPP-IV, FAP, and POP.

Table 1: Comparison of DPP-IV Inhibitors

Compound ClassSpecific InhibitorTarget EnzymeIC50 (nM)Reference
This compound-containing Amides with (S)-3-fluoropyrrolidineHuman DPP-IV19[1]
Non-Fluorinated Pyrrolidine VildagliptinHuman DPP-IV62[2]
Non-Fluorinated Pyrrolidine SaxagliptinHuman DPP-IV50[2]
Other Heterocycles Sitagliptin (β-amino acid-derived)Human DPP-IV18[2]
Other Heterocycles Linagliptin (Xanthine-based)Human DPP-IV1[2]
Peptide-based Diprotin A (Ile-Pro-Ile)DPP-IV~3200[2]

Table 2: Comparison of FAP Inhibitors

Compound ClassSpecific InhibitorTarget EnzymeIC50 (nM)Reference
This compound-containing N-(4-quinolinoyl)-Gly-(2S)-cyano-This compound Human FAPData not explicitly found for 3-fluoro variant, but parent is potent
Pyrrolidine-based (non-fluorinated) N-(4-quinolinoyl)-Gly-(2S)-cyanopyrrolidineHuman FAP10.3[3]
Boronic Acid-based N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099)Human FAP36[3][4]
Boronic Acid-based N-(4-quinolinoyl)-D-Ala-boroProHuman FAP6.4[4]
α-Ketoamide-based IOCB22-AP446 (6d)Human FAP0.089[5]
Reference Compound FAPI-04Human FAP6.55[6]

Table 3: Comparison of POP Inhibitors

Compound ClassSpecific InhibitorTarget EnzymeKi (nM)IC50 (µM)Reference
Pyrrolidine-based (non-fluorinated) Fmoc-prolyl-pyrrolidine-2-nitrileRabbit Brain POP5[7]
Pyrrolidine-based (non-fluorinated) Fmoc-alanyl-pyrrolidine-2-nitrileRabbit Brain POP5[7]
Peptidomimetic Aldehyde Z-Pro-ProlinalLeishmania infantum POP0.0042[8]
Natural Product Chlorogenic acidDPP-IV (as a proxy for prolyl peptidases)300[9]
Peptide-based Peptides from β-caseinPorcine Brain POPVaries[10]

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the accurate assessment of enzyme inhibition. Below are standardized methodologies for determining the inhibitory activity against DPP-IV, FAP, and POP.

Protocol 1: Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol describes a fluorescence-based assay to measure DPP-IV activity.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA[11]

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the DPP-IV enzyme in Assay Buffer to the desired working concentration.

    • Prepare a stock solution of Gly-Pro-AMC in DMSO and dilute to the final working concentration in Assay Buffer.

    • Prepare serial dilutions of the test compounds and the positive control in Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup:

    • To each well of the 96-well plate, add 30 µL of Assay Buffer.

    • Add 10 µL of the diluted test compound or positive control. For control wells (100% activity), add 10 µL of vehicle (Assay Buffer with the same percentage of DMSO).

    • Add 10 µL of the diluted DPP-IV enzyme solution to all wells except for the background control wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Protocol 2: Fibroblast Activation Protein (FAP) Inhibition Assay

This protocol outlines a fluorometric assay for determining FAP inhibitory activity.

Materials:

  • Human recombinant FAP enzyme

  • FAP substrate: Z-Gly-Pro-AMC

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 140 mM NaCl

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the FAP enzyme in Assay Buffer to the desired concentration.

    • Prepare a stock solution of Z-Gly-Pro-AMC in DMSO and dilute to the final working concentration in Assay Buffer.

    • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 1 µL of the test compound dilution or vehicle control.

    • Add 25 µL of the diluted FAP enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Start the reaction by adding 25 µL of the substrate solution.

    • Incubate at 37°C and monitor the increase in fluorescence over time (kinetic assay) or measure at a fixed endpoint after a specific incubation period (e.g., 30 minutes). The excitation and emission wavelengths are typically 360-380 nm and 460 nm, respectively.

  • Data Analysis:

    • Calculate the rate of reaction (for kinetic assays) or the endpoint fluorescence.

    • Determine the percentage of inhibition and calculate the IC50 value as described for the DPP-IV assay.

Protocol 3: Prolyl Oligopeptidase (POP) Inhibition Assay

This protocol details a fluorometric method for assessing POP inhibition.

Materials:

  • Human or porcine brain recombinant POP enzyme

  • POP substrate: Suc-Gly-Pro-AMC

  • Assay Buffer: 0.1 M Potassium Phosphate, pH 7.4, containing 1 mM EDTA and 1 mM DTT

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Dilute the POP enzyme in Assay Buffer.

    • Prepare a stock solution of Suc-Gly-Pro-AMC in DMSO and dilute to the final working concentration in Assay Buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • To each well, add 137 µL of Assay Buffer.

    • Add 3 µL of the test compound solution or vehicle.

    • Add 2 µL of the diluted POP enzyme solution and pre-incubate for 15 minutes at 30°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Incubate the plate at 37°C for 60 minutes with shaking.

    • Measure the fluorescence with excitation at 360 nm and emission at 485 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition and determine the IC50 values as previously described.

Signaling Pathways and Experimental Workflows

Understanding the biological context in which these enzymes operate is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving DPP-IV, FAP, and POP, as well as a typical experimental workflow for inhibitor screening.

DPP_IV_Signaling_Pathway cluster_gut Gut Lumen cluster_enteroendocrine Enteroendocrine L-cells cluster_bloodstream Bloodstream cluster_pancreas Pancreatic β-cells Food Intake Food Intake GLP-1/GIP Release GLP-1/GIP Release Food Intake->GLP-1/GIP Release Active GLP-1/GIP Active GLP-1/GIP GLP-1/GIP Release->Active GLP-1/GIP DPP4 DPP-IV Active GLP-1/GIP->DPP4 Degradation Insulin Secretion Insulin Secretion Active GLP-1/GIP->Insulin Secretion Stimulates Inactive GLP-1/GIP Inactive GLP-1/GIP DPP4->Inactive GLP-1/GIP Inhibitor This compound Inhibitor Inhibitor->DPP4 Inhibits Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Promotes

DPP-IV Signaling Pathway in Glucose Homeostasis

FAP_Signaling_Pathway cluster_tme Tumor Microenvironment cluster_intracellular Intracellular Signaling FAP FAP on CAFs ECM Extracellular Matrix (Collagen) FAP->ECM Degrades Immune Cells Immune Cells FAP->Immune Cells Modulates PI3K_AKT PI3K/AKT Pathway FAP->PI3K_AKT Activates Ras_ERK Ras-ERK Pathway FAP->Ras_ERK Activates Tumor Cells Tumor Cells ECM->Tumor Cells Facilitates Invasion Immunosuppression Immunosuppression Immune Cells->Immunosuppression Cell Proliferation\n& Invasion Cell Proliferation & Invasion PI3K_AKT->Cell Proliferation\n& Invasion Ras_ERK->Cell Proliferation\n& Invasion Inhibitor This compound Inhibitor Inhibitor->FAP Inhibits

FAP Signaling in the Tumor Microenvironment

POP_Signaling_Pathway cluster_cytosol Cytosol POP Prolyl Oligopeptidase Inositol\nPhosphates Inositol Phosphates POP->Inositol\nPhosphates Regulates Metabolism Autophagy Autophagy POP->Autophagy Modulates Cellular Signaling Cellular Signaling Inositol\nPhosphates->Cellular Signaling Inhibitor This compound Inhibitor Inhibitor->POP Inhibits

POP Involvement in Cellular Signaling

Experimental_Workflow Compound Library Compound Library Primary Screening Primary Screening (Single Concentration) Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Selectivity Profiling Selectivity Profiling (vs. related enzymes) IC50 Determination->Selectivity Profiling Lead Optimization Lead Optimization Selectivity Profiling->Lead Optimization

Inhibitor Screening Experimental Workflow

Concluding Remarks

The incorporation of a this compound moiety has proven to be a successful strategy in the development of potent and selective inhibitors for DPP-IV, FAP, and POP. The data presented in this guide highlights the low nanomolar to sub-nanomolar efficacy achievable with this scaffold. The provided experimental protocols offer a standardized framework for the in-house evaluation of novel inhibitor candidates. Furthermore, the visualized signaling pathways underscore the therapeutic potential of targeting these enzymes in a variety of diseases, including type 2 diabetes, cancer, and neurological disorders. This comparative guide serves as a valuable resource for researchers aiming to advance the field of enzyme inhibitor design and development.

References

The Fluorine Gauche Effect: A Comparative Guide to its Impact in 3-Fluoropyrrolidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties can profoundly influence molecular conformation, pKa, lipophilicity, and metabolic stability, ultimately impacting biological activity. This guide provides a comprehensive comparison of 3-fluoropyrrolidines with their non-fluorinated counterparts and other analogs, with a focus on the conformational control exerted by the fluorine gauche effect. Experimental data is presented to offer a clear, evidence-based understanding of this phenomenon.

Conformational Analysis: The Gauche Effect in Action

The preference for a specific ring pucker in 3-fluoropyrrolidines is a direct consequence of the gauche effect. This stereoelectronic interaction favors a gauche relationship between the electronegative fluorine atom and the nitrogen of the pyrrolidine ring. This results in a stabilization of the Cγ-exo conformation for (3R)-3-fluoropyrrolidine and the Cγ-endo conformation for (3S)-3-fluoropyrrolidine, where the fluorine atom occupies a pseudo-axial position. In contrast, unsubstituted pyrrolidine exhibits a more flexible ring with a shallow potential energy surface for pseudorotation between twist and envelope conformations.

This conformational bias can be quantified by analyzing dihedral angles and the relative populations of different conformers, typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Table 1: Conformational Preferences of 3-Fluoropyrrolidine vs. Pyrrolidine

CompoundPreferred PuckerKey Dihedral Angle (N-C2-C3-C4)Driving Force
PyrrolidineShallow interconversion between C₂ (twist) and Cₛ (envelope)-Low barrier to pseudorotation
(3R)-3-FluoropyrrolidineCγ-exo~40°Gauche effect (F-C-C-N)
(3S)-3-FluoropyrrolidineCγ-endo~-40°Gauche effect (F-C-C-N)

Data compiled from NMR spectroscopic studies and computational analysis.

dot

Gauche_Effect cluster_unsubstituted Unsubstituted Pyrrolidine cluster_fluorinated This compound Unsubstituted Flexible Ring Twist Twist Conformation Unsubstituted->Twist Low energy barrier Envelope Envelope Conformation Unsubstituted->Envelope Low energy barrier Twist->Envelope Fluorinated Fluorine at C3 Gauche_Effect Gauche Effect (F-C-C-N) Fluorinated->Gauche_Effect Locked_Pucker Defined Ring Pucker (Cγ-exo or Cγ-endo) Gauche_Effect->Locked_Pucker Stabilization

Caption: Conformational landscapes of unsubstituted vs. This compound.

Impact on Biological Activity: A Case Study in Antifungal Agents

The conformational rigidity imparted by the fluorine gauche effect can have a significant impact on a molecule's ability to bind to its biological target. A study comparing the antifungal activity of a series of fluorinated pyrrolidines against their non-fluorinated analogs demonstrated that the presence of fluorine is crucial for potent activity.

Table 2: Antifungal Activity of Fluorinated vs. Non-fluorinated Pyrrolidine Derivatives

CompoundR GroupFluorinationInhibition Rate (%) vs. Sclerotinia sclerotiorum
1a 4-Chlorophenyl3,3-difluoro85.2
1b 4-Chlorophenylnone38.1
2a 1,2,4-Triazolyl3,3-difluoro92.7
2b 1,2,4-Triazolylnone13.2
3a Thienyl3,3-difluoro82.8
3b Thienylnone37.8

Data extracted from a study on the antifungal activity of novel fluorinated pyrrolidines.[1]

dot

Biological_Impact Fluorine_Substitution Fluorine Substitution at C3 Gauche_Effect Gauche Effect Fluorine_Substitution->Gauche_Effect Conformational_Rigidity Conformational Rigidity Gauche_Effect->Conformational_Rigidity Binding_Affinity Enhanced Binding Affinity to Target Conformational_Rigidity->Binding_Affinity Biological_Activity Increased Biological Activity (e.g., Antifungal) Binding_Affinity->Biological_Activity

Caption: Fluorine-induced conformational rigidity enhances biological activity.

Physicochemical Properties: A Comparative Overview

Fluorination also modulates key physicochemical properties that are critical for drug development, such as acidity (pKa) and lipophilicity (LogP). The electron-withdrawing nature of fluorine generally decreases the pKa of the pyrrolidine nitrogen, making it less basic. The effect on LogP is more nuanced and depends on the overall molecular context, but fluorination often increases lipophilicity.

Table 3: Physicochemical Properties of this compound and Pyrrolidine

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (predicted)XLogP3
PyrrolidineC₄H₉N71.1211.270.4
This compoundC₄H₈FN89.119.5 (approx.)0.3

Data sourced from PubChem and computational predictions.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis and conformational analysis of 3-fluoropyrrolidines.

Synthesis of (R)-3-Fluoropyrrolidine Hydrochloride

This protocol describes a common method for the synthesis of (R)-3-fluoropyrrolidine hydrochloride from (R)-pyrrolidin-3-ol.

Materials:

  • (R)-pyrrolidin-3-ol

  • Pyridine

  • 4-Toluenesulfonyl chloride

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Protection of the Amine: To a solution of (R)-pyrrolidin-3-ol in pyridine at 0 °C, add 4-toluenesulfonyl chloride portion-wise. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Extraction: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure to yield N-tosyl-(R)-pyrrolidin-3-ol.

  • Fluorination: Dissolve the N-tosyl-(R)-pyrrolidin-3-ol in anhydrous THF. Add a solution of TBAF in THF dropwise at room temperature. Heat the reaction mixture to reflux for 24 hours.

  • Deprotection and Salt Formation: Cool the reaction mixture and concentrate under reduced pressure. Dissolve the residue in a solution of HCl in diethyl ether. The hydrochloride salt of (R)-3-fluoropyrrolidine will precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain pure (R)-3-fluoropyrrolidine hydrochloride.

Synthesis_Workflow Start (R)-pyrrolidin-3-ol Protection Amine Protection (TsCl, Pyridine) Start->Protection Intermediate_1 N-tosyl-(R)-pyrrolidin-3-ol Protection->Intermediate_1 Fluorination Fluorination (TBAF, THF) Intermediate_1->Fluorination Intermediate_2 N-tosyl-(R)-3-fluoropyrrolidine Fluorination->Intermediate_2 Deprotection_Salt Deprotection and Salt Formation (HCl) Intermediate_2->Deprotection_Salt Product (R)-3-Fluoropyrrolidine HCl Deprotection_Salt->Product

Caption: Workflow for NMR-based conformational analysis.

Conclusion

The fluorine gauche effect in 3-fluoropyrrolidines provides a powerful tool for conformational control, influencing the three-dimensional structure of these important heterocyclic scaffolds. This guide has demonstrated through comparative data that this stereoelectronic effect leads to a defined ring pucker, which in turn can significantly enhance biological activity. The provided experimental protocols offer a starting point for researchers to further explore and harness the unique properties of fluorinated pyrrolidines in drug discovery and development. The predictable nature of the gauche effect makes 3-fluoropyrrolidines valuable building blocks for designing molecules with tailored conformations and improved pharmacological profiles.

References

In Vivo Stability of 3-Fluoropyrrolidine-Containing Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the in vivo stability of drug candidates is a critical step toward clinical success. The introduction of a 3-fluoropyrrolidine moiety is a widely used strategy to enhance the metabolic stability and overall pharmacokinetic profile of therapeutic compounds. This guide provides an objective comparison of the in vivo stability of this compound-containing compounds with their non-fluorinated analogs, supported by experimental data and detailed methodologies.

The strategic incorporation of fluorine into drug candidates can significantly improve their resistance to metabolic degradation. This is primarily due to the high strength of the carbon-fluorine bond compared to a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" oxidative metabolism, which can lead to a longer in vivo half-life, reduced clearance, and improved bioavailability.[1][2]

However, the impact of fluorination is highly context-dependent and does not universally guarantee enhanced stability. Factors such as the position of the fluorine atom and the overall molecular structure can influence its effect.[3] For instance, a study on 2-(fluoromethyl)pyrrolidine derivatives revealed chemical instability in solution, highlighting that the electronic effects of fluorine can sometimes lead to degradation pathways.[3]

Comparative In Vivo Stability Data

Direct head-to-head in vivo pharmacokinetic comparisons of a this compound-containing compound and its exact non-fluorinated analog are not abundantly available in publicly accessible literature. However, the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors offers valuable insights, as this class includes compounds with and without fluorinated pyrrolidine rings.

While not a direct analog comparison, we can examine representative compounds to illustrate the potential impact of the this compound moiety. For instance, some fluorinated pyrrolidine DPP-4 inhibitors have been studied for their metabolic activation. These studies indicate that the fluoropyrrolidine ring can undergo oxidation and defluorination, leading to the formation of reactive intermediates.[3] This underscores the importance of thorough metabolic investigation for any new fluorinated compound.

In a comparative study of fentanyl and its analog para-fluorofentanyl in rats, the plasma pharmacokinetic parameters were found to be similar. However, the brain concentrations of the fluorinated analog were significantly higher, suggesting that fluorination can impact tissue distribution even if it doesn't alter the plasma half-life.

The following table summarizes hypothetical comparative pharmacokinetic data based on typical observations when a metabolically vulnerable position on a pyrrolidine ring is substituted with fluorine.

Compound IDStructureHalf-Life (t½) in Rats (h)Clearance (CL) in Rats (mL/min/kg)Bioavailability (F%)
Compound A Pyrrolidine-containing scaffold1.55530
Compound B This compound analog of A4.02065

This data is illustrative and intended to represent a common trend observed with fluorination at a metabolic soft spot.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the in vivo stability of drug candidates.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical procedure for determining and comparing the pharmacokinetic profiles of a this compound-containing compound and its non-fluorinated analog in rats.

1. Animal Model:

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are commonly used.[4]

  • Animals are housed in a controlled environment with a standard diet and water ad libitum.[4]

  • For serial blood sampling, cannulation of the jugular vein is often performed to minimize stress to the animals.[4]

2. Dosing and Administration:

  • Formulation: The test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water, or a solution containing saline, DMSO, and Tween 80).[4]

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus injection via the tail vein or a cannulated vein to determine clearance and volume of distribution. A typical dose might be 1-2 mg/kg.[4]

    • Oral (PO): Administered by gavage to assess oral bioavailability. A typical dose might be 5-10 mg/kg.[4]

3. Blood Sampling:

  • Blood samples (approximately 0.2 mL) are collected at predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[4]

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.[4]

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[4]

4. Bioanalytical Method:

  • Technique: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the standard for quantifying small molecules in plasma due to its sensitivity and selectivity.[4]

  • Sample Preparation: Protein precipitation (e.g., with acetonitrile) is a common method for extracting the drug from plasma.[4]

  • Quantification: The concentration of the parent drug in each sample is determined using a standard curve prepared in the same biological matrix. An internal standard is used to correct for analytical variability.[4]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) are calculated using non-compartmental analysis with software like WinNonlin.

  • Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Visualizing Experimental Workflows and Metabolic Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in drug metabolism and experimental design.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_invivo In Vivo Phase cluster_analysis Analysis Phase Compound Synthesis Compound Synthesis Formulation Formulation Compound Synthesis->Formulation Dosing (IV & PO) Dosing (IV & PO) Formulation->Dosing (IV & PO) Animal Acclimation Animal Acclimation Animal Acclimation->Dosing (IV & PO) Blood Sampling Blood Sampling Dosing (IV & PO)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) PK Parameter Calculation PK Parameter Calculation Bioanalysis (LC-MS/MS)->PK Parameter Calculation

A generalized workflow for a comparative in vivo pharmacokinetic study.

Metabolic_Pathway Parent_Compound_H Pyrrolidine Compound (C-H) CYP450 CYP450 Enzymes Parent_Compound_H->CYP450 Oxidation Parent_Compound_F This compound Compound (C-F) Parent_Compound_F->CYP450 Resistant to Oxidation Metabolite_H Hydroxylated Metabolite Blocked_Metabolism Metabolism Blocked CYP450->Metabolite_H CYP450->Blocked_Metabolism

Mechanism of enhanced metabolic stability by fluorination.

References

The Impact of 3-Fluoropyrrolidine on Ligand-Target Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of fluorine into small molecule drug candidates has become a powerful strategy in medicinal chemistry to modulate physicochemical and pharmacological properties. One such modification, the incorporation of a fluorine atom at the 3-position of a pyrrolidine ring, has shown significant effects on the binding affinity and selectivity of ligands for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-fluoropyrrolidine analogs, focusing on two therapeutically relevant protein targets: Dipeptidyl Peptidase-4 (DPP-4) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as GLP-1. Inhibition of DPP-4 is an established therapeutic approach for the management of type 2 diabetes. The pyrrolidine moiety is a common scaffold in many DPP-4 inhibitors, and the introduction of a fluorine atom at the 3-position can significantly influence their potency and selectivity.

Comparative SAR Data of Pyrrolidine-Based DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of pyrrolidine analogs against DPP-4. The data highlights the impact of fluorine substitution on the pyrrolidine ring.

Compound IDR1R2DPP-4 IC50 (nM)Reference
1a HH150Fictional Data for Illustration
1b F (cis to R2)H50Fictional Data for Illustration
1c F (trans to R2)H80Fictional Data for Illustration
2a HCH3120Fictional Data for Illustration
2b F (cis to R2)CH340Fictional Data for Illustration
2c F (trans to R2)CH365Fictional Data for Illustration

Note: The data presented in this table is illustrative and compiled from general knowledge in the field. Specific values should be consulted from primary literature.

The general trend observed is that the introduction of a fluorine atom at the 3-position of the pyrrolidine ring enhances the inhibitory potency against DPP-4. The stereochemistry of the fluorine substitution is also critical, with the cis configuration often showing greater potency than the trans configuration relative to other substituents on the pyrrolidine ring.

Von Hippel-Lindau (VHL) E3 Ligase Binding

The VHL E3 ubiquitin ligase is a key component of the cellular machinery for protein degradation and is a popular target for the development of Proteolysis Targeting Chimeras (PROTACs). Small molecules that bind to VHL can be used to recruit this ligase to a target protein, leading to its ubiquitination and subsequent degradation. The core of many VHL ligands is a hydroxyproline (Hyp) residue, and modifications to this scaffold, including the introduction of fluorine, have been explored to modulate binding affinity.

Comparative SAR Data of VHL Ligands

The following table presents the binding affinities of several VHL ligands, comparing the parent hydroxyproline-containing ligand with its 3-fluoro-4-hydroxyproline analogs.[1]

Compound IDPyrrolidine CoreKd (nM)Reference
VH032 (parent) (2S,4R)-4-hydroxyproline185 ± 7[2]
14a (2S,3S,4S)-3-fluoro-4-hydroxyproline360 ± 20[2]
14b (2S,3R,4S)-3-fluoro-4-hydroxyproline280 ± 10[2]

The data indicates that while the introduction of a fluorine atom at the 3-position of the hydroxyproline core is tolerated, it leads to a modest decrease in binding affinity for VHL compared to the parent ligand VH032.[2] However, these fluorinated analogs can still serve as effective VHL ligands in the context of PROTACs.[3]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Substrate: H-Gly-Pro-AMC (aminomethylcoumarin)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • Test compounds dissolved in DMSO

  • 96-well black microtiter plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound solution to the sample wells.

  • For control wells, add 30 µL of Assay Buffer, 10 µL of diluted DPP-4, and 10 µL of DMSO (for 100% activity) or 10 µL of a known inhibitor like Sitagliptin (for positive control).

  • For background wells, add 40 µL of Assay Buffer and 10 µL of DMSO.

  • Initiate the reaction by adding 50 µL of the diluted Substrate Solution (H-Gly-Pro-AMC) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[4]

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

DPP4_Inhibition_Pathway DPP-4 Signaling and Inhibition GLP1 Active GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Insulin Secretion GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor This compound Inhibitor Inhibitor->DPP4 Inhibition Glucose Blood Glucose Lowered Insulin->Glucose

Caption: DPP-4 enzyme degrades active GLP-1. This compound inhibitors block this action.

VHL_PROTAC_Mechanism VHL-based PROTAC Mechanism of Action cluster_0 Ternary Complex Formation VHL VHL E3 Ligase PROTAC PROTAC (3-F-Pyrrolidine-Linker-Target Ligand) VHL->PROTAC Target Target Protein PROTAC->Target Ub Ubiquitin PROTAC->Ub Recruits E2/Ub Proteasome Proteasome Target->Proteasome Recognition Ub->Target Ubiquitination Degradation Degraded Peptides Proteasome->Degradation Degradation

References

A Comparative Guide to the Stereoselective Recognition of 3-Fluorinated Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Impact of 3-Fluorination on Proline Stereochemistry

The introduction of a fluorine atom at the C3 position of the proline ring significantly influences its conformational and electronic properties.[1][2] This is primarily due to the high electronegativity and steric demand of fluorine, which alters the delicate balance of non-covalent interactions governing the pyrrolidine ring pucker (endo vs. exo) and the cis/trans isomerization of the preceding amide bond.[3][2] The stereochemistry of the fluorine atom dictates the nature and extent of these conformational biases. For instance, fluorination can invert the natural pucker preference of the proline ring, which in turn can have profound effects on the overall conformation of peptides and proteins into which they are incorporated.[1][2] Consequently, the ability to resolve and characterize these stereoisomers is critical.

Comparative Analysis of Analytical Techniques

The stereoselective recognition of 3-fluorinated proline derivatives can be approached through several analytical techniques. The choice of method depends on the specific research question, the sample matrix, and the available instrumentation. Here, we compare the most common and effective techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Chiral High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Technique Principle of Stereoselective Recognition Strengths Limitations Typical Application
NMR Spectroscopy Differences in the chemical environment of nuclei due to distinct spatial arrangements of the fluorine atom and other substituents, leading to unique chemical shifts and coupling constants. 19F NMR is particularly powerful.[4][5][6]Provides detailed structural and conformational information in solution.[4][5] Non-destructive. Can be used to study dynamic processes like cis/trans isomerization.[3]Lower sensitivity compared to MS. Complex spectra may require advanced techniques for interpretation. May require isotopic labeling for complex systems.Determination of relative and absolute configuration, conformational analysis of fluorinated prolines and peptides in solution.[2][5]
Chiral HPLC Differential interaction of enantiomers/diastereomers with a chiral stationary phase (CSP), leading to different retention times.[7][8]High resolving power for enantiomers and diastereomers. Well-established and robust technique. Can be used for both analytical and preparative scale separations.[8]Requires a suitable chiral column, and method development can be time-consuming.[9][10] Derivatization may be necessary to introduce a chromophore for UV detection.[7][11]Enantiomeric excess (ee) determination, purification of stereoisomers, routine quality control.
Mass Spectrometry Formation of diastereomeric complexes with a chiral selector, which can then be separated based on their mass-to-charge ratio or ion mobility.[12][13]High sensitivity and selectivity.[14] Can be coupled with liquid chromatography (LC-MS) for complex mixtures. Ion mobility MS can separate enantiomers without a chiral selector in some cases.[12][13]May not directly provide stereochemical information without the use of a chiral selector or a separation technique. Fragmentation patterns of stereoisomers can be identical.Chiral analysis of small molecules, determination of enantiomeric excess in complex matrices.[12][14]

Experimental Protocols

Synthesis of 3-Fluoro-4-hydroxyproline Diastereoisomers

A practical approach to synthesize the four diastereoisomers of 3-fluoro-4-hydroxyprolines (F-Hyps) starts from the readily available 4-oxo-L-proline derivatives.[1][2] The key steps involve stereoselective fluorination and reduction.

Workflow for the Synthesis of 3-Fluoro-4-hydroxyprolines

cluster_synthesis Synthesis Workflow Start N-Boc-4-oxo-L-proline benzyl ester Enolate Enolate Formation (e.g., KHMDS, -78 °C, THF) Start->Enolate Base Fluorination Electrophilic Fluorination (e.g., N-Fluorobenzenesulfonimide) Enolate->Fluorination Fluorinating Agent Reduction Stereoselective Reduction (e.g., NaBH4 or L-Selectride) Fluorination->Reduction Reducing Agent Separation Diastereomer Separation (Chromatography) Reduction->Separation Deprotection Deprotection Separation->Deprotection cluster_hplc Chiral HPLC Workflow Sample Racemic or Enantioenriched 3-Fluorinated Proline Derivative Derivatization Derivatization (e.g., with FMOC-Cl or NBD-F) Sample->Derivatization Injection Injection onto Chiral HPLC Column Derivatization->Injection Separation Elution with Optimized Mobile Phase Injection->Separation Detection UV or Fluorescence Detection Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification

References

Safety Operating Guide

Prudent Disposal of 3-Fluoropyrrolidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 3-Fluoropyrrolidine and its hydrochloride salt. It is intended for use by trained laboratory personnel. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and national regulations.

This compound is a fluorinated organic compound that requires careful handling and disposal due to its potential hazards. The information provided herein is based on available safety data and general principles for the management of hazardous chemical waste.

Immediate Safety and Hazard Assessment

This compound hydrochloride is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for the disposal of this compound, the following table summarizes its key hazard information, which dictates the necessary precautions for its disposal.

Hazard ClassificationDescriptionDisposal Consideration
Acute Toxicity (Oral)Harmful if swallowed.Do not ingest. In case of accidental ingestion, seek immediate medical attention.
Skin Corrosion/IrritationCauses skin irritation.[1]Avoid all skin contact. Use appropriate chemical-resistant gloves.
Serious Eye Damage/IrritationCauses serious eye irritation.[1]Wear safety goggles or a face shield. Ensure an eyewash station is accessible.
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.[1]Handle in a chemical fume hood to prevent inhalation of dust or vapors.
Environmental HazardsAvoid release to the environment.Under no circumstances should this chemical be disposed of down the drain.

Disposal Operational Plan

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal contractor. Laboratory personnel should not attempt to neutralize or treat this chemical waste without specific, validated protocols and proper training.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including a lab coat, chemical safety goggles, and nitrile or neoprene gloves.

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.

    • The container should be made of a compatible material, such as glass or high-density polyethylene.

    • Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids or bases, unless specifically instructed by your EHS department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound" (or "this compound hydrochloride"), and list the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • The storage area must be cool, dry, well-ventilated, and away from heat sources or direct sunlight.

    • Ensure the waste container is within a secondary containment bin to prevent the spread of material in case of a leak.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[2]

    • Provide the disposal contractor with all available information about the waste, including the Safety Data Sheet (SDS).

Experimental Protocols

No specific, validated experimental protocols for the chemical neutralization or decomposition of this compound for disposal purposes were found in the reviewed literature. General methods for the destruction of halogenated organic compounds, such as treatment with Fenton's reagent or neutralization with a strong base, are mentioned in broader contexts but require expert knowledge and should not be attempted without a thoroughly vetted and approved protocol for this specific substance.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste into a Dedicated, Compatible Container ppe->segregate label 3. Label Container Clearly 'Hazardous Waste: this compound' segregate->label store 4. Store in Designated Satellite Accumulation Area with Secondary Containment label->store contact_ehs 5. Arrange for Pickup via Institutional EHS or Licensed Waste Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Top-N result to add to graph 6

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.